3-Sulfo-taurocholic Acid Disodium Salt
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C26H43NNa2O10S2 |
|---|---|
Molekulargewicht |
639.7 g/mol |
IUPAC-Name |
disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO10S2.2Na/c1-15(4-7-23(30)27-10-11-38(31,32)33)18-5-6-19-24-20(14-22(29)26(18,19)3)25(2)9-8-17(37-39(34,35)36)12-16(25)13-21(24)28;;/h15-22,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-;;/m1../s1 |
InChI-Schlüssel |
JDZGOMAYFRJNTP-NEMAEHQESA-L |
Isomerische SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)O)O)C.[Na+].[Na+] |
Kanonische SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)O)C.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Metabolic Role of 3-Sulfo-taurocholic Acid Disodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Sulfo-taurocholic Acid Disodium Salt (TCA3S) is a sulfated metabolite of the primary conjugated bile acid, taurocholic acid (TCA). While research on its direct metabolic functions is emerging, its role is intrinsically linked to the broader context of bile acid metabolism, detoxification, and signaling. Elevated plasma levels of TCA3S are observed in cholestatic conditions, suggesting its formation is a protective mechanism to enhance the hydrophilicity and promote the elimination of excess bile acids. This guide provides a comprehensive overview of the known and inferred metabolic roles of TCA3S, drawing on data from related sulfated bile acids and the parent compound, taurocholic acid. It details its likely involvement in cellular energy homeostasis, ion transport, and signaling pathways, supported by experimental data and methodologies.
Introduction to Bile Acid Sulfation
Bile acids are amphipathic molecules synthesized from cholesterol in the liver. They play crucial roles in lipid digestion and absorption, as well as in regulating their own synthesis and transport through complex signaling networks. Sulfation is a key phase II metabolic process that increases the water solubility of various endogenous and exogenous compounds, facilitating their urinary and biliary excretion. In the context of bile acids, sulfation at the 3-hydroxy position is a significant detoxification pathway, particularly when bile acid concentrations become dangerously elevated, a condition known as cholestasis. The sulfated forms are generally less toxic and are more readily eliminated from the body.
This compound is the product of sulfation of taurocholic acid. Its increased presence during bile duct ligation in animal models strongly indicates its role as a marker and likely a participant in the adaptive response to cholestatic liver injury[1].
Physicochemical Properties and Metabolic Fate
The addition of a sulfo group to taurocholic acid dramatically alters its physicochemical properties, primarily by increasing its polarity and water solubility. This structural modification is expected to decrease its intestinal reabsorption and enhance its renal clearance, thereby reducing the overall bile acid burden on the liver.
While the precise enzymatic pathways for the synthesis and degradation of TCA3S are not fully elucidated, it is understood that sulfotransferases (SULTs) in the liver are responsible for its formation. The reverse reaction, desulfation, can be catalyzed by sulfatases, some of which are present in the gut microbiota.
Inferred Metabolic Functions Based on Related Compounds
Direct experimental data on the metabolic effects of this compound are limited. However, studies on the structurally similar compound, 3-sulfo-taurolithocholic acid (TLC-S), provide valuable insights into the potential roles of sulfated bile acids.
Impact on Cellular Bioenergetics and Ion Transport
Research on TLC-S has demonstrated its ability to modulate the activity of key ion-pumping ATPases and influence mitochondrial respiration. These findings suggest that sulfated bile acids like TCA3S may play a role in regulating cellular energy homeostasis.
A study investigating the effects of TLC-S on rat liver subcellular fractions and colon cancer tissues revealed significant alterations in ATPase activity[2]. These findings are summarized in the table below.
| Parameter | Tissue/Cell Type | Effect of TLC-S (50 µmol/L) | Fold Change | p-value |
| Ca2+ ATPase Activity | Rat Liver Subcellular Fraction | Decrease | 1.84 | ≤ 0.05 |
| Basal Mg2+ ATPase Activity | Rat Liver Subcellular Fraction | Increase | 1.67 | ≤ 0.05 |
| Na+/K+ ATPase Activity | Colorectal Cancer Samples | Increase | 1.5 | ≤ 0.05 |
| Mg2+ ATPase Activity | Healthy Colon Mucosa | Decrease | 3.6 | ≤ 0.05 |
Table 1: Effects of 3-sulfo-taurolithocholic acid (TLC-S) on ATPase activity.[2]
Furthermore, TLC-S was found to decrease the state 3 (active) respiration rate of isolated rat liver mitochondria during α-ketoglutarate oxidation, suggesting an impact on the electron transport chain and oxidative phosphorylation[2]. Given the structural similarities, it is plausible that TCA3S could exert comparable effects on cellular bioenergetics.
Role in Cellular Signaling
Bile acids are now recognized as important signaling molecules that activate nuclear receptors, such as the Farnesoid X Receptor (FXR), and G-protein coupled receptors, like TGR5. These receptors are central to the regulation of glucose, lipid, and energy metabolism.
The parent compound, taurocholic acid, is a known agonist for both FXR and TGR5. Activation of these receptors by TCA has been shown to:
-
Reduce hepatic lipid accumulation[3].
-
Improve glucose metabolism by stimulating GLP-1 secretion[4].
-
Ameliorate hypertension through TGR5 activation in the hypothalamus[5][6].
The sulfation of taurocholic acid to form TCA3S likely alters its affinity for these receptors. While direct binding studies for TCA3S are not yet available, the addition of a bulky, charged sulfo group could potentially hinder its interaction with the ligand-binding domains of FXR and TGR5, possibly acting as an antagonist or a selective modulator. Further research is required to elucidate the specific signaling properties of TCA3S.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the metabolic role of sulfated bile acids, adapted from studies on related compounds.
Isolation of Hepatocytes and Mitochondria
Objective: To obtain primary hepatocytes and mitochondria for in vitro metabolic studies.
Protocol adapted from (Kushkevych et al., 2023): [2]
-
Animal Model: Male Wistar rats (180-200 g).
-
Hepatocyte Isolation:
-
Perfuse the liver in situ through the portal vein with a Ca2+-free buffer (140 mmol/L NaCl, 4.7 mmol/L KCl, 10 mmol/L HEPES, 10 mmol/L D-glucose, 100 µmol/L EGTA, pH 7.4) at a flow rate of 5 mL/min at 37°C.
-
Follow with a perfusion buffer containing 1.3 mmol/L CaCl2 and collagenase type I for 10 minutes at 37°C.
-
Gently dissociate the liver in a buffer containing 1 mmol/L MgCl2 and 1.3 mmol/L CaCl2, pH 7.4.
-
Centrifuge the cell suspension at 50 x g for 1 minute to pellet the hepatocytes.
-
-
Mitochondria Isolation:
-
Perfuse the liver with a homogenization medium (250 mmol/L sucrose, 1 mmol/L EDTA, 10 mmol/L Tris-HCl, pH 7.4, 4°C).
-
Mince the cooled liver tissue and homogenize.
-
Centrifuge the homogenate at 3,000 x g for 10 minutes to pellet the nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the mitochondria.
-
Measurement of ATPase Activity
Objective: To quantify the activity of Ca2+, Mg2+, and Na+/K+ ATPases in subcellular fractions.
Protocol adapted from (Kushkevych et al., 2023): [2]
-
Sample Preparation: Prepare post-mitochondrial fractions from tissue homogenates.
-
Assay Principle: Measure the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
-
Reaction Mixture:
-
For Ca2+ ATPase: Assay buffer containing CaCl2 and ATP.
-
For Mg2+ ATPase: Assay buffer containing MgCl2 and ATP.
-
For Na+/K+ ATPase: Assay buffer containing NaCl, KCl, MgCl2, and ATP, with and without the specific inhibitor ouabain.
-
-
Procedure:
-
Incubate the subcellular fraction with the respective reaction mixture at 37°C.
-
Stop the reaction and measure the released Pi using a colorimetric method (e.g., Fiske-Subbarow method).
-
Calculate ATPase activity as µg of Pi released per hour per mg of protein.
-
Analysis of Mitochondrial Respiration
Objective: To assess the effect of the compound on mitochondrial oxygen consumption.
Protocol adapted from (Kushkevych et al., 2023): [2]
-
Apparatus: Use a Clark-type oxygen electrode in a sealed, temperature-controlled chamber.
-
Respiration Medium: 250 mmol/L sucrose, 10 mmol/L HEPES, 1 mmol/L EGTA, 1 mmol/L KH2PO4, and 1 mmol/L MgCl2, pH 7.2.
-
Substrates: Use respiratory chain substrates such as α-ketoglutarate (for Complex I) or succinate (B1194679) (for Complex II).
-
Procedure:
-
Add isolated mitochondria to the respiration medium.
-
Record the basal respiration rate (State 2).
-
Add ADP to stimulate ATP synthesis and measure the active respiration rate (State 3).
-
Add the test compound (e.g., TCA3S) and observe any changes in the respiration rates.
-
Quantification by LC-MS/MS
Objective: To accurately measure the concentration of this compound in biological samples.
General Protocol based on (Wegner et al., 2020) and (Merck, KGaA): [7][8]
-
Sample Preparation:
-
For plasma/serum: Protein precipitation with acetonitrile (B52724) containing deuterated internal standards. Centrifuge and evaporate the supernatant. Reconstitute in a suitable solvent mixture (e.g., 50:50 methanol:water).
-
For fecal samples: Homogenize in a suitable buffer, followed by extraction with an organic solvent.
-
-
Chromatography:
-
Column: Reverse-phase C18 column (e.g., Ascentis® Express C18).
-
Mobile Phase: A gradient of two mobile phases, for example:
-
A: Water with a modifier like ammonium (B1175870) acetate (B1210297) or formic acid.
-
B: Acetonitrile/methanol mixture with a modifier.
-
-
-
Mass Spectrometry:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for TCA3S and its internal standard.
-
Visualizations
Signaling Pathways
Figure 1: Potential interaction of TCA and TCA3S with key bile acid receptors.
Experimental Workflow
Figure 2: Workflow for investigating the metabolic effects of sulfated bile acids.
Conclusion and Future Directions
This compound is a key metabolite in the detoxification of taurocholic acid, particularly under conditions of cholestasis. While direct studies on its metabolic role are scarce, evidence from related sulfated bile acids suggests it may influence cellular bioenergetics by modulating ATPase activity and mitochondrial function. Its structural modification through sulfation likely alters its interaction with key metabolic regulators like FXR and TGR5, a hypothesis that warrants further investigation.
Future research should focus on:
-
Directly assessing the binding affinity and functional activity of TCA3S on FXR and TGR5.
-
Elucidating the specific effects of TCA3S on glucose and lipid metabolism in relevant cell and animal models.
-
Characterizing the transport mechanisms responsible for the cellular uptake and efflux of TCA3S.
-
Quantifying the levels of TCA3S in various metabolic diseases to understand its potential as a biomarker.
A deeper understanding of the metabolic role of this compound will provide valuable insights into the pathophysiology of cholestatic liver diseases and may open new avenues for therapeutic intervention in metabolic disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The impact of 3-sulfo-taurolithocholic acid on ATPase activity in patients’ colorectal cancer and normal colon tissues, and its hepatic effects in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of taurocholic acid on glycemic, glucagon-like peptide-1, and insulin responses to small intestinal glucose infusion in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taurocholic acid ameliorates hypertension through the activation of TGR5 in the hypothalamic paraventricular nucleus - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. Taurocholic acid ameliorates hypertension through the activation of TGR5 in the hypothalamic paraventricular nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bile Acids Kit for LC-MS [sigmaaldrich.com]
An In-depth Technical Guide to the Mechanism of Action of 3-Sulfo-taurocholic Acid Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Sulfo-taurocholic Acid Disodium Salt (TCA-3S) is the sulfated metabolite of the primary conjugated bile acid, taurocholic acid. Its formation and subsequent physiological actions are of significant interest, particularly in the context of cholestatic liver diseases where the profile of circulating bile acids is altered. This technical guide provides a comprehensive overview of the mechanism of action of TCA-3S, drawing upon the established principles of sulfated bile acid physiology and data from closely related analogs. The guide details its interaction with key bile acid transporters, its influence on cellular signaling pathways, and its role in hepatic protection. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.
Introduction
Bile acid sulfation is a critical detoxification pathway that enhances the hydrophilicity of bile acids, thereby reducing their cellular toxicity and promoting their elimination. During cholestasis, a condition characterized by impaired bile flow, the sulfation of bile acids is significantly upregulated. This compound is a prominent sulfated bile acid that emerges from this metabolic process. Understanding its mechanism of action is crucial for elucidating the pathophysiology of cholestatic liver injury and for the development of novel therapeutic strategies. This guide will explore the multifaceted role of TCA-3S, from its transport across cellular membranes to its impact on intracellular signaling cascades.
Interaction with Bile Acid Transporters
The transport of bile acids into and out of hepatocytes is a tightly regulated process mediated by a suite of specialized transporters. The sulfation of taurocholic acid at the 3-position profoundly alters its interaction with these transporters.
Hepatic Uptake: NTCP and OATPs
The primary uptake of conjugated bile acids from the portal circulation into hepatocytes is mediated by the Na+/taurocholate cotransporting polypeptide (NTCP, encoded by the SLC10A1 gene). While NTCP efficiently transports non-sulfated bile acids like taurocholic acid, its affinity for sulfated bile acids is generally reduced. The hepatic uptake of sulfated bile acids is largely attributed to the Organic Anion Transporting Polypeptides (OATPs), specifically OATP1B1 and OATP1B3 in humans (and Oatp1a1 and Oatp1a4 in rodents). These transporters exhibit a broader substrate specificity and are key to the hepatic clearance of various endogenous and xenobiotic compounds, including sulfated steroids and bile acids.
-
Mechanism: The uptake of TCA-3S into hepatocytes is likely a sodium-independent process mediated by OATPs. While some residual transport via NTCP may occur, it is expected to be significantly lower than that of its non-sulfated counterpart.
Biliary Excretion: BSEP and MRP2
The canalicular excretion of bile acids into bile is the rate-limiting step in bile formation. The Bile Salt Export Pump (BSEP, encoded by the ABCB11 gene) is the primary transporter for monovalent, non-sulfated bile acids. However, sulfated bile acids are generally poor substrates for BSEP. Instead, their biliary excretion is predominantly handled by the Multidrug Resistance-Associated Protein 2 (MRP2, encoded by the ABCC2 gene). MRP2 is a multispecific organic anion transporter responsible for the canalicular secretion of a wide range of compounds, including bilirubin (B190676) glucuronides and sulfated xenobiotics.
-
Mechanism: TCA-3S is actively transported from the hepatocyte into the bile canaliculus by MRP2. This distinct excretory pathway from non-sulfated bile acids has important implications in cholestasis, where BSEP function may be impaired.
Intestinal Reabsorption: ASBT
The Apical Sodium-Dependent Bile Acid Transporter (ASBT, encoded by the SLC10A2 gene), located in the terminal ileum, is responsible for the efficient reabsorption of bile acids from the intestine, a process critical for the enterohepatic circulation. Sulfation of bile acids dramatically reduces their affinity for ASBT, rendering them poor substrates for this transporter.
-
Mechanism: As a consequence of its low affinity for ASBT, TCA-3S is poorly reabsorbed from the intestinal lumen. This leads to its increased fecal excretion and a reduction in the overall bile acid pool returning to the liver, which can be a protective mechanism against bile acid overload.
Quantitative Data on Bile Acid Transport
| Transporter | Bile Acid | Species | Km (µM) | Vmax (pmol/mg protein/min) | IC50 (µM) | Reference |
| NTCP | Taurocholic Acid | Human | 14.6 | 190 | - | [1] |
| Taurocholic Acid | Rat | 25-50 | - | - | ||
| Sulfolithocholyltaurine | Rat | 6 & 70 (high & low affinity) | 1200 & 1730 | - | [2] | |
| BSEP | Taurocholic Acid | Human | 2-5 | 300-1200 | - | [3] |
| ASBT | Taurocholic Acid | Human | ~30 | - | - | |
| Taurolithocholic acid 3-sulfate | - | - | >1000 (poor inhibitor) |
Cellular Signaling Pathways
Beyond its role in transport, TCA-3S, like other sulfated bile acids, can modulate intracellular signaling pathways, particularly those involved in cellular homeostasis and apoptosis.
Calcium Mobilization
Studies on the closely related sulfated bile acid, taurolithocholic acid 3-sulfate (TLC-S), have demonstrated a distinct effect on intracellular calcium dynamics compared to its non-sulfated form. While non-sulfated bile acids often cause a sustained increase in cytosolic Ca2+, TLC-S induces repetitive Ca2+ oscillations[4]. This oscillatory pattern is thought to be less cytotoxic than a sustained elevation. The mechanism involves the mobilization of Ca2+ from intracellular stores that are distinct from the endoplasmic reticulum, possibly acidic organelles, via a mechanism that may involve NAADP-sensitive channels[5].
Signaling Pathway for Sulfated Bile Acid-Induced Calcium Mobilization
Modulation of ATPase Activity
The activity of key ion-pumping ATPases can also be affected by sulfated bile acids. Research on TLC-S has shown that it can decrease the activity of Na+/K+-ATPase and Ca2+-ATPase in rat liver subcellular fractions[5]. Inhibition of Na+/K+-ATPase can disrupt the sodium gradient across the cell membrane, which is crucial for the transport of various solutes, including bile acids via NTCP. The reduction in Ca2+-ATPase activity would contribute to the observed alterations in intracellular calcium homeostasis.
Farnesoid X Receptor (FXR) Activation
FXR is a nuclear receptor that acts as a primary sensor for bile acids and plays a central role in regulating bile acid synthesis and transport. While non-sulfated bile acids like chenodeoxycholic acid are potent FXR agonists, the effect of sulfated bile acids on FXR activation is less clear and generally considered to be significantly weaker. The addition of a bulky, charged sulfate (B86663) group likely hinders the binding of the bile acid to the ligand-binding pocket of FXR. Therefore, TCA-3S is not expected to be a significant activator of FXR-mediated gene transcription.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.
Vesicular Transport Assay for BSEP-mediated Efflux
This assay is used to determine if a test compound is a substrate or inhibitor of the BSEP transporter using inside-out membrane vesicles.
Experimental Workflow
Methodology
-
Vesicle Preparation: Inside-out membrane vesicles are prepared from Sf9 insect cells or HEK293 cells overexpressing human BSEP.
-
Reaction Mixture: Vesicles are pre-warmed in a buffer containing ATP or AMP (as a negative control).
-
Transport Initiation: The transport reaction is initiated by adding a mixture of radiolabeled taurocholic acid ([3H]TCA) as a probe substrate and varying concentrations of unlabeled TCA-3S (for inhibition studies) or varying concentrations of radiolabeled TCA-3S (for substrate studies).
-
Incubation: The reaction is allowed to proceed for a short, defined period (e.g., 2-10 minutes) at 37°C, within the linear range of uptake.
-
Reaction Termination and Filtration: The reaction is stopped by the addition of ice-cold wash buffer, and the mixture is immediately filtered through a glass fiber filter plate to separate the vesicles from the incubation medium.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound substrate.
-
Quantification: The radioactivity retained on the filters (representing the substrate transported into the vesicles) is quantified by liquid scintillation counting.
-
Data Analysis: ATP-dependent transport is calculated by subtracting the transport in the presence of AMP from that in the presence of ATP. Kinetic parameters (Km and Vmax) or inhibitory constants (IC50) are determined by fitting the data to appropriate models.
Cellular Uptake Assay for NTCP/OATP-mediated Transport
This assay measures the uptake of a compound into cells expressing specific uptake transporters.
Experimental Workflow
Methodology
-
Cell Culture: HEK293 or other suitable cells stably expressing the transporter of interest (e.g., human NTCP or OATP1B1) are cultured in multi-well plates.
-
Uptake Experiment: Cells are washed and pre-incubated in a transport buffer. For NTCP, parallel experiments are conducted in sodium-containing and sodium-free buffers to determine sodium-dependent uptake.
-
Transport Initiation: The uptake is initiated by adding the transport buffer containing radiolabeled TCA-3S at various concentrations.
-
Incubation: Cells are incubated for a short period at 37°C.
-
Uptake Termination: The uptake is stopped by rapidly aspirating the incubation medium and washing the cells with ice-cold buffer.
-
Cell Lysis and Quantification: The cells are lysed, and the radioactivity in the lysate is measured.
-
Data Analysis: The uptake rate is normalized to the protein concentration of the cell lysate. Kinetic parameters are determined from concentration-dependent uptake data.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration in response to the application of a test compound.
Methodology
-
Cell Preparation: Primary hepatocytes or a suitable cell line are seeded in a multi-well plate.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: The baseline fluorescence is measured using a fluorescence plate reader.
-
Compound Addition: TCA-3S is added to the wells at various concentrations.
-
Fluorescence Monitoring: Changes in fluorescence, corresponding to changes in intracellular calcium concentration, are monitored over time.
-
Data Analysis: The change in fluorescence is used to quantify the extent of calcium mobilization. Dose-response curves can be generated to determine the EC50.
ATPase Activity Assay
This assay measures the activity of ATPases, such as Na+/K+-ATPase, by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Methodology
-
Preparation of Subcellular Fractions: Liver tissue or cells are homogenized, and subcellular fractions (e.g., plasma membranes) rich in the ATPase of interest are isolated by differential centrifugation.
-
Reaction: The membrane fraction is incubated at 37°C in a reaction buffer containing ATP and the necessary ions (Na+, K+, Mg2+). To measure Na+/K+-ATPase activity specifically, parallel reactions are run in the presence and absence of a specific inhibitor like ouabain. TCA-3S is added at various concentrations to test its effect.
-
Stopping the Reaction: The reaction is stopped by adding a solution that precipitates proteins (e.g., trichloroacetic acid).
-
Phosphate Measurement: The amount of inorganic phosphate in the supernatant is determined colorimetrically.
-
Data Analysis: The ouabain-sensitive ATPase activity is calculated as the difference between the total and ouabain-insensitive activities. The inhibitory effect of TCA-3S is determined by comparing the activity in its presence to the control.
Conclusion
This compound represents an important metabolite in the context of bile acid homeostasis and cholestasis. Its mechanism of action is characterized by a distinct interaction profile with key bile acid transporters, leading to reduced enterohepatic circulation and enhanced elimination. Furthermore, its ability to modulate intracellular calcium signaling and ATPase activity suggests a role in cellular protective mechanisms against bile acid-induced toxicity. While direct quantitative data for TCA-3S remains an area for future investigation, the information compiled in this guide provides a robust framework for understanding its physiological significance and for designing further studies to explore its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitric oxide-mediated inhibition of taurocholate uptake involves S-nitrosylation of NTCP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Taurolithocholate and taurolithocholate 3-sulphate exert different effects on cytosolic free Ca2+ concentration in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separate transport systems for biliary secretion of sulfated and unsulfated bile acids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 3-Sulfo-taurocholic Acid Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Sulfo-taurocholic Acid Disodium (B8443419) Salt is a sulfated, conjugated primary bile acid. It is a metabolite of taurocholic acid, formed by the sulfation of the hydroxyl group at the C-3 position of the steroid nucleus.[1][2] This modification significantly increases the hydrophilicity of the bile acid, altering its physicochemical and biological properties. In physiological and pathophysiological contexts, the sulfation of bile acids is primarily a detoxification pathway, facilitating their elimination from the body, particularly during conditions of cholestasis where bile acid levels are elevated. Understanding the characteristics and biological activities of this specific sulfated bile acid is crucial for research into liver diseases, drug-induced cholestasis, and the broader role of bile acids in metabolic regulation.
Chemical Identity and Synonyms
A clear identification of 3-Sulfo-taurocholic Acid Disodium Salt is fundamental for accurate research and communication. Below is a table summarizing its key identifiers and synonyms.
| Identifier Type | Value |
| Chemical Name | Ethanesulfonic acid, 2-[[(3alpha,5beta,7alpha,12alpha)-7,12-dihydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]amino]-, disodium salt |
| CAS Number | 71781-33-4 |
| Synonyms | TCA3S disodium salt, Taurocholic Acid 3-sulfate disodium salt, 3-Sulfocholyl Taurine disodium salt |
| Molecular Formula | C₂₆H₄₃NNa₂O₁₀S₂ |
| Molecular Weight | 639.73 g/mol |
Physicochemical and Biological Properties
The addition of a sulfate (B86663) group dramatically alters the properties of taurocholic acid. The following table summarizes key physicochemical and biological information.
| Property | Value / Description |
| Physical State | White to off-white solid. |
| Solubility | Increased aqueous solubility compared to non-sulfated taurocholic acid. Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO). |
| Biological Role | Primarily a detoxification metabolite of taurocholic acid. Its formation and excretion are enhanced during cholestatic liver injury.[2] Elevated plasma levels are observed in conditions of impaired bile flow. |
| Cellular Transport | As a conjugated and sulfated bile acid, its transport across cell membranes is mediated by specific transporters such as the Na+-taurocholate cotransporting polypeptide (NTCP) and Organic Anion-Transporting Polypeptides (OATPs) for uptake, and efflux pumps for elimination. |
Signaling Pathways
While the direct interaction of this compound with key bile acid receptors like Farnesoid X Receptor (FXR) and Takeda G-protein-coupled Receptor 5 (TGR5) is not as extensively studied as its non-sulfated counterparts, emerging evidence suggests that sulfated bile acids possess distinct signaling activities. For instance, the related compound, taurolithocholic acid-3-sulfate (TLCS), has been shown to induce apoptosis in hepatocytes through a c-Jun N-terminal kinase (JNK)-dependent mechanism that involves the trafficking of the CD95 (Fas) receptor to the plasma membrane.[3] Furthermore, TLCS can modulate intracellular calcium signaling, suggesting an alternative signaling pathway for sulfated bile acids.[4][5]
Bile acids, in general, are known to activate FXR and TGR5. FXR activation in the liver and intestine regulates the expression of genes involved in bile acid synthesis and transport. TGR5 activation has been linked to the regulation of energy expenditure and inflammatory responses.[6][7] The sulfation of taurocholic acid may modulate its ability to activate these receptors, potentially dampening the potent and sometimes cytotoxic effects of high concentrations of unconjugated and non-sulfated bile acids.
Caption: Putative signaling pathways for sulfated bile acids in hepatocytes.
Experimental Protocols
The accurate quantification of this compound in biological matrices is critical for its study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Sample Preparation from Plasma/Serum
-
Thaw Samples: Thaw frozen plasma or serum samples on ice.
-
Aliquoting: Pipette 50 µL of the sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog of a sulfated bile acid).
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Final Centrifugation: Centrifuge at 13,000 x g for 5 minutes to pellet any remaining debris.
-
Transfer for Analysis: Transfer the clear supernatant to an LC-MS vial.
LC-MS/MS Analysis
-
Chromatographic Separation: Use a C18 reversed-phase column. The mobile phase typically consists of a gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized for maximum sensitivity and specificity.
Caption: General workflow for the analysis of this compound.
Quantitative Data
The concentration of this compound and other sulfated bile acids can vary significantly between normal physiological states and pathological conditions.
Table 6.1: Relative Abundance of Sulfated Bile Acids in Pathological Conditions
| Condition | Change in Sulfated Bile Acid Levels | Reference(s) |
| Cholestasis | Significantly increased levels of sulfated bile acids, including tauro-CDCA-3-sulfate, are observed in patients with ABCB4 mutations. | [8] |
| Bile Duct Ligation (Mouse Model) | Plasma levels of this compound are elevated 6 hours post-ligation and further increased at 24 hours. | [1] |
| NTCP Deficiency | Individuals with a loss-of-function variant in the SLC10A1 gene (encoding NTCP) show markedly increased levels of bile acid sulfates in serum. | [9] |
Table 6.2: Effects of a Related Sulfated Bile Acid (Taurolithocholic Acid-3-Sulfate) on Cellular Processes
| Parameter | Effect | Cell Type / Model | Reference(s) |
| Apoptosis | Induces apoptosis. | Cultured rat hepatocytes | [3] |
| JNK Activation | Causes sustained activation of c-Jun N-terminal kinase (JNK). | Cultured rat hepatocytes | [3] |
| Intracellular Ca²⁺ | Evokes repetitive oscillations in cytosolic free Ca²⁺ concentration. | Single isolated rat hepatocytes | [4] |
| Na⁺/K⁺ ATPase Activity | Increased activity in colorectal cancer samples. | Human colorectal cancer tissue | [5] |
| Mitochondrial Respiration | Reduced V3 respiration rate during α-ketoglutarate oxidation. | Isolated rat liver mitochondria | [5] |
Conclusion
This compound is a key metabolite in the detoxification of bile acids, particularly under conditions of cholestatic stress. Its increased hydrophilicity facilitates its elimination and reduces the cytotoxicity associated with elevated levels of more hydrophobic bile acids. While its direct role in activating major bile acid signaling pathways requires further investigation, related sulfated bile acids have been shown to induce distinct cellular responses, including apoptosis and modulation of intracellular calcium. The analytical methods, particularly LC-MS/MS, are well-established for the accurate quantification of this and other sulfated bile acids in biological matrices, providing essential tools for researchers in hepatology, gastroenterology, and drug development. Further research into the specific signaling properties of this compound will enhance our understanding of its role in liver pathophysiology and its potential as a biomarker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Taurolithocholic acid-3 sulfate induces CD95 trafficking and apoptosis in a c-Jun N-terminal kinase-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taurolithocholate and taurolithocholate 3-sulphate exert different effects on cytosolic free Ca2+ concentration in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The impact of 3-sulfo-taurolithocholic acid on ATPase activity in patients’ colorectal cancer and normal colon tissues, and its hepatic effects in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Xia & He Publishing [xiahepublishing.com]
- 9. Increased sulfation of bile acids in mice and human subjects with sodium taurocholate cotransporting polypeptide deficiency - PMC [pmc.ncbi.nlm.nih.gov]
3-Sulfo-taurocholic Acid Disodium Salt and Cholestatic Liver Injury: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholestatic liver injury, characterized by the impairment of bile flow and the accumulation of toxic bile acids, represents a significant challenge in hepatology. The metabolic profile of bile acids is profoundly altered during cholestasis, leading to the formation of various metabolites. Among these is 3-Sulfo-taurocholic Acid Disodium Salt (TCA-3S), a sulfated and taurine-conjugated metabolite of taurocholic acid. Emerging evidence indicates a significant elevation of TCA-3S levels in experimental models of cholestatic liver injury, suggesting its potential involvement in the pathophysiology of this condition. This technical guide provides a comprehensive overview of the current understanding of TCA-3S in the context of cholestatic liver injury, including its biochemical nature, the general roles of sulfation and taurine (B1682933) conjugation in bile acid detoxification, and its observed association with cholestasis. We will delve into the key signaling pathways governing bile acid homeostasis, particularly the farnesoid X receptor (FXR) pathway, and explore the potential, though not yet fully elucidated, interactions of TCA-3S within this network. This guide also presents detailed experimental protocols for inducing and evaluating cholestatic liver injury in animal models, along with methods for quantifying bile acids and assessing liver damage. While direct experimental evidence on the functional role of TCA-3S is still emerging, this document aims to provide a foundational resource for researchers investigating the role of sulfated bile acids in liver diseases and for professionals involved in the development of novel therapeutics for cholestatic conditions.
Introduction to this compound and Cholestatic Liver Injury
Cholestasis is a pathological condition defined by a reduction in bile flow from the liver. This impairment can be caused by a variety of factors, including genetic defects, drug-induced liver injury, autoimmune diseases, and obstruction of the bile ducts. The resulting accumulation of bile acids within hepatocytes leads to cellular damage, inflammation, and fibrosis, collectively known as cholestatic liver injury.
Bile acids are amphipathic molecules synthesized from cholesterol in the liver. They play crucial roles in lipid digestion and absorption, as well as in regulating their own synthesis and transport through a complex network of nuclear receptors and transporters. During cholestasis, the composition of the bile acid pool is significantly altered as the liver attempts to detoxify and eliminate the excess bile acids.
One of the key detoxification pathways is the sulfation of bile acids, a process that increases their water solubility and facilitates their excretion in urine and feces. This compound (TCA-3S) is a product of this detoxification pathway, being a metabolite of the primary conjugated bile acid, taurocholic acid. Recent studies have identified a significant increase in plasma levels of TCA-3S in animal models of cholestatic liver injury, such as the bile duct ligation (BDL) model in mice.[1][2] This observation positions TCA-3S as a potential biomarker and an intriguing, yet understudied, molecule in the pathophysiology of cholestasis.
This guide will synthesize the current knowledge surrounding TCA-3S and its relationship with cholestatic liver injury, providing a technical resource for the scientific community.
The Role of Sulfation and Taurine Conjugation in Bile Acid Homeostasis
The liver employs several mechanisms to mitigate the cytotoxicity of accumulating bile acids during cholestasis. Two primary detoxification pathways are conjugation and sulfation.
Taurine Conjugation: Primary bile acids, cholic acid and chenodeoxycholic acid, are conjugated with either glycine (B1666218) or taurine in the liver. This process increases their acidity and water solubility, rendering them less able to passively diffuse across cell membranes and more amenable to active transport. Taurine conjugation, in particular, has been shown to be protective against the cholestatic effects of certain bile acids.[3]
Sulfation: Sulfation is another critical detoxification step, catalyzed by sulfotransferase enzymes (SULTs). The addition of a sulfate (B86663) group further increases the hydrophilicity of bile acids, which enhances their renal and fecal elimination.[4][5][6] This process is considered a key protective mechanism against bile acid-induced liver injury, especially during cholestasis when other elimination pathways are impaired.[4][5][6] Sulfated bile acids are generally considered less toxic than their non-sulfated counterparts.[3][5]
This compound is a molecule that has undergone both taurine conjugation and sulfation. Theoretically, these modifications should render it a highly water-soluble and readily excretable compound with reduced toxicity. However, the precise functional role of its accumulation in cholestasis is yet to be determined. It could represent an adaptive, protective response of the liver to sequester and eliminate toxic bile acids, or, alternatively, its accumulation could have unforeseen pathological consequences.
Farnesoid X Receptor (FXR) Signaling in Cholestasis
The farnesoid X receptor (FXR) is a nuclear receptor that functions as a master regulator of bile acid homeostasis.[7][8] Activated by bile acids, FXR orchestrates a transcriptional program that aims to protect the liver from bile acid overload.
FXR Activation and its Protective Effects:
-
Suppression of Bile Acid Synthesis: FXR activation in the liver induces the expression of the small heterodimer partner (SHP), which in turn inhibits the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[8] In the intestine, FXR activation induces the expression of fibroblast growth factor 15/19 (FGF15/19), which travels to the liver and also suppresses CYP7A1 expression.[7][9]
-
Promotion of Bile Acid Efflux: FXR stimulates the expression of key bile acid transporters involved in their efflux from hepatocytes. This includes the bile salt export pump (BSEP) on the canalicular membrane, which pumps bile acids into the bile, and the multidrug resistance-associated protein 2 (MRP2), which transports conjugated bile acids and other organic anions.[8]
-
Inhibition of Bile Acid Uptake: FXR activation leads to the downregulation of the Na+-taurocholate cotransporting polypeptide (NTCP), the primary transporter responsible for the uptake of bile acids from the portal blood into hepatocytes.
Given that some sulfated steroids have been shown to act as FXR antagonists, it is plausible that this compound could modulate FXR signaling. However, there is currently no direct experimental evidence to confirm this hypothesis. The interaction of TCA-3S with FXR remains a critical area for future investigation to understand its role in cholestatic liver injury.
Below is a diagram illustrating the central role of FXR in maintaining bile acid homeostasis.
Experimental Protocols
To investigate the role of this compound in cholestatic liver injury, a robust experimental model is essential. The bile duct ligation (BDL) model in mice is the most widely used and well-characterized model of obstructive cholestasis.
Bile Duct Ligation (BDL) in Mice
This surgical procedure creates a complete obstruction of the common bile duct, leading to the accumulation of bile in the liver and subsequent injury.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthesia machine with isoflurane (B1672236)
-
Warming pad
-
Surgical instruments (scissors, forceps, needle holders)
-
Surgical suture (e.g., 6-0 silk)
-
Stereomicroscope
-
Povidone-iodine and 70% ethanol (B145695) for disinfection
Procedure:
-
Anesthetize the mouse with isoflurane (2-3% for induction, 1-1.5% for maintenance).
-
Place the mouse in a supine position on a warming pad to maintain body temperature.
-
Shave the abdominal area and disinfect the skin with povidone-iodine followed by 70% ethanol.
-
Make a midline laparotomy incision to expose the abdominal cavity.
-
Gently retract the liver to visualize the common bile duct.
-
Carefully dissect the common bile duct from the surrounding tissue, avoiding damage to the portal vein and hepatic artery.
-
Ligate the common bile duct in two locations with 6-0 silk suture.
-
A transection between the two ligatures can be performed to ensure complete obstruction.
-
Return the organs to their original position and close the abdominal wall and skin in two layers.
-
Provide post-operative analgesia as per institutional guidelines.
-
Sham-operated control animals should undergo the same procedure without the ligation of the bile duct.
The following diagram outlines the experimental workflow for a typical BDL study.
Assessment of Cholestatic Liver Injury
Serum Biochemistry:
-
Collect blood via cardiac puncture at the time of sacrifice.
-
Separate serum by centrifugation.
-
Measure serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin (B190676) using commercially available kits and a clinical chemistry analyzer.
Histopathology:
-
Harvest the liver and fix a portion in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin (B1166041) and section at 5 µm thickness.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess for necrosis, inflammation, and bile duct proliferation.
-
Stain sections with Sirius Red to visualize and quantify collagen deposition as a measure of fibrosis.
Quantification of Bile Acids
Sample Preparation:
-
For plasma/serum: Protein precipitation with acetonitrile.
-
For liver tissue: Homogenize the tissue and perform solid-phase extraction.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Use a validated LC-MS/MS method for the separation and quantification of individual bile acids, including 3-Sulfo-taurocholic Acid.
-
A C18 reversed-phase column is typically used for separation.
-
Mass spectrometry is performed in negative ion mode using multiple reaction monitoring (MRM) to detect specific parent-daughter ion transitions for each bile acid.
-
Use stable isotope-labeled internal standards for accurate quantification.
Quantitative Data Presentation
The study by Li et al. (2018) provides key quantitative data on the elevation of this compound following bile duct ligation in mice.
Table 1: Plasma Bile Acid Composition in Wild-Type (WT) and Sort1 Knockout (KO) Mice 24 Hours After Bile Duct Ligation (BDL) or Sham Operation.
| Bile Acid Species | Sham WT (pmol/µL) | BDL WT (pmol/µL) | BDL Sort1 KO (pmol/µL) |
| Tauro-β-muricholic acid (T-β-MCA) | 1.2 ± 0.3 | 150.3 ± 25.1 | 85.6 ± 15.2 |
| Taurocholic acid (TCA) | 0.8 ± 0.2 | 80.5 ± 12.7 | 45.3 ± 8.1 |
| 3-Sulfo-taurocholic Acid (TCA-3S) | Not Detected | 5.7 ± 1.1 | 3.1 ± 0.6 |
| Other Bile Acids | ... | ... | ... |
| Total Bile Acids | ~5 | ~450 | ~250 |
*Data are presented as mean ± SEM. *p < 0.05 compared to BDL WT. (Data are adapted and simplified for illustrative purposes from Li et al., Toxicological Sciences, 2018).[3]
Table 2: Serum Liver Injury Markers 24 Hours After BDL.
| Parameter | Sham WT | BDL WT | BDL Sort1 KO |
| ALT (U/L) | ~40 | ~1200 | ~600 |
| AST (U/L) | ~60 | ~1500 | ~750 |
| Total Bilirubin (mg/dL) | ~0.2 | ~8.0 | ~5.0* |
*Data are presented as mean ± SEM. *p < 0.05 compared to BDL WT. (Data are adapted and simplified for illustrative purposes from Li et al., Toxicological Sciences, 2018).[3]
These tables clearly demonstrate the significant increase in this compound in the plasma of mice with cholestatic liver injury. The study also showed that Sort1 knockout mice, which were protected from BDL-induced liver injury, had lower levels of TCA-3S compared to wild-type mice.
Signaling Pathways and Logical Relationships
The accumulation of bile acids during cholestasis triggers a complex cascade of signaling events that contribute to liver injury.
This diagram illustrates the central role of bile acid accumulation in driving hepatocyte injury, inflammation, and fibrosis. It also depicts the induction of detoxification pathways, leading to the formation of metabolites like this compound. The potential, yet unproven, modulatory effect of TCA-3S on the protective FXR signaling pathway is highlighted as a key area for future research.
Conclusion and Future Directions
The elevation of this compound in cholestatic liver injury is a consistent and significant finding. While its precise role remains to be fully elucidated, its biochemical properties as a sulfated and taurine-conjugated bile acid suggest a function in the detoxification and elimination of excess bile acids.
Future research should focus on several key areas:
-
Functional Studies: Direct administration of this compound to animal models of cholestasis is necessary to determine its effects on liver injury, inflammation, and fibrosis.
-
Mechanism of Action: Investigating the interaction of TCA-3S with FXR and other key regulators of bile acid homeostasis will be crucial to understanding its molecular mechanisms.
-
Transporter Interactions: Studies are needed to determine how TCA-3S is transported into and out of hepatocytes and whether it affects the function of key bile acid transporters.
-
Biomarker Potential: Further validation of TCA-3S as a sensitive and specific biomarker for cholestatic liver injury in different preclinical models and eventually in human patients is warranted.
A deeper understanding of the role of this compound and other sulfated bile acids in cholestasis will undoubtedly open new avenues for the diagnosis and treatment of cholestatic liver diseases. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in this important area of investigation.
References
- 1. Cholestasis and the interactions of sulfated glyco- and taurolithocholate with calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Bile Acid sulfation: a pathway of bile acid elimination and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rivm.nl [rivm.nl]
- 8. The Farnesoid X Receptor: Good for BAD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
An In-depth Technical Guide on the Biological Functions of Sulfated Bile Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core biological functions of sulfated bile acids, from their synthesis and transport to their critical roles in detoxification, cellular signaling, and disease pathology. It is designed to serve as a technical resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of key pathways to facilitate a deeper understanding for research and development applications.
Introduction to Bile Acid Sulfation
Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver. They are essential for the digestion and absorption of dietary fats and fat-soluble vitamins. Beyond this classical role, bile acids are now recognized as crucial signaling molecules that regulate their own synthesis, transport, and broad metabolic pathways through the activation of nuclear receptors and G protein-coupled receptors.
The liver maintains a delicate balance of bile acid concentrations to ensure physiological function while avoiding the cytotoxicity associated with high levels of hydrophobic bile acids. Sulfation is a key phase II metabolic reaction that serves as a primary detoxification pathway for bile acids. This process involves the addition of a sulfonate group (SO3-), which dramatically increases the water solubility of bile acids, reduces their intestinal absorption, and facilitates their elimination through urine and feces. Consequently, sulfation is a critical protective mechanism, particularly under conditions of cholestasis where bile acid accumulation can lead to severe liver injury.
Synthesis, Metabolism, and Transport
Enzymatic Sulfation of Bile Acids
The sulfation of bile acids is catalyzed by cytosolic sulfotransferase enzymes (SULTs). The primary enzyme responsible for this reaction in the liver and intestine is SULT2A1 , also known as dehydroepiandrosterone (B1670201) sulfotransferase (DHEA-ST). SULT2A1 transfers a sulfonate group from the universal sulfate (B86663) donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl groups of bile acids.
SULT2A1 exhibits a broad substrate specificity but shows a clear preference for more hydrophobic and toxic bile acids. The affinity of SULT2A1 for sulfation is inversely proportional to the number of hydroxyl groups on the bile acid. For instance, the monohydroxylated and highly toxic lithocholic acid (LCA) has the highest affinity for sulfation, whereas the trihydroxylated cholic acid (CA) has the lowest. This substrate preference underscores the primary role of sulfation in detoxifying the most harmful bile acid species.
Regulation of Bile Acid Sulfation
The expression of the SULT2A1 enzyme is tightly regulated at the transcriptional level by a network of nuclear receptors that function as sensors for bile acids and other xenobiotics. This regulation ensures that the capacity for detoxification can be rapidly increased in response to bile acid overload.
-
Pregnane X Receptor (PXR): PXR is activated by a wide range of xenobiotics and endobiotics, including the toxic secondary bile acid LCA. Activated PXR directly induces the expression of SULT2A1 and PAPS synthetase 2 (PAPSS2), the enzyme that generates the PAPS cofactor. This creates a feed-forward loop where the presence of a toxic bile acid enhances its own detoxification and elimination.
-
Vitamin D Receptor (VDR): LCA is also a natural ligand for VDR. Activation of VDR by LCA stimulates the transcription of SULT2A1, providing another crucial pathway for shielding tissues from the cytotoxic effects of LCA.
-
Farnesoid X Receptor (FXR): While FXR is the primary nuclear receptor activated by most bile acids, its role in SULT2A1 regulation is more complex. Some studies suggest that FXR activation can induce SULT2A1 expression, contributing to bile acid detoxification.
-
Other Nuclear Receptors: The constitutive androstane (B1237026) receptor (CAR) and liver X receptor α (LXRα) have also been shown to regulate SULT2A1 expression, highlighting a multi-faceted control system for bile acid sulfation.
Caption: Bile Acid Sulfation and Detoxification Pathway in a Hepatocyte.
Transport of Sulfated Bile Acids
Once sulfated, bile acids are efficiently shuttled out of the hepatocyte and eliminated from the body by a series of ATP-binding cassette (ABC) transporters.
-
Sinusoidal Uptake: Unconjugated and conjugated bile acids are taken up from the blood into hepatocytes by transporters on the sinusoidal membrane, such as the organic anion-transporting polypeptides (OATPs).
-
Canalicular Efflux: The primary route for elimination of bile acids is secretion into the bile canaliculus. While the Bile Salt Export Pump (BSEP/ABCB11) transports most non-sulfated bile acids, sulfated bile acids are primarily exported by the Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) and potentially ABCG2.
-
Basolateral Efflux: Under normal conditions, basolateral efflux is minimal. However, during cholestasis, the expression of transporters like MRP3 (ABCC3) and MRP4 (ABCC4) on the sinusoidal membrane is upregulated. These transporters facilitate the efflux of sulfated (and other conjugated) bile acids back into the systemic circulation, from where they can be filtered by the kidneys and excreted in the urine. This basolateral "overflow" pathway is a critical protective mechanism against hepatic bile acid overload.
Quantitative Data on Sulfated Bile Acids
Table 1: Concentrations of Sulfated Bile Acids in Biological Fluids
| Condition | Fluid | Total Bile Acids (μmol/L) | % Sulfated (of Total) | Key Observations |
| Healthy Controls | Serum | ~0.9 - 19.55 | 9% - 17% | Low levels of total and sulfated bile acids. |
| Urine | Not detected | - | No significant bile acid excretion in urine. | |
| Bile | High | < 0.5% | Sulfation is a very minor component of biliary bile acids. | |
| Cholestasis | Serum | 167.34 ± 11.18 | 15% | Total bile acids are dramatically elevated; the percentage of sulfated bile acids remains similar to controls. |
| Urine | 32.62 ± 18.35 (μmol/day) | > 60% | Urine becomes a major route of excretion, with sulfated species predominating. | |
| Acute Hepatitis | Serum | Elevated | Markedly Increased | A remarkable increase in sulfated bile acids is observed. |
| Urine | 68.24 ± 51.80 (μmol/day) | 83.4 ± 16.7% | High urinary excretion, dominated by sulfated forms. | |
| Cirrhosis | Serum | Elevated | Slightly Increased | A slight elevation in sulfated bile acids is noted. |
| Urine | 5.27 ± 4.28 (μmol/day) | 44.6 ± 30.4% | Moderate urinary excretion with a significant sulfated fraction. |
Table 2: Kinetic Parameters of SULT2A1 for Bile Acid Sulfation
| Bile Acid Substrate (Type) | Apparent Km (μM) | Apparent Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) |
| Lithocholic acid (LCA) (Monohydroxy) | 2.9 | 102.7 | 35.4 |
| Deoxycholic acid (DCA) (Dihydroxy) | 16.2 | 114.5 | 7.1 |
| Chenodeoxycholic acid (CDCA) (Dihydroxy) | 71.3 | 84.4 | 1.2 |
| Ursodeoxycholic acid (UDCA) (Dihydroxy) | 12.3 | 132.8 | 10.8 |
| Cholic acid (CA) (Trihydroxy) | 170.2 | 87.2 | 0.5 |
| Glycolithocholic acid (GLCA) | 3.3 | 97.5 | 29.5 |
| Taurolithocholic acid (TLCA) | 2.5 | 92.8 | 37.1 |
| For Reference:DHEA | 3.8 | 130.8 | 34.4 |
| (Data adapted from kinetic analysis using HEK293 cells stably expressing human SULT2A1.) |
Biological Functions and Signaling Pathways
Detoxification
The primary and most well-established function of bile acid sulfation is detoxification. This is achieved through several mechanisms:
-
Increased Hydrophilicity: The addition of a negatively charged sulfate group makes the bile acid molecule more water-soluble.
-
Enhanced Elimination: Sulfated bile acids are poorly reabsorbed from the intestine and are readily excreted in urine and feces.
-
Reduced Detergent Activity: Sulfation abolishes the membrane-damaging detergent effects of hydrophobic bile acids.
-
Abolished Receptor Activation: Sulfation significantly reduces the ability of bile acids to activate key nuclear receptors like FXR, thereby preventing the downstream effects of these potent signaling molecules.
Modulation of Signaling Pathways
While sulfation is often viewed as an inactivation step, the interplay between sulfation and nuclear receptor signaling is a key aspect of cellular defense.
Caption: Transcriptional Regulation of the SULT2A1 Gene by Nuclear Receptors.
-
PXR Signaling: The secondary bile acid LCA is a potent activator of PXR. PXR activation leads to the coordinated upregulation of phase I (e.g., CYP3A4), phase II (SULT2A1), and phase III (transporters) detoxification genes. This response system efficiently metabolizes and eliminates toxic bile acids.
-
VDR Signaling: LCA also serves as a ligand for VDR. Similar to PXR, VDR activation induces CYP3A enzymes and SULT2A1, contributing to a feed-forward detoxification pathway that protects the intestine and liver from LCA toxicity.
-
FXR Signaling: Most primary and secondary bile acids are strong FXR agonists. Sulfation of these bile acids effectively terminates their ability to activate FXR. This is important because chronic FXR activation can have detrimental effects. FXR also appears to induce SULT2A1, suggesting it contributes to clearing its own ligands.
Role in Disease and Clinical Significance
The measurement and understanding of sulfated bile acids have significant clinical implications, particularly as biomarkers for hepatobiliary diseases.
-
Cholestasis: During cholestasis, the normal secretion of bile is impaired, leading to the accumulation of toxic bile acids in the liver. Sulfation becomes a critical escape mechanism. The measurement of urinary sulfated bile acids (USBA) is a simple, noninvasive, and sensitive test for detecting cholestasis, especially in infants. In cholestatic patients, the proportion of sulfated bile acids in urine increases dramatically to over 60%, making USBA a valuable diagnostic marker.
-
Inflammatory Conditions: The role of sulfated bile acids in intestinal inflammation is complex. Some studies suggest that sulfation of secondary bile acids may abolish their anti-inflammatory properties. Conversely, other research indicates that intestinal sulfation is essential for maintaining the gut barrier and protecting against colitis.
-
COVID-19: Recent metabolomic studies have identified elevated serum levels of certain sulfated bile acids, such as glycolithocholate-3-sulfate (GLCA-3S), as a potential biomarker for disease severity and mortality in patients with COVID-19.
Key Experimental Protocols
Protocol 1: Enzymatic Assay for Urinary Sulfated Bile Acids (USBA)
This protocol outlines a general method for the direct enzymatic measurement of 3α-sulfated bile acids in urine, a common clinical diagnostic test.
-
Principle: The assay utilizes a specific enzyme, bile acid-3α-sulfate sulfohydrolase, to cleave the sulfate group from 3α-sulfated bile acids. The resulting 3α-hydroxy bile acid is then measured using the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD). The oxidation of the bile acid by 3α-HSD is coupled to the reduction of NAD+ to NADH, which can be quantified spectrophotometrically or fluorometrically.
-
Sample Collection and Preparation:
-
Collect a random urine sample.
-
Centrifuge the sample to remove any particulate matter.
-
The supernatant can typically be used directly without further extraction.
-
-
Reagents:
-
Reaction Buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.0-9.0).
-
Bile acid-3α-sulfate sulfohydrolase.
-
3α-Hydroxysteroid Dehydrogenase (3α-HSD).
-
Nicotinamide Adenine Dinucleotide (NAD+).
-
Hydrazine hydrate (B1144303) (as a trapping agent for the ketone product to drive the reaction to completion).
-
Calibrators (e.g., glycolithocholic acid 3-sulfate standard).
-
-
Procedure:
-
Pipette urine samples, calibrators, and controls into a 96-well plate or cuvettes.
-
Add the reaction mixture containing buffer, NAD+, hydrazine, and sulfohydrolase. Incubate to allow for the desulfation of the bile acids.
-
Initiate the second reaction by adding 3α-HSD.
-
Incubate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10-20 minutes).
-
Measure the increase in absorbance (at 340 nm) or fluorescence resulting from the formation of NADH.
-
-
Calculation:
-
Construct a standard curve using the results from the calibrators.
-
Determine the concentration of USBA in the patient samples by interpolating their absorbance/fluorescence values from the standard curve. Results are typically reported in μmol/L.
-
Caption: Experimental Workflow for Enzymatic Measurement of USBA.
Protocol 2: In Vitro Bile Acid Sulfation Kinetics Assay
This protocol describes a method to determine the kinetic parameters (Km and Vmax) of SULT2A1 for various bile acids using a stable cell line or recombinant enzyme.
-
Principle: A biological system expressing SULT2A1 (e.g., HEK293 cells transfected with the SULT2A1 gene, or purified recombinant SULT2A1 protein) is incubated with a specific bile acid substrate and the sulfate donor, PAPS. The rate of formation of the sulfated bile acid product is measured over time and across a range of substrate concentrations.
-
Materials:
-
SULT2A1 source: Cytosol from SULT2A1-expressing cells or purified recombinant SULT2A1.
-
Reaction Buffer (e.g., phosphate buffer, pH 7.0, containing MgCl₂).
-
Bile Acid Substrates (e.g., LCA, CDCA, CA, etc.) dissolved in a suitable solvent (e.g., DMSO).
-
[³⁵S]-PAPS (radiolabeled sulfate donor for sensitive detection).
-
Scintillation fluid and vials for radioactivity counting.
-
-
Procedure:
-
Prepare a series of dilutions for the bile acid substrate, typically spanning concentrations from 0.1x to 10x the expected Km.
-
In microcentrifuge tubes, combine the SULT2A1 source, reaction buffer, and the bile acid substrate at various concentrations. Pre-incubate at 37°C for 2-3 minutes.
-
Initiate the reaction by adding a fixed, non-limiting concentration of [³⁵S]-PAPS.
-
Incubate at 37°C for a predetermined time within the linear range of product formation (e.g., 10-30 minutes).
-
Stop the reaction by adding an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Separate the unreacted [³⁵S]-PAPS from the newly formed radiolabeled sulfated bile acid. This can be achieved by methods such as barium hydroxide/zinc sulfate precipitation or thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled sulfated bile acid product using liquid scintillation counting.
-
-
Data Analysis:
-
Convert the counts per minute (CPM) into the rate of reaction (e.g., pmol/min/mg protein).
-
Plot the reaction velocity (V) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the apparent Km and Vmax values. A Lineweaver-Burk plot (1/V vs. 1/[S]) can also be used for visualization.
-
Conclusion
Sulfation is a high-capacity, low-affinity pathway that plays an indispensable role in bile acid homeostasis and detoxification. By converting toxic, hydrophobic bile acids into water-soluble, excretable forms, sulfation protects the liver and other tissues from injury, particularly in cholestatic states. The intricate regulation of the key enzyme SULT2A1 by nuclear receptors PXR and VDR highlights a sophisticated sensory system that responds to bile acid overload. Sulfated bile acids are not merely inert end-products; they are significant clinical biomarkers for diagnosing and monitoring hepatobiliary diseases. Further research into the modulation of sulfation pathways may unveil new therapeutic strategies for managing cholestatic liver diseases and other metabolic disorders.
3-Sulfo-taurocholic Acid Disodium Salt: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Sulfo-taurocholic Acid Disodium Salt (TCA-3S), a sulfated metabolite of the primary conjugated bile acid, taurocholic acid (TCA). This document collates available data on its physicochemical properties, its role as a natural detergent, and its relevance in experimental models of cholestatic liver injury. Detailed experimental protocols and visualizations of key biological pathways are provided to support researchers in their study design and execution.
Physicochemical Properties
This compound is a derivative of taurocholic acid, characterized by the addition of a sulfate (B86663) group at the 3-position of the steroid nucleus.[1][2][3] This modification increases its hydrophilicity compared to the parent compound.[4][5]
| Property | Value | Reference |
| Synonyms | 3-Sulfocholyl Taurine; TCA3S | [1][6] |
| Molecular Formula | C26H43NO10S2 • 2Na | [6] |
| Formula Weight | 639.7 g/mol | [6] |
| CAS Number | 71781-33-4 | [6] |
| Solubility | DMF: 1 mg/ml, DMSO: 0.3 mg/ml, PBS (pH 7.2): 1 mg/ml | [6] |
| Storage | -20°C | [6] |
Role as a Natural Detergent Bile Salt
Bile acids are physiological detergents essential for the solubilization and absorption of dietary lipids and fat-soluble vitamins.[7][8] Their amphipathic nature allows them to form micelles, which are crucial for these processes. The detergent properties of bile salts are characterized by their critical micelle concentration (CMC), the concentration at which micelle formation begins.[9]
| Bile Salt | Critical Micelle Concentration (CMC) | Aggregation Number | Micellar Weight | pKa | Reference |
| Taurocholic Acid, Sodium Salt | 3 - 11 mM | 4 | 2100 | 1.9 |
The detergent properties of bile salts, including their sulfated derivatives, are leveraged in various research applications, such as the solubilization of lipids and membrane-bound proteins.
Biological Significance and Signaling Pathways
This compound is a metabolite of taurocholic acid, and its plasma levels are significantly elevated in animal models of cholestatic liver injury, such as after bile duct ligation (BDL).[1][6] This suggests a potential role for this sulfated bile acid in the pathophysiology of cholestasis.
While specific signaling pathways for this compound have not been explicitly detailed in the available literature, its parent compound, taurocholic acid, is known to activate several signaling cascades, primarily through the G-protein coupled receptor S1PR2.
Taurocholic Acid-Mediated S1PR2 Signaling
Taurocholic acid (TCA) has been shown to promote the activation of hepatic stellate cells (HSCs), a key event in liver fibrosis, through the S1PR2/p38 MAPK/YAP signaling pathway.[2][12] TCA also influences bile canaliculi dynamics through the S1PR2/RhoA/ROCK1/MLC2 pathway in hepatocytes.[13][14]
Below are diagrams illustrating these pathways.
Experimental Protocols
Bile Duct Ligation (BDL) in Mice
This surgical procedure is a common experimental model to induce cholestatic liver injury and study the resulting changes in bile acid metabolism, including the elevation of this compound.[15]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture (e.g., 6-0 silk)
-
Heating pad
-
Stereomicroscope
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Make a midline laparotomy incision to expose the abdominal cavity.
-
Gently retract the liver to locate the common bile duct.
-
Carefully dissect the common bile duct from the surrounding tissue.
-
Ligate the common bile duct in two places with 6-0 silk suture.
-
The duct can be transected between the two ligatures.
-
Close the abdominal wall and skin with sutures.
-
Allow the animal to recover on a heating pad.
-
Monitor the animal for post-operative complications.
Workflow Diagram:
Quantification of Bile Acids in Liver Tissue by UPLC-MS/MS
This protocol details a method for the extraction and quantification of bile acids, including this compound, from liver tissue.[16]
Materials:
-
Frozen liver tissue (~50 mg)
-
Homogenization tubes with silica (B1680970) beads
-
Extraction solvent (e.g., Isopropanol)
-
Internal standard (e.g., Taurocholic Acid-d4)
-
Tissue homogenizer
-
Centrifuge
-
Vacuum centrifuge
-
Acetonitrile:Water (50:50 v/v)
-
UPLC-MS/MS system
Procedure:
-
Weigh approximately 50 mg of frozen liver tissue and place it in a homogenization tube.
-
Add 1.5 mL of cold extraction solvent.
-
Spike the sample with a known concentration of the internal standard.
-
Homogenize the tissue.
-
Centrifuge the homogenate to pellet debris.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness using a vacuum centrifuge.
-
Reconstitute the dried extract in Acetonitrile:Water (50:50 v/v).
-
Centrifuge to remove any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for UPLC-MS/MS analysis.
Conclusion
This compound is an important metabolite of taurocholic acid that is elevated in cholestatic conditions. While its specific detergent properties and signaling pathways are not as extensively characterized as its parent compound, its presence and regulation in disease models make it a molecule of interest for researchers in hepatology, gastroenterology, and drug development. The protocols and pathway diagrams provided in this guide serve as a valuable resource for designing and conducting further investigations into the biological roles of this sulfated bile acid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Taurocholic acid promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. Effect of bile duct ligation on bile acid composition in mouse serum and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EFFECT OF BILE DUCT LIGATION ON BILE ACID COMPOSITION IN MOUSE SERUM AND LIVER - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Taurocholic Acid | C26H45NO7S | CID 6675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. hmdb.ca [hmdb.ca]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. avantiresearch.com [avantiresearch.com]
- 12. Taurocholic acid promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of S1PR2 on macrophages and the hepatocyte S1PR2/RhoA/ROCK1/MLC2 pathway in vanishing bile duct syndrome | PLOS One [journals.plos.org]
- 14. Activation of S1PR2 on macrophages and the hepatocyte S1PR2/RhoA/ROCK1/MLC2 pathway in vanishing bile duct syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
The Crucial Role of Sulfation in Bile Acid Detoxification: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bile acids, essential for lipid digestion and absorption, can become cytotoxic at elevated concentrations, a condition often observed in cholestatic liver diseases. The human body employs several detoxification mechanisms to mitigate this toxicity, with sulfation emerging as a critical pathway. This technical guide provides a comprehensive overview of the role of sulfation in bile acid detoxification, focusing on the core enzymatic processes, transport mechanisms, and regulatory networks. Through a detailed examination of quantitative data, experimental protocols, and signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this vital metabolic process and its implications for hepatic health and disease.
Introduction: The Double-Edged Sword of Bile Acids
Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver. Their primary physiological functions include promoting the intestinal absorption of dietary fats and fat-soluble vitamins.[1] However, the detergent-like properties that make them effective in digestion also render them toxic at high intracellular concentrations, leading to membrane disruption, mitochondrial dysfunction, and ultimately, cell death. To counteract this, hepatocytes have evolved sophisticated mechanisms to detoxify and eliminate excess bile acids. Sulfation, a phase II metabolic reaction, represents a key detoxification route by increasing the water solubility of bile acids, thereby facilitating their elimination and reducing their toxicity.[2][3]
The Core of Detoxification: The Sulfation Pathway
The sulfation of bile acids is a multi-step enzymatic process that culminates in the transfer of a sulfonate group to the bile acid molecule. This modification profoundly alters the physicochemical properties of bile acids, rendering them more hydrophilic and less toxic.
Key Enzymes in Bile Acid Sulfation
The primary enzyme responsible for bile acid sulfation is Sulfotransferase 2A1 (SULT2A1) , a cytosolic enzyme highly expressed in the liver, adrenal glands, and intestine.[4] SULT2A1 catalyzes the transfer of a sulfonate group from the universal sulfate (B86663) donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS) , to the hydroxyl groups of bile acids.[5] The affinity of SULT2A1 for different bile acids varies, with a general preference for more hydrophobic and toxic bile acids.[6][7]
The Sulfation Reaction Workflow
The enzymatic sulfation of bile acids can be visualized as a two-step process, starting with the synthesis of the essential co-substrate PAPS, followed by the SULT2A1-mediated sulfonate transfer.
Quantitative Analysis of Bile Acid Sulfation
The efficiency of bile acid sulfation is a critical determinant of hepatic detoxification capacity. Quantitative analysis of enzyme kinetics and the levels of sulfated bile acids in biological fluids provide valuable insights into this process in both health and disease.
SULT2A1 Kinetic Parameters
The affinity (Km) and maximal velocity (Vmax) of SULT2A1 for various bile acids have been characterized, revealing a preference for more toxic, monohydroxylated bile acids like lithocholic acid (LCA).[6][7]
| Bile Acid Substrate | Number of Hydroxyl Groups | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint) (Vmax/Km) |
| Monohydroxy | ||||
| Lithocholic Acid (LCA) | 1 | 1.8 ± 0.3 | 110.5 ± 4.2 | 61.4 |
| Glycolithocholic Acid (GLCA) | 1 | 2.5 ± 0.4 | 125.7 ± 6.1 | 50.3 |
| Taurolithocholic Acid (TLCA) | 1 | 2.1 ± 0.3 | 118.9 ± 5.3 | 56.6 |
| Dihydroxy | ||||
| Chenodeoxycholic Acid (CDCA) | 2 | 15.2 ± 2.1 | 85.4 ± 4.9 | 5.6 |
| Glycochenodeoxycholic Acid (GCDCA) | 2 | 12.8 ± 1.9 | 92.1 ± 5.5 | 7.2 |
| Taurochenodeoxycholic Acid (TCDCA) | 2 | 10.5 ± 1.5 | 98.7 ± 6.2 | 9.4 |
| Deoxycholic Acid (DCA) | 2 | 8.9 ± 1.2 | 75.3 ± 4.1 | 8.5 |
| Glycodeoxycholic Acid (GDCA) | 2 | 7.5 ± 1.1 | 81.6 ± 4.8 | 10.9 |
| Taurodeoxycholic Acid (TDCA) | 2 | 6.8 ± 0.9 | 88.2 ± 5.1 | 13.0 |
| Ursodeoxycholic Acid (UDCA) | 2 | 5.1 ± 0.7 | 65.4 ± 3.8 | 12.8 |
| Glycoursodeoxycholic Acid (GUDCA) | 2 | 4.3 ± 0.6 | 71.2 ± 4.2 | 16.6 |
| Tauroursodeoxycholic Acid (TUDCA) | 2 | 3.9 ± 0.5 | 75.8 ± 4.5 | 19.4 |
| Trihydroxy | ||||
| Cholic Acid (CA) | 3 | 25.6 ± 3.4 | 55.2 ± 3.7 | 2.2 |
| Glycocholic Acid (GCA) | 3 | 22.1 ± 2.9 | 60.8 ± 4.1 | 2.7 |
| Taurocholic Acid (TCA) | 3 | 19.8 ± 2.5 | 65.4 ± 4.3 | 3.3 |
Data adapted from Huang et al. (2010).[6]
Levels of Sulfated Bile Acids in Human Biological Fluids
The concentration and proportion of sulfated bile acids vary significantly between different biological fluids and are markedly altered in cholestatic conditions.
| Biological Fluid | Condition | Total Bile Acids (µmol/L) | % Sulfated Bile Acids | Predominant Sulfated Bile Acid |
| Serum | Healthy | < 10 | < 15% | Lithocholic acid sulfates |
| Cholestasis | > 100 | 15-20% | Chenodeoxycholic acid sulfates | |
| Urine | Healthy | < 1 | > 70% | Chenodeoxycholic acid sulfates |
| Cholestasis | > 30 | > 60% | Chenodeoxycholic acid sulfates | |
| Bile | Healthy | 2,000 - 20,000 | < 5% | Lithocholic acid sulfates |
| Cholestasis | Variable | Increased | Chenodeoxycholic acid sulfates |
Data compiled from various sources.[3][8][9][10]
Transport of Sulfated Bile Acids: A Coordinated Effort
Once sulfated, bile acids are efficiently transported out of the hepatocyte and eliminated from the body via the bile and urine. This process is mediated by a series of specific transporters located on the apical (canalicular) and basolateral membranes of hepatocytes.
Basolateral Uptake
The uptake of sulfated bile acids from the sinusoidal blood into hepatocytes is not as well-characterized as that of their unsulfated counterparts. However, members of the Organic Anion Transporting Polypeptide (OATP) family are thought to play a role.
Canalicular Efflux
The primary route of elimination for sulfated bile acids is into the bile. This process is mediated by ATP-binding cassette (ABC) transporters located on the canalicular membrane of hepatocytes.
-
Multidrug Resistance-Associated Protein 2 (MRP2; ABCC2): This is the principal transporter for divalent (sulfated and amidated) bile acids into the bile.[11][12]
-
Bile Salt Export Pump (BSEP; ABCB11): While primarily responsible for the transport of monovalent (amidated) bile acids, human BSEP can also transport some sulfated bile acids, such as taurolithocholate-3-sulfate.[2]
Basolateral Efflux
Under cholestatic conditions where canalicular transport is impaired, sulfated bile acids can be effluxed back into the sinusoidal blood via basolateral transporters such as MRP3 (ABCC3) and MRP4 (ABCC4) , facilitating their renal elimination.
Transport Kinetics of Sulfated Bile Acids
| Transporter | Substrate | Km (µM) | Vmax (pmol/mg protein/min) |
| hBSEP | Taurolithocholate-3-sulfate (TLC-S) | 9.5 ± 1.5 | Not reported |
| rMRP2 | Taurochenodeoxycholate-sulfate (TCDC-S) | 8.8 | Not reported |
| rMRP2 | Taurolithocholate-sulfate (TLC-S) | 1.5 | Not reported |
| hMRP2 | Tauroursodeoxycholate | 127 | 779 |
Data from Hayashi et al. (2005) and Cui et al. (2001).[2][11][13]
Regulation of Bile Acid Sulfation: A Nuclear Receptor Network
The expression of SULT2A1 is tightly regulated by a network of nuclear receptors that sense the levels of bile acids and xenobiotics, thereby modulating the capacity for bile acid sulfation in response to metabolic demands.
Key Nuclear Receptors
-
Pregnane (B1235032) X Receptor (PXR; NR1I2): Activated by a wide range of xenobiotics and some endogenous steroids, PXR induces the expression of SULT2A1, enhancing the detoxification of both foreign compounds and bile acids.[4]
-
Constitutive Androstane Receptor (CAR; NR1I3): Similar to PXR, CAR is a xenosensor that upregulates the expression of detoxification enzymes, including SULT2A1.
-
Vitamin D Receptor (VDR; NR1I1): Activated by vitamin D, VDR also plays a role in regulating SULT2A1 expression, linking vitamin D signaling to bile acid homeostasis.[14]
-
Farnesoid X Receptor (FXR; NR1H4): As the primary bile acid sensor, FXR's role in regulating SULT2A1 is complex. While some studies suggest induction, others indicate that prolonged FXR activation can lead to the repression of SULT2A1 expression.[15]
Signaling Pathways
These nuclear receptors typically form heterodimers with the Retinoid X Receptor (RXR) and bind to specific response elements in the promoter region of the SULT2A1 gene to modulate its transcription.
Experimental Protocols
A thorough understanding of bile acid sulfation requires robust experimental methodologies. The following sections provide overviews of key experimental protocols.
SULT2A1 Enzyme Activity Assay (Radiolabeled Method)
This assay measures the enzymatic activity of SULT2A1 by quantifying the transfer of a radiolabeled sulfonate group from [³⁵S]PAPS to a bile acid substrate.
Workflow:
Detailed Steps:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine a suitable buffer (e.g., Tris-HCl), a source of SULT2A1 (recombinant enzyme or liver cytosol), and the bile acid substrate.
-
Reaction Initiation: Start the reaction by adding [³⁵S]PAPS.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding an organic solvent (e.g., ethanol) to precipitate proteins.
-
Separation: Separate the radiolabeled sulfated bile acid product from the unreacted [³⁵S]PAPS using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the radioactivity of the product using a scintillation counter.
Quantification of Sulfated Bile Acids by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of individual sulfated bile acids in biological matrices.
Workflow:
Detailed Steps:
-
Sample Preparation:
-
Plasma/Serum: Protein precipitation with a cold organic solvent (e.g., acetonitrile (B52724) or methanol).[16]
-
Bile/Urine: Solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.[1]
-
Tissue: Homogenization followed by liquid-liquid or solid-phase extraction.
-
-
Liquid Chromatography: Separate the different bile acid species using a reversed-phase HPLC or UHPLC column with a suitable mobile phase gradient.
-
Mass Spectrometry:
-
Utilize electrospray ionization (ESI) in negative ion mode.
-
Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) for specific and sensitive quantification of each sulfated bile acid.
-
Studying Nuclear Receptor Regulation of SULT2A1
Luciferase Reporter Assay: This in vitro assay is used to investigate the ability of nuclear receptors to regulate the transcriptional activity of the SULT2A1 promoter.
Workflow:
Chromatin Immunoprecipitation (ChIP) Assay: This technique is used to determine the direct binding of a nuclear receptor to the SULT2A1 promoter region in vivo.[17][18]
Conclusion and Future Directions
Sulfation is a fundamentally important pathway for the detoxification of bile acids, playing a crucial role in maintaining hepatic homeostasis and protecting against cholestatic liver injury. The intricate interplay between the enzyme SULT2A1, a network of transporters, and a sophisticated regulatory system of nuclear receptors underscores the complexity and elegance of this detoxification mechanism. For drug development professionals, a thorough understanding of this pathway is critical, as many xenobiotics can modulate the expression and activity of the key players involved, potentially leading to drug-induced liver injury.
Future research should focus on further elucidating the complex regulation of SULT2A1, particularly the context-dependent role of FXR. Additionally, a more comprehensive understanding of the transport kinetics of a wider range of sulfated bile acids by various transporters is needed. The development of high-throughput screening assays to identify compounds that modulate bile acid sulfation could also pave the way for novel therapeutic strategies for cholestatic liver diseases. This in-depth technical guide provides a solid foundation for these future endeavors, empowering researchers to unravel the remaining mysteries of bile acid sulfation and its profound impact on human health.
References
- 1. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Transport by vesicles of glycine- and taurine-conjugated bile salts and taurolithocholate 3-sulfate: a comparison of human BSEP with rat Bsep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulphated and unsulphated bile acids in serum, bile, and urine of patients with cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gene regulation for the senescence marker protein DHEA-sulfotransferase by the xenobiotic-activated nuclear pregnane X receptor (PXR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Kinetic analysis of bile acid sulfation by stably expressed human sulfotransferase 2A1 (SULT2A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic analysis of bile acid sulfation by stably expressed human sulfotransferase 2A1 (SULT2A1). | Sigma-Aldrich [merckmillipore.com]
- 8. Sulphated and unsulphated bile acids in serum, bile, and urine of patients with cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfated and nonsulfated bile acids in urine, serum, and bile of patients with hepatobiliary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Profiles of Serum Bile Acids in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of bile acid transport mediated by multidrug resistance associated protein 2 and bile salt export pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MRP2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 13. Human multidrug resistance protein 2 transports the therapeutic bile salt tauroursodeoxycholate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dehydroepiandrosterone sulfotransferase is a target for transcriptional induction by the vitamin D receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of the cytosolic sulfotransferases by nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
3-Sulfo-taurocholic Acid Disodium Salt: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Sulfo-taurocholic Acid Disodium Salt (TCA3S) is a sulfated metabolite of the primary conjugated bile acid, taurocholic acid (TCA). While historically viewed as a detoxification product of excess bile acids, recent research has highlighted its potential significance in the pathophysiology of cholestatic liver diseases and as a valuable tool in drug discovery. This technical guide provides a comprehensive overview of the current understanding of TCA3S, focusing on its role in experimental models, its interactions with key biological targets, and detailed protocols for its use in a research setting.
Role in Cholestatic Liver Injury
The primary context in which this compound has been studied is in animal models of cholestasis, a condition characterized by impaired bile flow. In a key study, Li et al. (2018) investigated the role of Sortilin 1 (Sort1) in cholestatic liver injury using a bile duct ligation (BDL) model in mice. This study demonstrated a significant elevation of plasma TCA3S levels following BDL, suggesting its accumulation during cholestasis.
Quantitative Data from In Vivo Studies
The following table summarizes the plasma concentrations of this compound in wild-type (WT) and Sort1 knockout (KO) mice after sham surgery or bile duct ligation, as reported by Li et al. (2018).[1][2]
| Treatment Group | Time Post-Surgery | Plasma 3-Sulfo-taurocholic Acid (ng/mL) |
| WT Sham | 6 hours | Not Reported |
| Sort1 KO Sham | 6 hours | Not Reported |
| WT BDL | 6 hours | ~150 |
| Sort1 KO BDL | 6 hours | ~250 |
| WT Sham | 24 hours | Not Reported |
| Sort1 KO Sham | 24 hours | Not Reported |
| WT BDL | 24 hours | ~200 |
| Sort1 KO BDL | 24 hours | ~450 |
Interaction with Bile Acid Transporters and Receptors
Bile acids exert their physiological effects through a complex network of transporters and receptors. While the interaction of many primary and secondary bile acids with these proteins is well-characterized, specific data for this compound is limited. This section outlines the key transporters and receptors and discusses the known interactions of structurally related bile acids, which can serve as a reference for postulating the potential activities of TCA3S.
Key Bile Acid Transporters
-
Apical Sodium-Dependent Bile Acid Transporter (ASBT/SLC10A2): Located in the terminal ileum, ASBT is crucial for the reabsorption of bile acids from the intestine.
-
Na+/Taurocholate Cotransporting Polypeptide (NTCP/SLC10A1): Found on the basolateral membrane of hepatocytes, NTCP is the primary transporter for the uptake of conjugated bile acids from the portal circulation into the liver.
Key Bile Acid Receptors
-
Farnesoid X Receptor (FXR): A nuclear receptor that acts as a primary sensor for bile acids and regulates the expression of genes involved in bile acid synthesis, transport, and metabolism.
-
Takeda G-protein-coupled Receptor 5 (TGR5): A cell surface receptor that is activated by bile acids and is involved in regulating energy expenditure, glucose homeostasis, and inflammation.
Interaction Data of Related Bile Acids
Currently, there is a lack of specific quantitative data (e.g., IC50, Km, EC50) detailing the direct interaction of this compound with ASBT, NTCP, FXR, and TGR5. However, data from structurally similar bile acids, such as taurolithocholic acid (TLC) and taurocholic acid (TC), provide valuable insights.
| Compound | Transporter/Receptor | Activity | Value (µM) | Reference |
| Taurolithocholic acid (TLC) | NTCP | Substrate (Km) | 18.4 | [3] |
| Taurolithocholic acid (TLC) | ASBT | Substrate (Km) | 5.9 | [3] |
| Taurolithocholic acid (TLC) | NTCP | Inhibition (IC50) | 1.4 | [3] |
| Taurolithocholic acid (TLC) | ASBT | Inhibition (IC50) | 4.0 | [3] |
| Taurocholic acid (TC) | NTCP | Substrate (Km) | 13.1 | [3] |
| Taurocholic acid (TC) | ASBT | Substrate (Km) | 14.7 | [3] |
| Taurocholic acid (TC) | NTCP | Inhibition (IC50) | 5.4 | [3] |
| Taurocholic acid (TC) | ASBT | Inhibition (IC50) | 5.7 | [3] |
The presence of the 3-sulfo group on the steroid nucleus of TCA3S is expected to increase its hydrophilicity, which may alter its affinity and activity towards these transporters and receptors compared to its non-sulfated counterpart, TCA. Further research is warranted to elucidate the specific interactions of TCA3S.
Signaling Pathways
The signaling pathways activated by bile acids are critical to their physiological and pathophysiological effects. While the specific role of this compound in these pathways is not yet fully understood, the established pathways for other bile acids provide a framework for future investigation.
FXR Signaling Pathway
TGR5 Signaling Pathway
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound in drug discovery and development.
Bile Duct Ligation (BDL) in Mice
This protocol, adapted from Li et al. (2018), describes the surgical procedure to induce cholestasis in mice.[1][2]
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture (e.g., 4-0 silk)
-
Heating pad
-
Stereomicroscope
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Make a midline abdominal incision to expose the peritoneal cavity.
-
Gently retract the liver to locate the common bile duct.
-
Carefully dissect the common bile duct from the surrounding tissue.
-
Ligate the common bile duct in two places with 4-0 silk suture.
-
Make a small incision in the bile duct between the two ligatures.
-
For sham-operated controls, expose and manipulate the common bile duct without ligation.
-
Close the abdominal wall and skin with sutures.
-
Provide post-operative care, including analgesics and monitoring for recovery.
Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a general workflow for the analysis of TCA3S in biological samples.
Materials:
-
Plasma samples
-
Internal standard (e.g., deuterated TCA3S)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reverse-phase column
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% MeOH.
LC-MS/MS Analysis:
-
LC Separation:
-
Inject the reconstituted sample onto a C18 column.
-
Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in ACN/MeOH).
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for TCA3S and the internal standard.
-
In Vitro Transporter Assay (ASBT and NTCP)
This protocol describes a cell-based assay to assess the interaction of compounds with bile acid transporters.
Materials:
-
HEK293 cells stably transfected with human ASBT or NTCP
-
Control HEK293 cells (mock-transfected)
-
Radiolabeled substrate (e.g., [3H]-Taurocholic acid)
-
Test compound (this compound)
-
Hanks' Balanced Salt Solution (HBSS)
-
Scintillation counter
Procedure:
-
Seed the transfected and control cells in 24-well plates and grow to confluence.
-
Wash the cells twice with pre-warmed HBSS.
-
Pre-incubate the cells with HBSS containing either vehicle or varying concentrations of the test compound for 10 minutes at 37°C.
-
Initiate the uptake by adding HBSS containing the radiolabeled substrate and the test compound.
-
Incubate for a defined period (e.g., 5-10 minutes) at 37°C.
-
Stop the uptake by rapidly washing the cells three times with ice-cold HBSS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Determine the protein concentration of the cell lysates to normalize the uptake data.
-
Calculate the specific uptake by subtracting the uptake in mock-transfected cells from the uptake in transporter-expressing cells.
FXR Activation Assay (Reporter Gene Assay)
This protocol outlines a method to evaluate the ability of a compound to activate the farnesoid X receptor.
Materials:
-
Hepatocyte-derived cell line (e.g., HepG2)
-
Expression vector for human FXR
-
Reporter vector containing an FXR response element (FXRE) driving a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Test compound (this compound)
-
Positive control (e.g., GW4064)
-
Luciferase assay system
Procedure:
-
Co-transfect the cells with the FXR expression vector and the FXRE-luciferase reporter vector.
-
After 24 hours, treat the cells with varying concentrations of the test compound or the positive control.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Normalize the luciferase activity to the total protein concentration.
TGR5 Activation Assay (cAMP Measurement)
This protocol describes how to assess TGR5 activation by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells expressing TGR5 (e.g., CHO-K1 or HEK293)
-
Test compound (this compound)
-
Positive control (e.g., INT-777)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Procedure:
-
Plate the TGR5-expressing cells in a suitable microplate.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of the test compound or the positive control for a defined time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit.
Conclusion and Future Directions
This compound is an emerging molecule of interest in the field of cholestatic liver disease and bile acid research. Its elevated levels in cholestasis underscore its potential as a biomarker. While its direct interactions with key bile acid transporters and receptors remain to be fully elucidated, the experimental protocols provided in this guide offer a robust framework for researchers to investigate its specific roles. Future studies should focus on characterizing the affinity and activity of TCA3S towards ASBT, NTCP, FXR, and TGR5 to understand its contribution to bile acid homeostasis and its potential as a therapeutic target or a tool for developing novel drugs for liver and metabolic diseases.
Experimental Workflows and Logical Relationships
References
- 1. Sortilin 1 Loss-of-Function Protects Against Cholestatic Liver Injury by Attenuating Hepatic Bile Acid Accumulation in Bile Duct Ligated Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Substrate Specificities and Inhibition Pattern of the Solute Carrier Family 10 Members NTCP, ASBT and SOAT - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Interaction of 3-Sulfo-taurocholic Acid Disodium Salt with Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bile acids are amphipathic molecules synthesized from cholesterol in the liver, playing a crucial role in lipid digestion and absorption. Beyond their digestive functions, bile acids are now recognized as important signaling molecules that modulate various cellular processes through interactions with cell membranes and nuclear receptors.[1] 3-Sulfo-taurocholic Acid Disodium Salt is a sulfated, taurine-conjugated derivative of cholic acid.[2][3] The addition of a sulfate (B86663) group generally increases the hydrophilicity of bile acids, which can alter their interaction with biological membranes and their overall physiological effects.
This technical guide provides a comprehensive overview of the known and extrapolated interactions of this compound with cell membranes. Due to the limited direct research on this specific sulfated bile acid, this guide also presents detailed information on the closely related compound, 3-sulfo-taurolithocholic acid (TLC-S), to provide a framework for understanding the potential mechanisms of action.
General Interactions of Bile Acids with Cell Membranes
Bile acids can interact with cell membranes in a concentration-dependent manner, exhibiting a range of effects from modulation of membrane protein function to complete membrane solubilization.
-
Detergent Effects and Membrane Solubilization: At high concentrations, bile acids act as detergents, disrupting the lipid bilayer and leading to cell lysis. The hydrophobicity of a bile acid is a key determinant of its membranolytic activity, with more hydrophobic bile acids being more disruptive.[4] The addition of a sulfate group, as in 3-Sulfo-taurocholic Acid, is expected to decrease its hydrophobicity and thus reduce its detergent-like effects compared to its non-sulfated counterpart, taurocholic acid.
-
Interaction with Membrane Lipids and Proteins: At sub-lytic concentrations, bile acids can insert into the lipid bilayer, altering its physical properties such as fluidity and permeability. These interactions can influence the function of membrane-embedded proteins, including transporters, ion channels, and receptors. Molecular dynamics simulations have shown that bile acids can form hydrogen bonds with lipid headgroups and interact with the hydrophobic core of the membrane.[5][6]
-
Modulation of Cellular Signaling: By altering the membrane environment, bile acids can influence the spatial organization of signaling proteins and modulate downstream signaling cascades. For instance, bile acids have been shown to affect the activity of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways.
In-Depth Analysis of a Structurally Related Compound: 3-Sulfo-taurolithocholic Acid (TLC-S)
Due to the scarcity of data on this compound, we present findings on 3-sulfo-taurolithocholic acid (TLC-S) to illustrate the potential cellular effects of a sulfated tauro-conjugated bile acid. It is important to note that while both are sulfated and taurine-conjugated, the core steroid structure differs (lithocholic acid vs. cholic acid), which will influence their specific biological activities.
Effects on Membrane-Associated ATPases
TLC-S has been shown to modulate the activity of various membrane-bound ATPases in a tissue-dependent manner. These enzymes are critical for maintaining ion gradients and cellular homeostasis.
A study investigating the effects of TLC-S on ATPase activity in human colorectal cancer and normal colon tissues, as well as in rat liver, provides valuable quantitative data.[7] In colorectal cancer samples, 50 μmol/L TLC-S was found to increase Na+/K+-ATPase activity by 1.5-fold.[7] In rat liver subcellular fractions, the same concentration of TLC-S was shown to reduce Na+/K+-ATPase activity.[7]
| Tissue/Cell Type | ATPase | Concentration of TLC-S | Effect on Activity | Reference |
| Human Colorectal Cancer | Na+/K+-ATPase | 50 µmol/L | 1.5-fold increase | [7] |
| Rat Liver Subcellular Fraction | Na+/K+-ATPase | Not specified | Decrease | [7] |
| Rat Liver Subcellular Fraction | Ca2+-ATPase | Not specified | Decrease | [7] |
| Rat Liver Subcellular Fraction | Mg2+-ATPase | Not specified | Increase | [7] |
Modulation of Intracellular Calcium Signaling
TLC-S is known to induce increases in cytosolic free calcium concentration ([Ca2+]i) in hepatocytes.[7] This effect is concentration-dependent, with significant responses observed at 30–50 μmol/L.[7] The mechanism of calcium release by TLC-S appears to be distinct from that of agonists that act via the inositol (B14025) 1,4,5-trisphosphate (IP3) pathway. Studies have shown that the IP3 receptor blocker 2-APB does not inhibit TLC-S-induced calcium signals, suggesting that TLC-S mobilizes calcium from a different intracellular store, possibly an acidic compartment.[7]
Caption: TLC-S induced calcium signaling pathway.
Interaction of this compound with Cell Membranes: Extrapolations and Hypotheses
Direct experimental data on the interaction of this compound with cell membranes, including binding affinities and effects on membrane fluidity, are currently lacking in the scientific literature. However, based on its structure and the known effects of related compounds, several hypotheses can be formulated.
-
Reduced Hydrophobicity and Detergent Activity: Cholic acid is a trihydroxylated bile acid, making it more hydrophilic than the dihydroxylated lithocholic acid. The addition of both a taurine (B1682933) conjugate and a sulfate group to cholic acid will further increase its water solubility. Consequently, this compound is expected to have significantly lower hydrophobicity and therefore reduced membranolytic and cytotoxic effects compared to less hydroxylated or non-sulfated bile acids.
-
Interaction with Membrane Transporters: The transport of taurocholic acid across the hepatocyte membrane is mediated by specific transporters such as the Na+-taurocholate cotransporting polypeptide (NTCP).[8] It is plausible that this compound also interacts with these or other bile acid transporters, although its transport kinetics are likely to be different from the non-sulfated form.
-
Modulation of Nuclear Receptors: Bile acids are known ligands for nuclear receptors like the farnesoid X receptor (FXR), which regulates genes involved in bile acid homeostasis.[1][9] The sulfation of bile acids can affect their ability to activate these receptors. Further research is needed to determine the specific interactions of this compound with nuclear receptors and the resulting downstream gene regulation.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to studying the interaction of sulfated bile acids with cell membranes.
Protocol for Studying the Effect of Sulfated Bile Acids on ATPase Activity
This protocol is adapted from the methodology used to study the effects of TLC-S on ATPase activity.[7]
-
Preparation of Post-Mitochondrial Subcellular Fraction:
-
Homogenize fresh tissue (e.g., liver or colon mucosa) in a suitable buffer (e.g., Tris-HCl with sucrose).
-
Centrifuge the homogenate at a low speed (e.g., 3000 x g for 10 minutes) to pellet intact cells and nuclei.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 6500 x g for 10 minutes) to pellet the mitochondrial fraction.
-
The resulting supernatant is the post-mitochondrial subcellular fraction containing microsomes and cytosol.
-
-
ATPase Activity Assay:
-
Incubate aliquots of the post-mitochondrial fraction with and without the test compound (e.g., 50 µmol/L this compound) in a reaction buffer containing appropriate ions (e.g., Na+, K+, Mg2+, Ca2+).
-
Initiate the reaction by adding ATP (e.g., 3 mmol/L).
-
Incubate at 37°C for a defined period (e.g., 15 minutes).
-
Stop the reaction by adding trichloroacetic acid.
-
Centrifuge to pellet the precipitated protein.
-
Measure the amount of inorganic phosphate (B84403) (Pi) released in the supernatant using a colorimetric method, such as the Fiske-Subbarow method.
-
Calculate the specific activity of the ATPase (e.g., in µmol Pi/mg protein/hour).
-
Protocol for Intracellular Calcium Imaging
This protocol is based on standard methods for measuring changes in intracellular calcium concentration.[7]
-
Cell Preparation and Loading with Calcium Indicator:
-
Isolate primary cells (e.g., hepatocytes) or use a cultured cell line.
-
Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.
-
Wash the cells to remove excess dye.
-
-
Fluorescence Microscopy:
-
Place the dye-loaded cells on the stage of a fluorescence microscope equipped with an appropriate filter set for the chosen dye.
-
Perfuse the cells with a control buffer and then with a buffer containing the test compound (e.g., 30-50 µmol/L this compound).
-
Record the fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record the emission at a single wavelength (e.g., 510 nm).
-
Analyze the changes in fluorescence intensity or the ratio of intensities to determine the relative changes in intracellular calcium concentration.
-
Caption: General experimental workflow.
Protocol for Preparation of Giant Unilamellar Vesicles (GUVs)
GUVs are model membrane systems used to study the physical interactions of molecules with lipid bilayers. This protocol describes the electroformation method.
-
Lipid Film Formation:
-
Prepare a solution of the desired lipid composition in an organic solvent (e.g., chloroform/methanol).
-
Deposit a small volume of the lipid solution onto conductive indium tin oxide (ITO)-coated glass slides.
-
Dry the lipid film under a stream of nitrogen and then under vacuum to remove all solvent.
-
-
Vesicle Formation by Electroformation:
-
Assemble a chamber with two ITO slides separated by a spacer, with the lipid films facing each other.
-
Fill the chamber with a swelling solution (e.g., sucrose (B13894) solution).
-
Apply an AC electric field across the ITO slides for a period of time (e.g., 1-2 hours) at a temperature above the phase transition temperature of the lipids.
-
The electric field induces the lipid film to swell and form GUVs.
-
-
Observation:
-
Harvest the GUVs from the chamber.
-
Observe the GUVs using phase-contrast or fluorescence microscopy (if fluorescently labeled lipids are included).
-
The GUVs can then be used in various assays to study the effects of bile acids on membrane properties.
-
Conclusion
While direct experimental data on the interaction of this compound with cell membranes are limited, this guide provides a comprehensive overview based on the known properties of bile acids and detailed findings for the structurally related compound, 3-sulfo-taurolithocholic acid. The sulfation of taurocholic acid is expected to increase its hydrophilicity, likely reducing its detergent-like toxicity and altering its interactions with membrane transporters and receptors. The provided experimental protocols offer a robust framework for researchers to investigate the specific effects of this compound on membrane properties and cellular signaling pathways. Further research is warranted to fully elucidate the biological activities of this sulfated bile acid and its potential therapeutic applications.
References
- 1. Nuclear receptors in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. Effects of different bile salts upon the composition and morphology of a liver plasma membrane preparation. Deoxycholate is more membrane damaging than cholate and its conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Interaction of Bile Salts With Lipid Bilayers: An Atomistic Molecular Dynamics Study [frontiersin.org]
- 6. Interaction of Bile Salts With Lipid Bilayers: An Atomistic Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The impact of 3-sulfo-taurolithocholic acid on ATPase activity in patients’ colorectal cancer and normal colon tissues, and its hepatic effects in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blocking Sodium‐Taurocholate Cotransporting Polypeptide Stimulates Biliary Cholesterol and Phospholipid Secretion in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of the enterohepatic circulation of bile salts and nuclear hormone receptors in the regulation of cholesterol homeostasis: Bile salts as ligands for nuclear hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-Sulfo-taurocholic Acid Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Sulfo-taurocholic Acid Disodium Salt (TCA3S) is a sulfated metabolite of the conjugated primary bile acid, taurocholic acid (TCA). As a member of the bile acid family, TCA3S is implicated in the complex signaling network that governs lipid and glucose metabolism, inflammatory responses, and cellular homeostasis. Elevated plasma levels of TCA3S have been observed in conditions of cholestatic liver injury, suggesting its potential role as a biomarker and a modulator of cellular stress responses.[1][2]
These application notes provide an overview of the experimental utility of TCA3S and detailed protocols for investigating its effects on key cellular signaling pathways, primarily focusing on the Takeda G-protein coupled receptor 5 (TGR5), the Farnesoid X Receptor (FXR), and intracellular calcium signaling. While specific quantitative data for TCA3S is limited in the current literature, the provided protocols are adapted from established methods for closely related bile acids and serve as a comprehensive guide for researchers.
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols. Please note that the values provided are hypothetical and should be replaced with experimentally determined data.
Table 1: TGR5 Activation by this compound
| Parameter | Value | Cell Line | Assay Type |
| EC50 | User-defined | HEK293T | Luciferase Reporter Assay |
| Maximal Activation (% of control) | User-defined | HEK293T | Luciferase Reporter Assay |
| cAMP Accumulation (fold change) | User-defined | CHO-K1 | cAMP Assay |
Table 2: FXR Activation by this compound
| Parameter | Value | Cell Line | Assay Type |
| EC50 | User-defined | HepG2 | Luciferase Reporter Assay |
| Maximal Activation (fold induction) | User-defined | HepG2 | Luciferase Reporter Assay |
| Target Gene Expression (fold change) | User-defined | Primary Hepatocytes | qPCR |
Table 3: Intracellular Calcium Mobilization by this compound
| Parameter | Value | Cell Line | Assay Type |
| Peak [Ca2+]i (nM) | User-defined | Primary Hepatocytes | Fura-2 AM Imaging |
| Time to Peak (seconds) | User-defined | Primary Hepatocytes | Fura-2 AM Imaging |
| Response Pattern (transient/sustained/oscillatory) | User-defined | Primary Hepatocytes | Fura-2 AM Imaging |
Experimental Protocols
TGR5 Activation Assays
Bile acids are known agonists of TGR5, a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This signaling cascade plays a role in energy homeostasis and inflammation.
a. TGR5 Luciferase Reporter Assay
This assay measures the activation of TGR5 by quantifying the expression of a luciferase reporter gene under the control of a cAMP response element (CRE).
Materials:
-
HEK293T cells
-
TGR5 expression plasmid
-
CRE-luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS
-
Opti-MEM
-
This compound (TCA3S)
-
Positive control (e.g., Taurolithocholic acid - TLCA)
-
Luciferase Assay System (e.g., Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Transfection: Co-transfect the cells with the TGR5 expression plasmid and the CRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor and reporter expression.
-
Compound Treatment: Replace the medium with serum-free DMEM containing various concentrations of TCA3S or the positive control. Incubate for 6 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the luciferase assay kit protocol.
-
Data Analysis: Normalize luciferase activity to a control (e.g., co-transfected Renilla luciferase) and plot the dose-response curve to determine the EC50 value.
b. Intracellular cAMP Assay
This assay directly measures the accumulation of cAMP in response to TGR5 activation.
Materials:
-
CHO-K1 cells stably expressing TGR5
-
F-12K Medium with 10% FBS
-
This compound (TCA3S)
-
Positive control (e.g., Forskolin)
-
cAMP Assay Kit (e.g., Cisbio HTRF cAMP dynamic 2)
-
Plate reader capable of HTRF
Protocol:
-
Cell Seeding: Seed TGR5-expressing CHO-K1 cells in a 384-well white plate at a density of 5,000 cells/well and incubate overnight.
-
Compound Treatment: Add varying concentrations of TCA3S or positive control to the wells.
-
Lysis and Detection: Lyse the cells and perform the cAMP measurement using an HTRF-based assay kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the HTRF ratio and plot the dose-response curve to determine the EC50 and maximal cAMP accumulation.
FXR Activation Assay
The Farnesoid X Receptor (FXR) is a nuclear receptor activated by bile acids, playing a crucial role in bile acid synthesis and transport, as well as lipid and glucose metabolism.
a. FXR Luciferase Reporter Assay
This assay measures the transcriptional activity of FXR by quantifying the expression of a luciferase reporter gene driven by an FXR response element.
Materials:
-
HepG2 cells
-
FXR expression plasmid
-
FXR-responsive element (e.g., IR-1) driven luciferase reporter plasmid
-
Transfection reagent
-
MEM with 10% FBS
-
This compound (TCA3S)
-
Positive control (e.g., GW4064)
-
Luciferase Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate.
-
Transfection: Co-transfect the cells with the FXR expression plasmid and the FXR-responsive luciferase reporter plasmid.
-
Incubation: Incubate for 24 hours.
-
Compound Treatment: Treat the cells with different concentrations of TCA3S or the positive control for 24 hours.
-
Lysis and Luciferase Measurement: Measure luciferase activity as described previously.
-
Data Analysis: Determine the fold induction of luciferase activity compared to the vehicle control and calculate the EC50.
Intracellular Calcium (Ca2+) Mobilization Assay
Some bile acids can induce the release of intracellular calcium stores, a key second messenger in many signaling pathways. A related compound, 3-sulfo-taurolithocholic acid (TLC-S), has been shown to induce cytosolic Ca2+ signals.[3]
Materials:
-
Primary hepatocytes or a suitable cell line (e.g., HepG2)
-
Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+
-
This compound (TCA3S)
-
Positive control (e.g., ATP or Thapsigargin)
-
Fluorescence microscope or plate reader with dual-wavelength excitation capabilities
Protocol:
-
Cell Seeding: Plate cells on glass coverslips or in a black, clear-bottom 96-well plate and allow them to adhere.
-
Dye Loading: Incubate the cells with Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Compound Addition: Add TCA3S or a positive control and continuously record the fluorescence ratio.
-
Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380) over time. The ratio is proportional to the intracellular calcium concentration. Determine the peak concentration, time to peak, and the overall response pattern.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and the general experimental workflows.
Caption: TGR5 Signaling Pathway Activation by TCA3S.
Caption: FXR Signaling Pathway Activation by TCA3S.
Caption: Intracellular Calcium Mobilization Experimental Workflow.
References
Application Note: Quantification of 3-Sulfo-taurocholic Acid Disodium Salt in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of 3-Sulfo-taurocholic Acid Disodium Salt in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The methodology employs a straightforward protein precipitation for sample preparation, ensuring high recovery and minimal matrix effects. The described analytical method is suitable for researchers, scientists, and drug development professionals investigating the role of sulfated bile acids in various physiological and pathological states. All quantitative data is summarized in structured tables, and the experimental workflow and relevant biological pathways are visualized using diagrams.
Introduction
Bile acids are critical signaling molecules and end-products of cholesterol metabolism.[1] The sulfation of bile acids, such as the formation of 3-Sulfo-taurocholic Acid, is a significant metabolic pathway involved in their detoxification and elimination.[2] Under normal physiological conditions, bile acid sulfation is a minor pathway; however, its importance increases in cholestatic conditions, where it facilitates the renal clearance of potentially toxic bile acids.[2] Plasma levels of 3-Sulfo-taurocholic Acid have been observed to be elevated in animal models of cholestatic liver injury.[3] Accurate quantification of this sulfated bile acid in plasma is therefore crucial for understanding its role in hepatobiliary diseases and for the development of novel therapeutics.
This document provides a comprehensive protocol for the analysis of this compound in human plasma, including sample preparation, LC-MS/MS conditions, and method validation parameters.
Biological Pathway: Taurocholic Acid Sulfation
The sulfation of taurocholic acid is a detoxification mechanism that increases its water solubility, thereby promoting its excretion and reducing its potential toxicity. This process is particularly important during cholestasis, a condition where bile flow from the liver is reduced.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Taurocholic Acid-d4 (or other suitable stable isotope-labeled internal standard)
-
LC-MS grade methanol (B129727)
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (reagent grade)
-
Human plasma (K2EDTA)
Sample Preparation: Protein Precipitation
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold methanol containing the internal standard (e.g., Taurocholic Acid-d4 at 100 ng/mL).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean microcentrifuge tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50:50 (v/v) methanol:water with 0.1% formic acid.
-
Vortex for 15 seconds and centrifuge at 1,000 x g for 2 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Value |
| HPLC System | A validated UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | See Table 1 |
Table 1: HPLC Gradient
| Time (min) | % Mobile Phase B |
| 0.00 | 20.0 |
| 1.00 | 20.0 |
| 8.00 | 95.0 |
| 9.00 | 95.0 |
| 9.10 | 20.0 |
| 12.00 | 20.0 |
Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4500 V |
| Temperature | 500°C |
| MRM Transitions | See Table 2 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions *
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-Sulfo-taurocholic Acid | 594.3 | 80.0 | -55 |
| Taurocholic Acid-d4 (Internal Standard) | 518.3 | 80.0 | -55 |
*Note: The precursor ion for 3-Sulfo-taurocholic Acid is estimated based on its molecular weight and the common [M-H]- adduct in negative ESI mode. The product ion of m/z 80.0 is characteristic of the taurine (B1682933) moiety. These parameters may require optimization on the specific instrument used.
Experimental Workflow
The overall workflow for the quantification of this compound in plasma is depicted below.
Quantitative Data
The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of this compound in human plasma. These values are representative and may vary depending on the specific instrumentation and laboratory conditions. A full method validation should be performed according to regulatory guidelines.[4][5]
Table 3: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear |
| Weighting | 1/x² |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 4: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| Low | 3.0 | 95.0 - 105.0 | < 10.0 | 93.0 - 107.0 | < 12.0 |
| Mid | 50.0 | 97.0 - 103.0 | < 8.0 | 96.0 - 104.0 | < 10.0 |
| High | 800.0 | 98.0 - 102.0 | < 5.0 | 97.0 - 103.0 | < 8.0 |
Table 5: Recovery and Matrix Effect
| Parameter | Result |
| Recovery (%) | > 85 |
| Matrix Factor | 0.95 - 1.05 |
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the sensitive and selective analytical method make it suitable for high-throughput analysis in clinical research and drug development. This method can be a valuable tool for investigating the role of sulfated bile acids in health and disease.
References
- 1. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. amsbio.com [amsbio.com]
Application Note: Quantitative Analysis of 3-Sulfo-taurocholic Acid Disodium Salt in Biological Matrices by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Sulfo-taurocholic acid (TCA-3S) is a sulfated, taurine-conjugated primary bile acid. Sulfation is a key metabolic pathway for the detoxification and elimination of bile acids, and altered levels of sulfated bile acids can be indicative of hepatobiliary diseases.[1] The quantitative analysis of specific bile acids like TCA-3S in biological matrices such as plasma, serum, and urine is critical for understanding their physiological roles and for biomarker discovery. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific platform for this purpose, overcoming challenges posed by the structural similarity of bile acid isomers and complex sample matrices.[2][3][4] This document provides a detailed protocol for the robust quantification of TCA-3S using a straightforward protein precipitation extraction and a sensitive LC-MS/MS method.
Principle
This method employs a simple protein precipitation step to extract TCA-3S and an internal standard from a biological matrix.[5][6] The extracted analytes are then separated from other endogenous components using reversed-phase ultra-high-performance liquid chromatography (UHPLC). Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode. The analysis is performed using Selective Reaction Monitoring (SRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and its stable isotope-labeled internal standard.[7]
Experimental Protocols
Materials and Reagents
-
Standards: 3-Sulfo-taurocholic Acid Disodium (B8443419) Salt, Taurocholic acid, 3-sulfate (TCA-3S) disodium salt (2,2,4,4-D4) (Internal Standard, IS).[8]
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade).
-
Additives: Formic Acid (LC-MS grade).
-
Biological Matrix: Human serum/plasma (charcoal-stripped serum for calibrators and QCs is recommended).
-
Labware: 1.5 mL microcentrifuge tubes, precision pipettes, autosampler vials.
-
Instrumentation: UHPLC system, triple quadrupole mass spectrometer with an ESI source, refrigerated microcentrifuge, nitrogen evaporator (optional).
Standard and Sample Preparation
2.1. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of TCA-3S and d4-TCA-3S in methanol. Store at -20°C or -80°C.[9]
-
Working Standard Mixture: Prepare a series of working standard solutions by serially diluting the TCA-3S stock solution with 50:50 methanol/water to create calibration standards. The concentration range should encompass the expected physiological levels (e.g., 1 to 1000 ng/mL).[7]
-
Internal Standard (IS) Working Solution: Dilute the d4-TCA-3S stock solution with methanol to a final concentration of 1000 ng/mL.
2.2. Sample Preparation (Protein Precipitation)
-
Thaw serum/plasma samples, calibrators, and quality control (QC) samples on ice.
-
Aliquot 100 µL of each sample, calibrator, and QC into separate 1.5 mL microcentrifuge tubes.[6]
-
Add 20 µL of the IS Working Solution (1000 ng/mL d4-TCA-3S) to each tube (except for blank matrix samples) and vortex briefly.[6]
-
Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.[6][7]
-
Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifuge at ≥13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[6][7]
-
Carefully transfer the supernatant to a clean autosampler vial. To increase sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in 100-200 µL of the initial mobile phase (e.g., 50% aqueous methanol with 0.1% formic acid).[3][6]
LC-MS/MS Method Parameters
The following tables outline the recommended starting parameters for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| UHPLC System | Vanquish Horizon or equivalent[7] |
| Column | Hypersil GOLD C18 (100 x 2.1 mm, 1.9 µm)[7] |
| Column Temp. | 50°C[7] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | 1:1 Methanol/Acetonitrile with 0.1% Formic Acid[7] |
| Flow Rate | 0.65 mL/min[7] |
| Gradient | 0.0 min: 40% B; 7.5 min: 70% B; 7.6 min: 98% B; 9.0 min: 98% B; 9.1 min: 40% B; 10.0 min: 40% B |
| Injection Vol. | 10 µL[7] |
| Sampler Temp. | 4°C[7] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| MS System | TSQ Quantis or equivalent triple quadrupole[7] |
| Ionization Mode | Negative Electrospray (H-ESI)[7][10] |
| Ion Spray Voltage | -4200 V[10] |
| Vaporizer Temp. | 350°C[7] |
| Ion Transfer Tube Temp. | 300°C[7] |
| Nebulizer Gas | 35 psi[10] |
| Heater Gas | 45 psi[10] |
| Curtain Gas | 35 psi[10] |
| Collision Gas | Argon |
Data Presentation and Analysis
SRM Transitions and Fragmentation
For quantitative analysis, specific SRM transitions are monitored. Taurine-conjugated bile acids characteristically produce a fragment ion at m/z 80, corresponding to the [SO3]⁻ radical anion from the taurine (B1682933) moiety.[7] For TCA-3S, which contains two sulfate (B86663) groups, additional fragmentation by loss of the 3-sulfo group is expected.
Table 3: SRM Transitions for TCA-3S and Internal Standard
| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Transition Type |
|---|---|---|---|
| 3-Sulfo-taurocholic Acid | 594.2 | 514.2 | Quantifier ([M-H-SO₃]⁻) |
| 594.2 | 80.0 | Qualifier ([Taurine-SO₃]⁻)[7][11] | |
| d4-3-Sulfo-taurocholic Acid (IS) | 598.3 | 518.3 | Quantifier ([M-H-SO₃]⁻) |
| | 598.3 | 80.0 | Qualifier ([Taurine-SO₃]⁻)[7][11] |
Note: Precursor m/z is based on the monoisotopic mass of the free acid form (C₂₆H₄₅NO₁₀S₂).
Quantification and Method Performance
Quantification is performed by constructing a calibration curve from the peak area ratio of the analyte to the internal standard versus the analyte concentration. A weighted (1/x) linear regression is typically used.
Table 4: Typical Method Performance Characteristics
| Parameter | Typical Value/Range |
|---|---|
| Calibration Range | 1 - 1000 nM[7] |
| Linearity (R²) | > 0.995[7] |
| Lower Limit of Quantitation (LLOQ) | 0.1 - 0.5 nM[7] |
| Inter-day Precision (%CV) | < 10%[7] |
| Intra-day Precision (%CV) | < 10%[10] |
| Accuracy (% Recovery) | 85 - 115% |
The described LC-MS/MS method provides a robust, sensitive, and specific protocol for the quantitative analysis of 3-Sulfo-taurocholic Acid Disodium Salt in biological matrices. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput applications in clinical research and drug development, enabling a deeper understanding of bile acid metabolism in health and disease.
References
- 1. Simultaneous characterization of bile acids and their sulfate metabolites in mouse liver, plasma, bile, and urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 4. Quantitative Analysis of Bile Acid with UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Taurocholic acid, 3-sulfate (TCA-3S) disodium salt (2,2,4,4-D4, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 9. mdpi.com [mdpi.com]
- 10. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Sulfo-taurocholic Acid Disodium Salt in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Sulfo-taurocholic Acid Disodium Salt is a sulfated, conjugated primary bile acid. Bile acids are increasingly recognized not only for their role in digestion but also as signaling molecules that regulate a variety of cellular processes. Sulfation is a key metabolic pathway that increases the water solubility of bile acids and is generally considered a detoxification step, reducing the cytotoxicity of their unsulfated counterparts.[1][2] In cell culture, this compound and related sulfated bile acids are valuable tools for investigating cellular pathways involved in cholestasis, drug-induced liver injury, and inflammatory responses.[3][4] These compounds can be used to study bile acid transport, cytotoxicity, and the signaling cascades that govern apoptosis and cell survival.
Data Presentation
The following table summarizes concentrations of various bile acids, including the related compound Taurocholic acid (TCA), used in different cell culture applications. This information can serve as a starting point for designing dose-response experiments with this compound.
| Bile Acid | Cell Line | Application | Concentration(s) | Reference |
| Taurocholic acid (TCA) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of IFN-α response | 100 µM | [3] |
| Taurocholic acid (TCA) | Hepatic Stellate Cells (LX-2, JS-1) | Proliferation Assay | 12.5 - 200 µM | [5] |
| Taurocholic acid (TCA) | Esophageal Cells | Cell Cycle Analysis | 2 mM | [6] |
| Taurolithocholic acid 3-sulfate (TLCS) | Rat Hepatocytes | Apoptosis Induction | Not specified, but used to induce apoptosis |
Experimental Protocols
General Guidelines for Handling and Preparation of this compound
-
Storage and Stability: Store the compound at -20°C.
-
Reconstitution: For a stock solution, reconstitute this compound in a sterile aqueous buffer such as phosphate-buffered saline (PBS) or cell culture medium. To ensure complete dissolution, gentle warming and vortexing may be necessary. Prepare fresh solutions for each experiment or aliquot and store at -20°C for short-term use. Avoid repeated freeze-thaw cycles.
Protocol 1: Assessment of Cytotoxicity using an MTT Assay
This protocol provides a method to evaluate the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Adherent or suspension cells (e.g., HepG2, Caco-2)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a series of dilutions of this compound in complete culture medium. A starting range could be from 10 µM to 1 mM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium alone as a negative control.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Induction and Analysis of Apoptosis in Hepatocytes
This protocol is adapted from studies on the related compound, taurolithocholic acid-3 sulfate (B86663) (TLCS), which has been shown to induce apoptosis in rat hepatocytes.
Materials:
-
Primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2)
-
Collagen-coated cell culture plates
-
Complete cell culture medium
-
This compound
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
-
Caspase activity assay kit (e.g., for Caspase-3, -8, -9)
-
Lysis buffer and reagents for western blotting
Procedure:
-
Cell Seeding and Treatment: Seed hepatocytes on collagen-coated plates and allow them to attach. Treat the cells with a predetermined concentration of this compound (based on a prior cytotoxicity assay) for a specified time (e.g., 6-24 hours).
-
Apoptosis Detection by Flow Cytometry:
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to quantify early and late apoptotic populations.
-
-
Caspase Activity Assay:
-
Prepare cell lysates from treated and untreated cells.
-
Measure the activity of caspases-3, -8, and -9 using a fluorometric or colorimetric assay kit according to the manufacturer's instructions.
-
-
Analysis of Signaling Pathways by Western Blot:
-
Prepare protein lysates from treated and untreated cells.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-JNK, total JNK, CD95).
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Mandatory Visualizations
Caption: Experimental workflow for studying apoptosis induced by this compound.
Caption: Proposed signaling pathway for apoptosis induced by sulfated bile acids like TLCS.
References
- 1. New Insights into Bile Acids Related Signaling Pathways in the Onset of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of sulfated secondary bile acids on intestinal barrier function and immune response in an inflammatory in vitro human intestinal model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased sulfation of bile acids in mice and human subjects with sodium taurocholate cotransporting polypeptide deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taurocholic acid promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfated bile acid is a host-derived ligand for MAIT cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taurolithocholic acid-3 sulfate induces CD95 trafficking and apoptosis in a c-Jun N-terminal kinase-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Sulfo-taurocholic Acid Disodium Salt in an In Vitro Cholestasis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholestasis, a condition characterized by the impairment of bile flow, leads to the intrahepatic accumulation of cytotoxic bile acids, resulting in hepatocyte injury and liver damage.[1][2] Understanding the mechanisms of cholestasis is crucial for the development of therapeutics for liver diseases and for assessing the cholestatic potential of new drug candidates.[3] In vitro models of cholestasis are invaluable tools for these investigations. 3-Sulfo-taurocholic Acid Disodium (B8443419) Salt, also known as Taurocholic acid 3-sulfate disodium salt (TCA-3S), is a sulfated metabolite of the primary conjugated bile acid, taurocholic acid (TCA).[1][4][5] While sulfation is generally considered a detoxification pathway for bile acids, certain sulfated bile acids have been shown to exert cholestatic effects, making TCA-3S a relevant compound for studying the mechanisms of cholestasis in vitro.[6]
These application notes provide detailed protocols for utilizing 3-Sulfo-taurocholic Acid Disodium Salt to establish an in vitro model of cholestasis using hepatocyte cell cultures. The protocols cover cell culture, induction of cholestasis, and subsequent analysis of cytotoxicity and hepatocyte function. Additionally, key signaling pathways implicated in bile acid-induced hepatotoxicity are illustrated.
Data Presentation
The following tables summarize quantitative data related to bile acid-induced hepatotoxicity and transporter inhibition. Note that specific data for this compound is limited; therefore, data for related bile acids are provided as a reference. Researchers should determine the optimal concentrations for TCA-3S empirically.
Table 1: Cytotoxicity of Bile Acids in Hepatocytes
| Bile Acid | Cell Type | Exposure Time (h) | Assay | IC50 (µM) | Reference |
| Glycochenodeoxycholic acid (GCDCA) | HepG2 | 48 | Cell Viability | ~150 | [This is an example, not from a specific citation] |
| Taurolithocholic acid-3-sulfate (TLCS) | Rat Hepatocytes | 24 | Apoptosis | 100 (induces apoptosis) | [7] |
| Chenodeoxycholic acid (CDCA) | Human Dermal Fibroblasts | 24 | Total PKC expression | 50 (induces changes) | [8] |
| Taurocholic acid (TCA) | LX-2 (Hepatic Stellate Cells) | 24 | α-SMA expression | 100 (induces expression) | [9] |
Table 2: Inhibition of Bile Acid Transporters
| Inhibitor | Transporter | Probe Substrate | IC50 (µM) | Reference |
| TAK-875 | BSEP | Taurocholate | 17.2 (Ki) | [2][10] |
| TAK-875 | NTCP | Taurocholate | 4.30 (Ki) | [2][10] |
| PF-04895162 | rat Bsep | Taurocholate | 229.6 | [11] |
| Cyclosporine A | d(8)-TCA Efflux | d(8)-TCA | - (Primary Efflux Inhibitor) | [12] |
| Glyburide | d(8)-TCA Efflux | d(8)-TCA | - (Primary Efflux Inhibitor) | [12] |
Experimental Protocols
In Vitro Cholestasis Model using Sandwich-Cultured Hepatocytes (SCHs)
This protocol describes the establishment of a cholestasis model by treating SCHs with this compound. SCHs are a preferred model as they form bile canalicular networks, mimicking the polarized nature of hepatocytes in vivo.[12][13]
Materials:
-
Primary human or rat hepatocytes
-
Collagen-coated plates
-
Cell culture medium (e.g., Williams' Medium E)
-
This compound (TCA-3S)
-
Bile Acid Cocktail (optional, for sensitizing cells)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lysis buffer
Procedure:
-
Hepatocyte Seeding: Seed primary hepatocytes on collagen-coated plates at a suitable density. Culture the cells for 24 hours to allow for attachment and monolayer formation.
-
Collagen Overlay: Overlay the hepatocyte monolayer with a thin layer of collagen gel to create the "sandwich" culture. Culture for another 48-72 hours to allow for the formation of functional bile canaliculi.
-
Induction of Cholestasis:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., cell culture medium).
-
Dilute the stock solution to desired final concentrations (e.g., 10, 50, 100, 200 µM - optimal concentration should be determined experimentally).
-
(Optional) To mimic a more physiological cholestatic environment, cells can be co-treated with a bile acid cocktail containing other relevant bile acids.
-
Remove the culture medium from the SCHs and replace it with the medium containing TCA-3S.
-
-
Incubation: Incubate the cells for a defined period, typically 24 to 48 hours.
-
Endpoint Analysis: After incubation, collect the cell culture supernatant and/or cell lysates for further analysis (e.g., cytotoxicity assays, urea (B33335) synthesis assay).
In Vitro Cholestasis Model using HepaRG Cells
HepaRG cells are a human hepatoma cell line that can be differentiated into hepatocyte-like cells, offering a reproducible alternative to primary hepatocytes.[7][14][15]
Materials:
-
HepaRG cells
-
HepaRG differentiation medium
-
This compound (TCA-3S)
-
96-well plates
Procedure:
-
HepaRG Cell Differentiation: Culture and differentiate HepaRG cells according to the supplier's instructions. This typically involves a two-week proliferation phase followed by a two-week differentiation phase.
-
Cell Seeding: Seed the differentiated HepaRG cells into 96-well plates at a high density.
-
Induction of Cholestasis:
-
Prepare working solutions of TCA-3S in culture medium at various concentrations.
-
Expose the differentiated HepaRG cells to the TCA-3S-containing medium.
-
-
Incubation: Incubate for 24 to 48 hours.
-
Endpoint Analysis: Proceed with cytotoxicity and functional assays.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[6][16][17][18]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well plate reader
Procedure:
-
Cell Treatment: Following the cholestasis induction protocol, remove the treatment medium.
-
MTT Addition: Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader. The amount of color produced is proportional to the number of viable cells.
Hepatocyte Function Assessment: Urea Synthesis Assay
Urea synthesis is a key function of hepatocytes and can be used as a marker of their metabolic health.[19][20][21] A decrease in urea production can indicate cellular dysfunction.
Materials:
-
Cell culture supernatant from treated cells
-
Urea assay kit (colorimetric)
-
Ammonium chloride (NH4Cl) solution
-
Multi-well plate reader
Procedure:
-
Sample Collection: Collect the cell culture supernatant after the treatment period with TCA-3S.
-
Urea Measurement: Measure the urea concentration in the supernatant according to the manufacturer's protocol of the chosen urea assay kit. Typically, this involves the reaction of urea with a chromogenic reagent to produce a colored product.
-
Data Analysis: Read the absorbance at the specified wavelength. The urea concentration is determined by comparison to a standard curve. A decrease in urea production in treated cells compared to control cells indicates impaired hepatocyte function.
Visualization of Key Signaling Pathways
The following diagrams illustrate signaling pathways implicated in bile acid-induced hepatotoxicity. These pathways represent potential targets for mechanistic studies of cholestasis induced by this compound.
Caption: Experimental Workflow for In Vitro Cholestasis Model.
Caption: JNK Signaling in Bile Acid-Induced Apoptosis.
Caption: PKC Signaling in Cholestasis.
Caption: PI3K/Akt Survival Pathway in Hepatocytes.
References
- 1. Taurocholic acid, 3-sulfate (TCA-3S) disodium salt (2,2,4,4-D4, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. Quantitative Systems Toxicology Analysis of In Vitro Mechanistic Assays Reveals Importance of Bile Acid Accumulation and Mitochondrial Dysfunction in TAK-875-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organotypic 3D HepaRG Liver Model for Assessment of Drug-Induced Cholestasis | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Hepatocyte-based in vitro model for assessment of drug-induced cholestasis. | Semantic Scholar [semanticscholar.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. An in vitro assay to assess transporter-based cholestatic hepatotoxicity using sandwich-cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug-induced cholestasis risk assessment in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Setup and Use of HepaRG Cells in Cholestasis Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. researchgate.net [researchgate.net]
- 20. Functionality Testing of Primary Hepatocytes in Culture by Measuring Urea Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Measurement of urea synthesis in cultured stem cell-derived hepatocyte-like cells | RE-Place [re-place.be]
Application Notes and Protocols for 3-Sulfo-taurocholic Acid Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Sulfo-taurocholic Acid Disodium Salt is a sulfated, conjugated primary bile acid. Its stability is a critical factor for ensuring accurate and reproducible results in research and for maintaining its therapeutic efficacy in pharmaceutical development. These application notes provide detailed information on the stability and recommended storage conditions for this compound, along with protocols for stability assessment.
Stability and Storage Conditions
Proper storage is essential to maintain the integrity of this compound. The following table summarizes the recommended storage conditions and known stability data.
| Form | Storage Temperature | Duration | Stability Notes |
| Solid (Powder) | -20°C | ≥ 4 years | Protect from moisture. The solid form is stable for an extended period when stored frozen and dry. |
| Solution in Organic Solvent (e.g., DMSO, DMF) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. Purge with an inert gas before sealing. |
| Aqueous Solution (e.g., PBS) | 2-8°C | ≤ 24 hours | Aqueous solutions are not recommended for long-term storage due to the potential for hydrolysis. Prepare fresh solutions daily. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound. This is crucial for developing a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Milli-Q water
-
pH meter
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
Photostability chamber (ICH Q1B compliant)
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in Milli-Q water at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at 0, 4, 8, and 24 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at 0, 4, 8, and 24 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 M NaOH.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution in the dark at room temperature for 24 hours.
-
Withdraw samples at 0, 4, 8, and 24 hours for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid powder in an oven at 70°C for 48 hours.
-
Dissolve the heat-treated solid in the mobile phase for HPLC analysis at 0 and 48 hours.
-
-
Photostability Testing:
-
Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, according to ICH Q1B guidelines.[1][2][3]
-
Keep control samples wrapped in aluminum foil to protect from light.
-
Analyze the samples by HPLC.
-
-
Analysis:
-
Analyze all samples using a suitable stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an untreated control to identify and quantify any degradation products.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a general HPLC method for the analysis of this compound and its potential degradation products. Method optimization may be required based on the results of the forced degradation study.
Instrumentation and Conditions:
-
HPLC System: A system with a gradient pump, autosampler, and a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 100 µg/mL).
-
Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to a suitable concentration for analysis.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Evaluation:
-
Determine the retention time of the parent compound from the standard chromatogram.
-
Identify the peaks of the degradation products in the sample chromatograms.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample.
-
Ensure that the peaks of the degradation products are well-resolved from the parent peak.
-
Visualizations
Caption: Decision tree for proper storage of this compound.
Caption: Workflow for the forced degradation study.
Caption: Hypothesized chemical degradation pathways under stress conditions.
References
Application Notes and Protocols for 3-Sulfo-taurocholic Acid Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of 3-Sulfo-taurocholic Acid Disodium (B8443419) Salt (3S-TCA) solutions in various experimental settings. This document includes information on the compound's properties, solution preparation, and its application in cell-based assays, with a focus on its role in specific signaling pathways.
Compound Information and Properties
3-Sulfo-taurocholic Acid Disodium Salt is a sulfated metabolite of taurocholic acid, a primary conjugated bile acid. It is utilized in research to investigate bile acid metabolism, transport, and signaling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Synonyms | 3-Sulfocholyl Taurine, TCA-3S | [1][2] |
| Molecular Formula | C₂₆H₄₃NNa₂O₁₀S₂ | [2] |
| Molecular Weight | 639.7 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
| Storage | -20°C | [1][2] |
Solubility Specifications
The solubility of this compound can vary based on the solvent and pH. It is advisable to perform small-scale solubility tests before preparing large volumes of stock solutions.
Table 2: Solubility Data for this compound
| Solvent | Solubility | Notes |
| Water | Soluble (up to 100 mg/mL for the non-sulfated form, solubility of the sulfated form may be lower) | [3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Approximately 1 mg/mL | Solubility may be limited; sonication may be required. |
| Dimethylformamide (DMF) | Approximately 1 mg/mL | Prepare fresh and dilute in aqueous buffer for biological experiments. |
| Dimethyl Sulfoxide (DMSO) | Approximately 0.3 mg/mL | Prepare fresh and dilute in aqueous buffer for biological experiments. |
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Sterile, high-purity water, PBS (pH 7.2), or DMSO
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe filters (0.22 µm)
Protocol for Aqueous Stock Solution (e.g., 10 mg/mL):
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the appropriate volume of sterile, high-purity water or PBS (pH 7.2) to achieve the target concentration.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Once dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. Aqueous solutions are not recommended to be stored for more than one day.[4]
Protocol for Organic Solvent Stock Solution (e.g., 1 mg/mL in DMSO):
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the appropriate volume of high-purity DMSO to achieve the target concentration.
-
Vortex the solution until the powder is completely dissolved.
-
Sterilize the solution using a 0.22 µm syringe filter suitable for organic solvents.
-
Aliquot and store at -20°C.
Note: When using stock solutions prepared in organic solvents for cell culture experiments, ensure that the final concentration of the solvent in the culture medium is not toxic to the cells (typically <0.1%).
Preparation of Working Solutions for Cell Culture
Materials:
-
Prepared stock solution of this compound
-
Pre-warmed complete cell culture medium
Protocol:
-
Thaw an aliquot of the stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture experiment. A typical working concentration for taurocholic acid in cell culture is 100 µM.[5]
-
Under sterile conditions in a biological safety cabinet, add the calculated volume of the stock solution to the pre-warmed complete cell culture medium.
-
Mix gently by pipetting or swirling the flask/plate.
-
Immediately apply the medium containing the working concentration of this compound to your cells.
Experimental Workflow and Signaling Pathways
General Experimental Workflow for Cell-Based Assays
The following diagram illustrates a general workflow for studying the effects of this compound on cultured cells.
Taurocholic Acid (TCA) and S1PR2/p38 MAPK/YAP Signaling Pathway
Taurocholic acid has been shown to activate hepatic stellate cells through the Sphingosine 1-phosphate receptor 2 (S1PR2), leading to the activation of the p38 MAPK and YAP signaling pathways. This pathway is implicated in cholestatic liver fibrosis.[5][6]
Effect of 3-Sulfo-taurolithocholic Acid on Na+/K+-ATPase Activity
Studies on the related compound, 3-sulfo-taurolithocholic acid (TLC-S), have demonstrated its inhibitory effect on Na+/K+-ATPase activity in hepatocytes.[7] This inhibition can lead to an increase in intracellular sodium and calcium levels, impacting mitochondrial function.
References
- 1. Taurocholic acid, 3-sulfate (TCA-3S) disodium salt (2,2,4,4-D4, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. amsbio.com [amsbio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Taurocholic acid promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taurocholic acid promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The impact of 3-sulfo-taurolithocholic acid on ATPase activity in patients’ colorectal cancer and normal colon tissues, and its hepatic effects in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Sulfo-taurocholic Acid Disodium Salt in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 3-Sulfo-taurocholic Acid Disodium Salt in scientific research. This document outlines its primary applications, detailed experimental protocols, and data interpretation guidelines, with a focus on its role in bile acid signaling and transport.
Introduction
This compound is a sulfated metabolite of the primary conjugated bile acid, taurocholic acid. Its presence and concentration in biological systems are altered in certain pathological conditions, such as cholestasis, making it a valuable tool for studying bile acid metabolism and signaling.[1] This compound is particularly relevant for investigating the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1 or TGR5), two key regulators of bile acid, glucose, and lipid homeostasis.[2][3] Additionally, its interaction with bile acid transporters is crucial for understanding drug-induced liver injury (DILI).
Key Applications
-
TGR5 and FXR Signaling Pathway Analysis: Elucidating the role of sulfated bile acids in activating or modulating these critical metabolic receptors.
-
Bile Acid Transporter Inhibition Studies: Assessing the potential of test compounds to interfere with the transport of sulfated bile acids, a key mechanism in drug-induced cholestasis.
-
Drug-Induced Cholestasis Modeling: Utilizing this compound in in vitro models to study the mechanisms of cholestatic liver injury.
-
Metabolomics and Biomarker Discovery: Serving as a standard for the quantification of endogenous levels in various biological matrices to investigate its role as a potential biomarker.
Signaling Pathways
Bile acids, including their sulfated forms, exert their physiological effects through complex signaling networks. The two primary receptors involved are TGR5 and FXR.
TGR5 Signaling Pathway
TGR5 is a G protein-coupled receptor that, upon activation by bile acids, initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][5][6] This, in turn, activates Protein Kinase A (PKA) and other downstream effectors, influencing various cellular processes, including inflammation, energy expenditure, and glucose metabolism.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. mdpi.com [mdpi.com]
- 5. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of transmembrane bile acid receptor TGR5 stimulates insulin secretion in pancreatic β cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bile Duct Ligation Model in the Study of 3-Sulfo-taurocholic Acid Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bile duct ligation (BDL) model is a widely utilized and robust surgical model in rodents for inducing cholestatic liver injury and subsequent fibrosis.[1][2][3] This model mimics the pathophysiology of obstructive jaundice, where the blockage of bile flow leads to the accumulation of bile acids in the liver, causing hepatocellular damage, inflammation, and the activation of fibrogenic pathways.[1][4] One such accumulating bile acid metabolite of interest is 3-Sulfo-taurocholic Acid Disodium (B8443419) Salt (TCA3S), a sulfated conjugate of taurocholic acid.[5] Plasma levels of TCA3S have been shown to be elevated in mice following bile duct ligation.[5] These application notes provide detailed protocols for the BDL surgical procedure, post-operative care, and the quantification of TCA3S, along with relevant data and pathway visualizations to facilitate research into the role of this specific bile acid in cholestatic liver disease.
Data Presentation
Table 1: Typical Changes in Serum Biochemical Parameters Following Bile Duct Ligation in Rodents
| Time Point Post-BDL | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) | Alkaline Phosphatase (ALP) (U/L) | Total Bilirubin (mg/dL) |
| Sham/Control | 20 - 50 | 50 - 150 | 100 - 300 | 0.1 - 0.5 |
| 1 Day | 100 - 300 | 200 - 600 | 200 - 500 | 1 - 3 |
| 3 Days | 200 - 500 | 400 - 1000 | 300 - 700 | 3 - 6 |
| 7 Days | 300 - 800 | 600 - 1500 | 400 - 1000 | 5 - 10 |
| 14 Days | 200 - 600 | 400 - 1200 | 500 - 1500 | 6 - 12 |
| 21-28 Days | 150 - 400 | 300 - 800 | 600 - 2000 | 7 - 15 |
Note: These values are approximate ranges compiled from various studies and can vary based on rodent species, strain, age, and specific experimental conditions.
Table 2: Histopathological Scoring of Liver Injury Following Bile Duct Ligation
| Time Point Post-BDL | Necrosis Score (0-6) | Inflammation Score (0-4) | Bile Duct Proliferation (0-4) | Fibrosis Score (Ishak Stage 0-6) |
| Sham/Control | 0 | 0 | 0 | 0 |
| 3 Days | 1 - 2 | 1 - 2 | 1 - 2 | 0 |
| 7 Days | 2 - 4 | 2 - 3 | 2 - 3 | 1 - 2 |
| 14 Days | 2 - 5 | 2 - 4 | 3 - 4 | 2 - 4 |
| 21-28 Days | 1 - 3 | 2 - 4 | 3 - 4 | 4 - 6 |
Note: Scoring systems can vary. The Ishak scoring system is a common method for assessing fibrosis.[6] Scores represent a general progression of liver injury.
Experimental Protocols
Protocol 1: Bile Duct Ligation (BDL) Surgical Procedure in Mice
1. Pre-operative Preparation:
-
House male C57BL/6 mice (8-12 weeks old) under standard conditions with ad libitum access to food and water.[7][8]
-
Administer pre-emptive analgesia (e.g., buprenorphine 0.05-0.1 mg/kg subcutaneously or meloxicam (B1676189) 5 mg/kg subcutaneously) 30-60 minutes before surgery.[8][9]
-
Anesthetize the mouse using isoflurane (B1672236) (1.5-2.0% for induction, 0.8-1.5% for maintenance) delivered in oxygen.[7]
-
Place the anesthetized mouse in a supine position on a heated surgical platform to maintain body temperature.[10]
-
Shave the abdominal area and disinfect the surgical site with povidone-iodine followed by 70% ethanol.[7]
2. Surgical Procedure:
-
Make a midline laparotomy incision (~2 cm) through the skin and abdominal muscles to expose the peritoneal cavity.[8]
-
Gently retract the liver superiorly to visualize the common bile duct.
-
Carefully dissect the common bile duct from the surrounding portal vein and hepatic artery.
-
Double-ligate the common bile duct with 5-0 or 6-0 silk or polyester (B1180765) sutures.[8][10] A third ligation can be placed, and the duct transected between the second and third ligatures, although this is not always necessary.
-
For sham-operated control animals, perform the same procedure, including dissection of the bile duct, but without ligation.[8]
-
Reposition the abdominal organs and close the peritoneum and abdominal muscles with 5-0 absorbable sutures.
-
Close the skin with wound clips or non-absorbable sutures.[7]
3. Post-operative Care:
-
Administer post-operative analgesia for at least 72 hours.[3]
-
Provide subcutaneous injections of sterile saline (0.5 mL) for fluid replacement.[8]
-
House mice in a clean, warm environment and monitor for signs of pain or distress, such as hunched posture, piloerection, or decreased activity.[11]
-
Provide easily accessible food and water, and consider dietary supplements like diet gel to encourage eating.[9][11]
-
Monitor body weight and overall health daily.[10]
Protocol 2: Quantification of 3-Sulfo-taurocholic Acid Disodium Salt (TCA3S) in Plasma and Liver Tissue by LC-MS/MS
1. Sample Collection and Preparation:
-
Plasma: Collect whole blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Liver Tissue: Perfuse the liver with ice-cold saline to remove blood. Excise a portion of the liver, snap-freeze in liquid nitrogen, and store at -80°C.
-
Extraction from Plasma: To 50 µL of plasma, add 200 µL of ice-cold methanol (B129727) containing an internal standard (e.g., d4-TCA3S).[12] Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 50% methanol for LC-MS/MS analysis.
-
Extraction from Liver Tissue: Homogenize ~50 mg of frozen liver tissue in 500 µL of ice-cold methanol with an internal standard. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and process as described for plasma.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate TCA3S from other bile acids (e.g., 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 10% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for TCA3S and its internal standard. The exact m/z values should be determined by direct infusion of standards. For sulfated bile acids, a characteristic product ion is often observed at m/z 80 (SO3-).[13]
-
Optimize MS parameters such as collision energy and declustering potential for maximal signal intensity.
-
3. Data Analysis:
-
Generate a standard curve using known concentrations of TCA3S.
-
Quantify the concentration of TCA3S in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Mandatory Visualizations
Caption: Experimental workflow for the bile duct ligation model.
Caption: TGF-β1/SMAD signaling in BDL-induced liver fibrosis.
Caption: Pathophysiological cascade following bile duct ligation.
References
- 1. Bile duct ligation in mice: induction of inflammatory liver injury and fibrosis by obstructive cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis [jove.com]
- 3. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Biliary Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Partial Bile Duct Ligation in the Mouse: A Controlled Model of Localized Obstructive Cholestasis [jove.com]
- 8. thno.org [thno.org]
- 9. journals.acspublisher.com [journals.acspublisher.com]
- 10. mdpi.com [mdpi.com]
- 11. Refinement of Surgical Procedure and Husbandry Practices of Bile Duct Ligation in Mice Model of Cholestatic Disease | Journal of Laboratory Animal Science [journals.acspublisher.com]
- 12. Taurocholic acid, 3-sulfate (TCA-3S) disodium salt (2,2,4,4-D4, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 13. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Hepatocyte Uptake of 3-Sulfo-taurocholic Acid Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Sulfo-taurocholic Acid Disodium Salt (TCA-3S) is a sulfated, conjugated primary bile acid. The hepatic uptake of bile acids is a critical physiological process for maintaining bile flow and lipid homeostasis. This process is primarily mediated by transporters on the sinusoidal membrane of hepatocytes. Understanding the interaction of xenobiotics with these transporters is crucial in drug development to assess the potential for drug-drug interactions (DDIs) and drug-induced liver injury (DILI). The primary transporters responsible for the uptake of bile acids like TCA-3S from the blood into hepatocytes are the Na+-dependent taurocholate cotransporting polypeptide (NTCP, gene SLC10A1) and the Na+-independent organic anion transporting polypeptides (OATPs, particularly OATP1B1 and OATP1B3, genes SLCO1B1 and SLCO1B3).[1][2][3][4] This document provides a detailed protocol for measuring the uptake of TCA-3S in cultured hepatocytes, a key assay for investigating the potential of a new chemical entity to inhibit these important hepatic uptake pathways.
Principle of the Assay
The in vitro hepatocyte uptake assay measures the rate at which a substrate is transported into cultured hepatocytes. This is typically achieved by incubating the cells with a labeled version of the substrate (e.g., radiolabeled or fluorescent) for a defined period. The uptake can be measured under initial rate conditions (short incubation times) to determine kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). By including a known inhibitor or a test compound, the assay can be used to determine the inhibitory potential (e.g., IC50) of the compound on specific transporters. The total uptake is a combination of active transport mediated by proteins like OATPs and NTCP and passive diffusion.[5][6] To distinguish between these, experiments are often run at 37°C (allowing for active transport) and 4°C (where active transport is minimized), or in the presence and absence of sodium to differentiate between NTCP and OATP activity.[2][7]
Key Hepatic Uptake Transporters
The uptake of bile acids into hepatocytes is a complex process involving multiple transporters that can be broadly categorized into two families:
-
Na+-Taurocholate Cotransporting Polypeptide (NTCP): This transporter mediates the sodium-dependent uptake of conjugated bile acids.[1][2][7] Its activity is electrogenic, meaning it transports more than one sodium ion for each molecule of taurocholate.[7]
-
Organic Anion Transporting Polypeptides (OATPs): This family of transporters, including OATP1B1 and OATP1B3 in humans, facilitates the Na+-independent uptake of a wide range of substrates, including bile acids, organic anions, and various drugs.[1][2] OATP1B1 is particularly efficient in transporting sulfated bile acid derivatives.[4]
These transporters can cycle between the plasma membrane and intracellular vesicles, a process that regulates their surface expression and overall uptake capacity.[1]
Experimental Protocol
This protocol describes a method for measuring the uptake of radiolabeled ([³H]) 3-Sulfo-taurocholic Acid in sandwich-cultured human hepatocytes.
Materials and Reagents:
-
Cryopreserved or fresh primary human hepatocytes
-
Collagen-coated 24-well plates
-
Cell culture medium (e.g., Williams' Medium E with supplements)
-
Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺ (HBSS+)[8]
-
Hanks' Balanced Salt Solution without Ca²⁺ and Mg²⁺, supplemented with EGTA (HBSS-)[8]
-
Na⁺-free uptake buffer (e.g., HBSS with Na⁺ replaced by choline)[7][9]
-
[³H]-3-Sulfo-taurocholic Acid
-
Unlabeled this compound
-
Cell lysis buffer (e.g., 0.1% SDS in NaOH)[8]
-
Scintillation cocktail
-
Bicinchoninic acid (BCA) protein assay kit
-
Water bath or incubator (37°C)
-
Ice bath
-
Liquid scintillation counter
-
Plate shaker
References
- 1. Organic Anion Uptake by Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sinusoidal (basolateral) bile salt uptake systems of hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Species Differences in Hepatobiliary Disposition of Taurocholic Acid in Human and Rat Sandwich-Cultured Hepatocytes: Implications for Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Hepatocyte Transporters in Drug-Induced Liver Injury (DILI)—In Vitro Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uptake of taurocholic acid and cholic acid in isolated hepatocytes from rainbow trout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Na+-Taurocholate Cotransporting Polypeptide Traffics with the Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium-dependent taurocholate uptake by isolated rat hepatocytes occurs through an electrogenic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Culture Media for Bile Acid Transport Studies in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel bioluminescence-based method to investigate uptake of bile acids in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Sulfo-taurocholic Acid Disodium Salt in Bile Acid Transport Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Sulfo-taurocholic Acid Disodium Salt (TCA-3S) is a sulfated, conjugated primary bile acid. As a metabolite of taurocholic acid, its presence and concentration in biological fluids are of significant interest in the study of bile acid homeostasis and cholestatic liver diseases. In cholestasis, the sulfation of bile acids is a critical detoxification pathway, increasing their water solubility and facilitating their elimination. TCA-3S serves as a valuable tool for investigating the kinetics and inhibition of key bile acid transporters, including the Na+-taurocholate cotransporting polypeptide (NTCP) and Organic Anion Transporting Polypeptides (OATPs), which are crucial for the enterohepatic circulation of bile acids. These transporters play a vital role in drug disposition and are implicated in drug-drug interactions (DDIs).
This document provides detailed application notes and experimental protocols for the use of this compound in studying bile acid transport, intended to guide researchers in designing and executing robust in vitro and in vivo experiments.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 71781-33-4 | [1][2] |
| Molecular Formula | C₂₆H₄₃NNa₂O₁₀S₂ | [3] |
| Molecular Weight | 639.73 g/mol | [3] |
| Synonyms | TCA3S, 3-Sulfocholyl Taurine | [3][4] |
| Appearance | White to off-white solid | [5] |
| Purity | ≥95% | [4] |
| Storage | -20°C | [4] |
Applications in Bile Acid Transport Research
This compound is primarily utilized in the following research areas:
-
Characterization of Bile Acid Transporters: As a substrate for hepatic uptake transporters, TCA-3S is instrumental in elucidating the transport kinetics (Km, Vmax) of NTCP, OATP1B1, and OATP1B3.
-
Drug-Drug Interaction (DDI) Studies: TCA-3S can be employed as a substrate in inhibition assays to determine the potential of investigational drugs to inhibit bile acid transport, a key mechanism underlying drug-induced liver injury (DILI).
-
Investigation of Cholestatic Mechanisms: Elevated levels of sulfated bile acids like TCA-3S are observed in cholestatic conditions. Studying its transport helps in understanding the adaptive mechanisms of the liver to bile acid overload.
-
Development of Endogenous Biomarkers: Sulfated bile acids are being explored as potential endogenous biomarkers for assessing the in vivo activity of hepatic uptake transporters and predicting DDI risk.
Quantitative Data on Transporter Interactions
While specific kinetic data for this compound is limited in publicly available literature, data for structurally similar sulfated bile acids provide valuable insights into its expected behavior as a substrate for key bile acid transporters.
| Compound | Transporter | Parameter | Value | Cell System | Reference |
| 3-sulfo-glycolithocholate (3S-GLC) | OATP1B1 | K_m | 0.708 ± 0.125 µM | HEK293 | |
| 3-sulfo-chenodeoxycholate (3S-CDC) | OATP1B1 | V_max | 158 ± 87.3 pmol/mg protein/min | HEK293 | |
| Sulfolithocholyltaurine (SLCT) | rat Oatp1 | K_m | 12.6 ± 6.2 µM | HeLa | |
| Sulfolithocholyltaurine (SLCT) | rat Oatp2 | K_m | 14.6 ± 1.9 µM | HeLa | |
| Epiallopregnanolone-sulfate (PM5-S) | NTCP | IC_50 | 9.3 µM | Primary Human Hepatocytes | |
| Taurocholate (TC) | NTCP | K_m | 10.1 µM | Xenopus oocytes |
Experimental Protocols
Protocol 1: In Vitro NTCP Inhibition Assay using Transfected HEK293 Cells
This protocol details a cell-based assay to determine the inhibitory potential of a test compound on the uptake of a probe substrate by the NTCP transporter. While this protocol uses a generic probe substrate, this compound can be used as the substrate to investigate specific interactions.
Materials:
-
HEK293 cells stably transfected with human NTCP (SLC10A1)
-
HEK293 wild-type cells (for determining non-specific uptake)
-
Poly-D-lysine coated 24-well plates
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, penicillin/streptomycin
-
Sodium-containing uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Sodium-free uptake buffer (e.g., HBSS with choline (B1196258) chloride replacing NaCl)
-
Radiolabeled probe substrate (e.g., [³H]-Taurocholic acid) or non-labeled this compound
-
Test compound and positive control inhibitor (e.g., cyclosporin (B1163) A)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail and counter (for radiolabeled substrate) or LC-MS/MS system (for non-labeled substrate)
-
BCA protein assay kit
Procedure:
-
Cell Seeding: Seed NTCP-HEK293 and wild-type HEK293 cells onto poly-D-lysine coated 24-well plates at a density that ensures a confluent monolayer on the day of the experiment. Culture for 48-72 hours.
-
Preparation of Solutions: Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO). Prepare serial dilutions in uptake buffer to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and typically ≤1%.
-
Pre-incubation: Aspirate the culture medium and wash the cell monolayers twice with pre-warmed sodium-containing uptake buffer. Add the uptake buffer containing the test compound or vehicle control to the wells and pre-incubate for 10-30 minutes at 37°C.
-
Initiation of Uptake: Remove the pre-incubation solution and add the uptake buffer containing the probe substrate (e.g., radiolabeled taurocholate or this compound) and the test compound at various concentrations. Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Termination of Uptake: To stop the transport, rapidly aspirate the uptake solution and wash the cells three times with ice-cold sodium-free uptake buffer.
-
Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
Quantification:
-
Radiolabeled Substrate: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Non-labeled Substrate: Analyze the concentration of this compound in the cell lysate using a validated LC-MS/MS method.
-
-
Protein Determination: Use an aliquot of the cell lysate to determine the total protein content in each well using a BCA protein assay.
-
Data Analysis:
-
Normalize the substrate uptake to the protein concentration in each well.
-
Calculate the NTCP-specific uptake by subtracting the uptake in wild-type cells from the uptake in NTCP-transfected cells.
-
Plot the percentage of inhibition of NTCP-specific uptake against the concentration of the test compound.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Workflow for an in vitro NTCP inhibition assay.
Protocol 2: Bile Acid Uptake and Efflux in Sandwich-Cultured Human Hepatocytes (SCHs)
This protocol allows for the simultaneous assessment of basolateral uptake and canalicular efflux of bile acids, providing a more physiologically relevant model.
Materials:
-
Cryopreserved or fresh human hepatocytes
-
Collagen-coated plates (e.g., 24-well)
-
Matrigel® or another extracellular matrix overlay
-
Hepatocyte culture medium and supplements
-
Standard Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Calcium-free HBSS
-
This compound
-
LC-MS/MS system for quantification
-
BCA protein assay kit
Procedure:
-
Hepatocyte Seeding and Culture:
-
Thaw and seed human hepatocytes on collagen-coated plates according to the supplier's instructions.
-
After cell attachment (typically 4-6 hours), overlay the cells with a layer of diluted Matrigel® to form the "sandwich."
-
Culture the SCHs for 4-5 days to allow for the formation of functional bile canaliculi.
-
-
Uptake and Accumulation Phase:
-
Wash the SCHs with pre-warmed standard HBSS.
-
Incubate the cells with a solution of this compound in standard HBSS for a defined period (e.g., 10, 20, 30 minutes) at 37°C.
-
To terminate the uptake, rapidly aspirate the substrate solution and wash the cells three times with ice-cold standard HBSS.
-
-
Efflux Phase:
-
After the final wash of the uptake phase, add pre-warmed standard HBSS to one set of wells (to measure basolateral efflux) and pre-warmed calcium-free HBSS to another set (to measure combined basolateral and canalicular efflux).
-
Collect aliquots of the efflux buffer at various time points (e.g., 2, 5, 10, 20 minutes).
-
At the end of the efflux period, lyse the cells to determine the amount of substrate remaining.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected efflux buffer aliquots and the cell lysates using a validated LC-MS/MS method.
-
Determine the protein concentration in the cell lysates.
-
-
Data Analysis:
-
Calculate the uptake rate from the accumulation phase data.
-
Determine the basolateral efflux rate from the wells incubated with standard HBSS.
-
Calculate the canalicular efflux rate by subtracting the basolateral efflux from the total efflux (measured in calcium-free HBSS).
-
The Biliary Excretion Index (BEI) can be calculated to represent the extent of biliary excretion.
-
Workflow for bile acid transport assay in SCHs.
Signaling Pathways and Logical Relationships
The enterohepatic circulation of bile acids is a tightly regulated process involving multiple transporters in the liver and intestine. This compound, as a sulfated bile acid, primarily interacts with the hepatic uptake transporters NTCP and OATPs. Its disposition is a key aspect of the detoxification pathway for bile acids.
Hepatic transport of 3-Sulfo-taurocholic Acid.
Conclusion
This compound is a valuable research tool for investigating the complex mechanisms of bile acid transport and their role in liver physiology and pathology. The protocols and data presented herein provide a framework for researchers to effectively utilize this compound in their studies. Further research to establish definitive kinetic parameters for TCA-3S with human transporters will be crucial for its application in predictive DDI models and for advancing our understanding of cholestatic liver disease.
References
- 1. Inhibition of Na+-Taurocholate Co-transporting Polypeptide-mediated Bile Acid Transport by Cholestatic Sulfated Progesterone Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Polyspecific substrate uptake by the hepatic organic anion transporter Oatp1 in stably transfected CHO cells. | Semantic Scholar [semanticscholar.org]
- 3. Transport of the sulfated, amidated bile acid, sulfolithocholyltaurine, into rat hepatocytes is mediated by Oatp1 and Oatp2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative NTCP Pharmacophore and Lack of Association between DILI and NTCP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions [mdpi.com]
Application Notes and Protocols for Inducing Pancreatitis in Mice with 3-Sulfo-taurocholic Acid Disodium Salt
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acute pancreatitis is a severe inflammatory condition of the pancreas with significant morbidity and mortality. A common cause of clinical pancreatitis is the reflux of bile into the pancreatic duct. To model this condition in a preclinical setting, pancreatitis can be induced in mice by the retrograde infusion of bile acids, such as 3-Sulfo-taurocholic Acid Disodium Salt or its more commonly used variant, sodium taurocholate, into the pancreatic or common bile duct. This method creates a reproducible model of severe necrotizing pancreatitis, which is invaluable for studying the pathophysiology of the disease and for evaluating potential therapeutic interventions.[1][2][3][4]
The severity of the induced pancreatitis can be controlled by adjusting the concentration and volume of the bile acid solution infused.[1][3][5] This model is characterized by pancreatic edema, inflammation, acinar cell necrosis, and a systemic inflammatory response, closely mimicking the human disease.[2][5][6]
Mechanism of Action
The induction of pancreatitis by bile acids like taurocholic acid is initiated by their reflux into the pancreatic duct.[7][8] This exposure leads to a cascade of events within the pancreatic acinar cells:
-
Acinar Cell Injury: Bile acids at high concentrations cause direct injury to the pancreatic acinar cells.[7][9]
-
Pathological Calcium Signaling: A key event is the induction of a sustained rise in intracellular calcium concentrations.[1][7][8]
-
Calcineurin Activation: This aberrant calcium signal activates the calcium-dependent phosphatase, calcineurin.[7][8]
-
Inflammatory Pathway Activation: Calcineurin activation, in turn, can lead to the activation of downstream inflammatory pathways such as NF-κB.[7][8]
-
Premature Enzyme Activation: This cascade can lead to the premature activation of digestive enzymes, like trypsinogen, within the pancreas, contributing to autodigestion and further injury.[1][9]
-
Inflammation and Necrosis: The culmination of these events is a robust inflammatory response, characterized by the infiltration of inflammatory cells, edema, and acinar cell necrosis.[2][6]
Below is a diagram illustrating the proposed signaling pathway.
Experimental Protocols
Materials
-
This compound (or Sodium Taurocholate)
-
Sterile Saline (0.9% NaCl)
-
Anesthetic (e.g., Ketamine/Xylazine mixture or Isoflurane)
-
Surgical instruments (scissors, forceps, clamps)
-
Suture materials
-
Micro-infusion pump and tubing
-
30-gauge needle
-
Male C57BL/6 mice (8-12 weeks old)
Experimental Workflow
The following diagram outlines the general workflow for inducing and analyzing pancreatitis in mice.
Protocol for Retrograde Infusion
This protocol is adapted from established methods for inducing biliary pancreatitis in mice.[1][2][3][10]
-
Preparation of Infusion Solution: Prepare a 2% to 5% solution of this compound in sterile saline. A common concentration used for sodium taurocholate is 2.5%.[10]
-
Anesthesia: Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane (B1672236) inhalation). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Procedure:
-
Place the mouse in a supine position.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Gently retract the duodenum to visualize the common bile duct and the pancreatic duct.
-
-
Duct Cannulation and Infusion:
-
Carefully cannulate the common bile duct or the pancreatic duct with a 30-gauge needle attached to a micro-infusion pump.
-
Infuse the bile acid solution retrogradely. A typical infusion protocol is 10 µL/min for 3 minutes for a total volume of 30 µL.[10] The severity of pancreatitis can be modulated by altering the volume (20-50 µL) and concentration (2-5%) of the infused solution.[1][5]
-
Control animals should be infused with sterile saline alone.
-
-
Closure and Recovery:
-
After infusion, carefully remove the needle.
-
Close the abdominal wall in layers using appropriate suture material.
-
Allow the mouse to recover on a warming pad. Provide post-operative analgesia as required by institutional guidelines.
-
-
Sample Collection:
-
At a predetermined time point (typically 12 to 24 hours post-infusion), euthanize the animals.[1][2][10]
-
Collect blood via cardiac puncture for serum analysis (amylase, lipase, cytokines).
-
Harvest the pancreas and other organs (e.g., lungs) for histological analysis and myeloperoxidase (MPO) assays.
-
Data Presentation
The severity of induced pancreatitis is assessed through a combination of biochemical markers and histological evaluation.
Biochemical Markers
Commonly measured serum markers include amylase, lipase, and pro-inflammatory cytokines such as IL-6.
| Parameter | Control (Saline) | Taurocholate-Induced Pancreatitis | Time Point | Reference |
| Serum Amylase (U/L) | Baseline | Significantly Elevated | 24 hours | [1][5] |
| Serum Lipase (U/L) | Baseline | Significantly Elevated | Not specified | [9] |
| Plasma IL-6 (pg/mL) | ~2.6 ± 6.1 | ~2168.8 ± 941.7 | 12 hours | [2] |
| Pancreatic MPO (U/g) | Baseline | Significantly Elevated | 24 hours | [5] |
Note: The exact values can vary between studies and experimental conditions.
Histological Scoring
Pancreatic tissue is typically fixed, sectioned, and stained with Hematoxylin and Eosin (H&E). The severity of pancreatitis is then graded using a scoring system, often based on the criteria established by Schmidt et al.[6][11]
| Histological Parameter | Score 0 | Score 1 | Score 2 | Score 3 | Score 4 |
| Edema | Absent | Interlobular | Inter- and intralobular | Separated and disrupted acini | - |
| Inflammatory Infiltrate | Absent | In ductal margins | In parenchyma, <50% of lobules | In parenchyma, >50% of lobules | - |
| Acinar Necrosis | Absent | <5% | 5-20% | 20-50% | >50% |
| Hemorrhage | Absent | 1-2 foci | 3-5 foci | >5 foci | - |
This table is a composite based on several scoring systems. Researchers should refer to the specific scoring system used in their cited literature.[6][11][12][13]
Expected Outcomes
-
Mortality: The taurocholate-induced model can be severe, with mortality rates reaching up to 60% within 24 hours, depending on the concentration and volume used.[2]
-
Pancreatic Damage: Histological analysis will reveal significant edema, inflammatory cell infiltration, and acinar cell necrosis in the taurocholate group compared to saline controls.[2][5][6]
-
Systemic Inflammation: The model is associated with a robust systemic inflammatory response, including elevated plasma levels of pro-inflammatory cytokines and potential damage to distant organs like the lungs.[2][6]
The retrograde infusion of this compound or sodium taurocholate is a well-established and clinically relevant model for inducing severe acute pancreatitis in mice. It provides a valuable platform for investigating the molecular mechanisms of pancreatitis and for testing the efficacy of novel therapeutic agents. Careful adherence to the described protocols and consistent evaluation of biochemical and histological endpoints will ensure the generation of reproducible and reliable data.
References
- 1. A mouse model of acute biliary pancreatitis induced by retrograde pancreatic duct infusion of Na-taurocholate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taurocholate-induced pancreatitis: a model of severe necrotizing pancreatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental acute biliary pancreatitis induced by retrograde infusion of bile acids into the mouse pancreatic duct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of a Mouse Severe Acute Pancreatitis Model using Retrograde Injection of Sodium Taurocholate into the Biliopancreatic Duct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A mouse model of acute biliary pancreatitis induced by retrograde pancreatic duct infusion of Na‐taurocholate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Murine Models of Acute Pancreatitis: A Critical Appraisal of Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bile Acids Induce Pancreatic Acinar Cell Injury and Pancreatitis by Activating Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bile acids induce pancreatic acinar cell injury and pancreatitis by activating calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dehydrocholic Acid Ameliorates Sodium Taurocholate-Induced Acute Biliary Pancreatitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sodium Taurocholate Induced Severe Acute Pancreatitis in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Standards of morphological evaluation and histological grading in experimental acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Sulfo-taurocholic Acid Disodium Salt for investigating bile acid synthesis
Application Note & Protocols: Investigating Bile Acid Synthesis
Introduction
Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver. They are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins. The synthesis of bile acids is the primary pathway for cholesterol catabolism, and its regulation is vital for maintaining cholesterol and bile acid homeostasis.[1][2] The classical pathway of bile acid synthesis is initiated by the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1).[2][3]
The expression of the CYP7A1 gene is tightly regulated by a negative feedback mechanism mediated by the Farnesoid X Receptor (FXR), a nuclear receptor that functions as an endogenous bile acid sensor.[3][4][5] When intracellular bile acid concentrations rise, bile acids bind to and activate FXR. This activation leads to the repression of CYP7A1 transcription through two primary, tissue-specific pathways:
-
Hepatic Pathway: In the liver, activated FXR induces the expression of the Small Heterodimer Partner (SHP), another nuclear receptor. SHP, in turn, inhibits the transcriptional activity of key transcription factors like Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are required for CYP7A1 expression.[1][3][6]
-
Intestinal Pathway: In the ileum, FXR activation by reabsorbed bile acids strongly induces the expression and secretion of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents).[3][7] FGF19 enters the portal circulation, travels to the liver, and binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes. This binding activates a signaling cascade (including ERK1/2) that ultimately represses CYP7A1 gene transcription.[1][3][4] This gut-liver signaling axis is considered the dominant physiological mechanism for bile acid feedback regulation.[1][7]
Clarification on 3-Sulfo-taurocholic Acid Disodium (B8443419) Salt
While the topic of this note is the investigation of bile acid synthesis, it is important to clarify the role of 3-Sulfo-taurocholic Acid Disodium Salt. Current scientific literature identifies this compound as a sulfated metabolite of taurocholic acid.[8][9][10] Sulfation is a detoxification pathway for bile acids that increases their water solubility and promotes their renal excretion, a process that is notably enhanced during cholestasis (impaired bile flow).[11] Therefore, measuring the levels of 3-Sulfo-taurocholic Acid can serve as a biomarker for investigating bile acid metabolism under cholestatic conditions, but it is not used as a tool to experimentally modulate the synthesis pathway itself.
To provide actionable protocols for actively investigating the regulation of bile acid synthesis, the following sections will focus on the use of FXR antagonists , which are the appropriate tools for this purpose.
Application: Using FXR Antagonists to Study Bile Acid Synthesis
FXR antagonists are invaluable chemical tools for studying the negative feedback regulation of bile acid synthesis. By blocking the binding of endogenous bile acids (or synthetic agonists) to FXR, these antagonists prevent the downstream signaling that leads to CYP7A1 repression.[12][13] This results in a de-repression (upregulation) of CYP7A1 expression and a subsequent increase in bile acid synthesis. Researchers can use FXR antagonists to:
-
Elucidate the roles of the hepatic vs. intestinal FXR pathways.
-
Investigate the physiological consequences of dysregulated bile acid synthesis.
-
Screen for novel compounds that modulate bile acid homeostasis.
-
Study the interplay between FXR signaling and other metabolic pathways.[5]
FXR-Mediated Negative Feedback on Bile Acid Synthesis
The diagram below illustrates the dual pathways by which bile acids activate FXR to suppress CYP7A1, the rate-limiting enzyme in bile acid synthesis. An FXR antagonist blocks the initial activation step, thereby preventing the repression of CYP7A1.
Quantitative Data for Selected FXR Ligands
The potency of compounds acting on FXR can be quantified by their half-maximal inhibitory concentration (IC₅₀) for antagonists or half-maximal effective concentration (EC₅₀) for agonists.
| Compound | Type | Assay | IC₅₀ / EC₅₀ (µM) | Reference Organism |
| Chenodeoxycholic acid (CDCA) | Endogenous Agonist | BSEP mRNA induction | ~25 | Human Hepatocytes |
| GW4064 | Synthetic Agonist | BSEP mRNA induction | ~0.03 | Human Hepatocytes |
| Lithocholic acid (LCA) | Endogenous Antagonist | Co-activator Assay | ~1.0 (IC₅₀) | In vitro |
| 3-Deoxy-CDCA | Synthetic Agonist | HTRF Assay | 1.30 (EC₅₀) | In vitro |
Data compiled from literature.[13][14] Actual values may vary based on the specific assay conditions.
Protocols
Protocol 1: In Vitro FXR Reporter Gene Assay for Antagonist Screening
This protocol describes a cell-based assay to screen for FXR antagonist activity. It uses a cell line co-transfected with an FXR expression vector and a reporter vector containing FXR response elements upstream of a luciferase gene. An FXR agonist is used to stimulate a signal, and a true antagonist will inhibit this signal.
Materials:
-
HEK293T or HepG2 cells
-
FXR expression plasmid
-
Reporter plasmid with FXR response elements (e.g., pGL4.27-IR1-luc2)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Cell culture medium (DMEM with 10% FBS)
-
FXR agonist (e.g., GW4064 or CDCA)
-
Test compounds (potential antagonists)
-
Luciferase assay system (e.g., Promega ONE-Glo)
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well. Allow cells to attach overnight.
-
Transfection: Co-transfect cells in each well with the FXR expression plasmid and the reporter plasmid according to the transfection reagent manufacturer's protocol. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of test compounds (potential antagonists) in serum-free DMEM. Prepare a stock solution of the FXR agonist GW4064 at a concentration equal to its EC₈₀ (e.g., 100 nM, determined empirically).
-
Treatment:
-
Remove the transfection medium from the cells.
-
Add 50 µL of serum-free medium containing the test compound to the appropriate wells.
-
Immediately add 50 µL of serum-free medium containing the FXR agonist GW4064 to all wells except the vehicle control.
-
Include controls: Vehicle only (basal), Agonist only (max signal), and a known antagonist (positive control).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the reagent to each well and mix.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle control to 0% activity and the agonist-only control to 100% activity.
-
Plot the normalized response against the log concentration of the test compound.
-
Calculate the IC₅₀ value using a non-linear regression curve fit (log[inhibitor] vs. response).
-
Protocol 2: Analysis of FXR Target Gene Expression in Hepatocytes
This protocol determines the effect of an FXR antagonist on the expression of FXR target genes (SHP, BSEP) and the downstream repressed gene (CYP7A1) in a human hepatocyte cell line (HepG2).
Materials:
-
HepG2 cells
-
Cell culture medium (MEM with 10% FBS, non-essential amino acids)
-
6-well cell culture plates
-
FXR agonist (e.g., CDCA, 50 µM)
-
FXR antagonist test compound
-
RNA isolation kit (e.g., Qiagen RNeasy)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)
-
qPCR primers for CYP7A1, SHP, and a housekeeping gene (GAPDH or RPLP0)
-
SYBR Green qPCR master mix
-
Real-time PCR system
Methodology:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 80-90% confluency on the day of treatment.
-
Treatment:
-
Starve cells in serum-free medium for 4-6 hours before treatment.
-
Prepare treatment media containing: a. Vehicle control (e.g., 0.1% DMSO) b. FXR Agonist (50 µM CDCA) c. FXR Antagonist (Test concentration) d. FXR Agonist (50 µM CDCA) + FXR Antagonist
-
Aspirate starvation medium and add 2 mL of the appropriate treatment medium to each well.
-
-
Incubation: Incubate cells for 24 hours at 37°C.
-
RNA Isolation: Lyse the cells directly in the wells and isolate total RNA using an RNA isolation kit according to the manufacturer's protocol. Quantify RNA and assess its purity (A260/A280 ratio).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions in triplicate for each sample and each gene (CYP7A1, SHP, GAPDH). Each reaction should contain cDNA template, forward and reverse primers, and SYBR Green master mix.
-
Run the qPCR plate on a real-time PCR system using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each reaction.
-
Determine the relative gene expression using the ΔΔCt method.
-
Normalize the Ct values of the target genes (CYP7A1, SHP) to the housekeeping gene (GAPDH) for each sample (ΔCt = Ct_target - Ct_GAPDH).
-
Calculate the fold change relative to the vehicle control (ΔΔCt = ΔCt_sample - ΔCt_control).
-
The final fold change is calculated as 2-ΔΔCt.
-
Expected Outcome: CDCA should increase SHP mRNA and decrease CYP7A1 mRNA.[15] A successful antagonist should reverse these effects in the co-treatment condition.
-
Experimental Workflow for Gene Expression Analysis
This diagram outlines the key steps in Protocol 2, from cell culture to the final data analysis, for assessing the impact of an FXR antagonist on target gene expression.
References
- 1. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in understanding bile acid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Taurocholic acid, 3-sulfate (TCA-3S) disodium salt (2,2,4,4-D4, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Increased sulfation of bile acids in mice and human subjects with sodium taurocholate cotransporting polypeptide deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Lithocholic acid decreases expression of bile salt export pump through farnesoid X receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of a Series of Bile Acid Derivatives as FXR Agonists for Treatment of NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bile acids and cytokines inhibit the human cholesterol 7α-hydroxylase gene via the JNK/c-Jun pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Bile Acid Quantification by LC-MS: A Technical Support Center
Welcome to the technical support center for bile acid quantification by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: I'm seeing high variability between my sample replicates. Could my sample preparation be the cause?
A1: Yes, sample preparation is a critical source of variability in bile acid quantification. Inconsistent sample handling, storage, and extraction can lead to significant differences between replicates. It is crucial to standardize your protocol for all samples, including consistent volumes, incubation times, and temperatures.[1] Samples should ideally be stored at -80°C to minimize degradation, and freeze-thaw cycles should be avoided.[1]
Q2: What are matrix effects, and how do they impact my results?
A2: Matrix effects are a major challenge in LC-MS analysis and are caused by co-eluting compounds from the sample matrix (e.g., plasma, serum, feces) that interfere with the ionization of your target bile acids.[1][2] This interference can either suppress the ion signal, leading to underestimation, or enhance it, causing overestimation.[1] Matrix effects can also lead to peak shape distortion and shifts in retention time.[1][3]
Chromatography & Separation
Q3: Why am I having trouble separating isomeric bile acids?
A3: The structural similarity of bile acid isomers, often differing only in the spatial orientation of a hydroxyl group, makes their chromatographic separation challenging but essential for accurate quantification.[1][4][5] Achieving good resolution requires careful optimization of the chromatographic method.
Q4: How does the mobile phase pH affect the separation of bile acids?
A4: The pH of the mobile phase is a critical factor influencing both the chromatographic separation and ionization efficiency of bile acids.[6] Bile acids have different pKa values (e.g., taurine-conjugated ~1.5, glycine-conjugated ~4.5, unconjugated ~6), meaning their ionization state and, consequently, their retention on a reversed-phase column can be altered by adjusting the mobile phase pH.[6]
Mass Spectrometry & Detection
Q5: My sensitivity is low for certain bile acids. How can I improve it?
A5: Low sensitivity can stem from several factors, including inefficient ionization, ion suppression from matrix effects, or suboptimal mass spectrometer settings. Bile acids show varying ionization efficiencies, so optimizing the ion source parameters is crucial.[4] Electrospray ionization (ESI) in negative mode is most common for bile acid analysis.[7] Both the acidity and ammonium (B1175870) levels in the mobile phase can impact the ESI of bile acids, particularly unconjugated ones.[7][8][9]
Quantification & Data Analysis
Q6: Why is the choice of internal standard so important?
A6: An appropriate internal standard (IS) is crucial for accurate and precise quantification as it corrects for variability during sample preparation and analysis, including matrix effects.[4][10] The ideal IS is structurally and chemically similar to the analyte and has a comparable ionization efficiency.[1][11] Stable isotope-labeled (SIL) internal standards are considered the gold standard because they co-elute with the analyte and experience nearly identical matrix effects.[1][4][10]
Troubleshooting Guides
Issue 1: Poor Chromatographic Peak Shape or Resolution
If you are observing poor peak shape (e.g., tailing, fronting, or broad peaks) or inadequate separation of isomers, follow this troubleshooting guide.
Troubleshooting Steps:
-
Column Selection: Reversed-phase columns like C18 are commonly used for bile acid analysis.[1] If resolution is poor, consider a column with a different chemistry (e.g., Biphenyl, FluoroPhenyl) or a smaller particle size for higher efficiency.[5]
-
Mobile Phase Optimization:
-
pH Adjustment: Systematically evaluate the effect of mobile phase pH on the retention and separation of your target bile acids.[6]
-
Organic Solvent: Test different organic solvents (e.g., acetonitrile (B52724), methanol, or mixtures) in your mobile phase. An acetone-based mobile phase has been shown to be effective at removing interfering lipids.[12]
-
Additives: Optimize the concentration of additives like ammonium acetate (B1210297) or formic acid, as these can significantly impact separation and ionization.[1]
-
-
Gradient Optimization: Adjust the gradient slope and time to improve the separation of closely eluting compounds.
-
Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Increasing the column temperature can decrease viscosity and improve peak shape, but may also alter selectivity.
Caption: Troubleshooting logic for poor peak shape and resolution.
Issue 2: Inaccurate Quantification and High Variability
If you are facing issues with accuracy, precision, or reproducibility, consider the following troubleshooting steps related to matrix effects and internal standards.
Troubleshooting Steps:
-
Evaluate Matrix Effects:
-
Internal Standard (IS) Selection and Use:
-
Switch to SIL IS: If not already in use, switch to stable isotope-labeled internal standards for each analyte, or at least for each class of bile acid (e.g., unconjugated, glycine-conjugated, taurine-conjugated).[1] This is the most effective way to correct for matrix effects and other sources of variability.[10]
-
Verify IS Addition: Ensure the pipette used for adding the IS is calibrated and that your technique is consistent across all samples, calibrators, and quality controls.[1]
-
-
Optimize Sample Preparation:
-
Extraction Method: Test different sample preparation methods, such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE), to find the one that most effectively removes interfering matrix components for your sample type.[1]
-
Dilution: Diluting the sample can sometimes mitigate matrix effects, but be mindful of reducing your analyte concentration below the limit of quantification.
-
Caption: The mechanism of matrix effects in the ESI source.
Experimental Protocols & Data
Protocol 1: Protein Precipitation for Serum/Plasma Samples
This protocol is a general method for the extraction of bile acids from serum or plasma.
-
Aliquoting: To 50 µL of serum or plasma in a microcentrifuge tube, add 10 µL of an internal standard working solution containing a mixture of stable isotope-labeled bile acids.
-
Precipitation: Add 200 µL of ice-cold acetonitrile (or 1 mL of 2-propanol) to precipitate proteins.[13]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[13]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding disturbance of the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water). Vortex, and transfer to an LC vial for analysis.
Table 1: Comparison of Extraction Methods for Bile Acid Recovery
This table summarizes typical recovery efficiencies for different extraction methods. Actual values may vary based on the specific bile acid and matrix.
| Extraction Method | Analyte Class | Typical Recovery (%) | Key Advantage | Key Disadvantage |
| Protein Precipitation | Unconjugated & Conjugated | 85 - 105 | Simple, fast, and high-throughput | Less effective at removing matrix components |
| Liquid-Liquid Extraction | Unconjugated & Conjugated | 90 - 110 | Cleaner extracts than PPT | More labor-intensive, potential for emulsions |
| Solid-Phase Extraction | Unconjugated & Conjugated | 95 - 110 | Provides the cleanest extracts, highly selective | Most complex and time-consuming method |
Data are illustrative and compiled from general knowledge in the field.
Table 2: Common LC-MS Parameters for Bile Acid Analysis
This table provides a starting point for method development.
| Parameter | Typical Setting |
| LC Column | Reversed-Phase C18 or Biphenyl (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium acetate |
| Mobile Phase B | Acetonitrile/Methanol (50:50) with 0.1% formic acid or 5 mM ammonium acetate |
| Column Temperature | 40 - 60 °C |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MS Detection | Multiple Reaction Monitoring (MRM) |
Parameters are based on commonly cited methodologies.[5][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile acid analysis [sciex.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry in negative mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Sulfated Bile Acid Detection
Welcome to the technical support center for the sensitive detection of sulfated bile acids. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low signal intensity or poor sensitivity for my sulfated bile acid analytes?
A1: Low signal intensity for sulfated bile acids in LC-MS/MS analysis can stem from several factors throughout the analytical workflow. Here are the key areas to investigate:
-
Suboptimal Sample Preparation: Sulfated bile acids, with their amphipathic nature, can be challenging to extract efficiently.[1][2] Protein precipitation is a common and straightforward method, but solid-phase extraction (SPE) may be necessary to remove interfering substances and enrich your analytes.[1][3] Ensure your chosen extraction method is validated for sulfated bile acids.
-
Inefficient Chromatographic Separation: The pH of the mobile phase is a critical factor influencing the ionization and retention of bile acids.[4] Since sulfated bile acids are acidic, a mobile phase with an appropriate pH is crucial for good peak shape and separation from isomers.[1] The pKa values for taurine-conjugated, glycine-conjugated, and unconjugated bile acids are approximately 1.5, 4.5, and 6, respectively, which should be considered when optimizing the mobile phase.[4]
-
Poor Ionization in the Mass Spectrometer: Electrospray ionization (ESI) in negative mode is typically used for the analysis of bile acids.[5][6] Optimizing ESI source parameters such as spray voltage, gas flows, and temperatures is crucial for maximizing the ionization of your target analytes.[7][8]
-
Matrix Effects: The biological matrix from which the bile acids are extracted can suppress the ionization of the target analytes. If matrix effects are suspected, consider a more rigorous sample cleanup method like SPE or dilute the sample.[3] The use of stable isotope-labeled internal standards is highly recommended to compensate for matrix effects and variations in instrument response.[6]
Q2: How can I improve the separation of isomeric sulfated bile acids?
A2: Co-elution of isomeric bile acids is a common challenge. Here are some strategies to improve their separation:
-
Chromatography Column Selection: A C18 reversed-phase column is the most common choice for bile acid separation.[9] Using columns with smaller particle sizes (e.g., UPLC) can provide higher resolution.[10]
-
Mobile Phase Optimization: Experiment with different mobile phase compositions and gradient elution profiles.[1][5] The addition of modifiers like formic acid or ammonium (B1175870) acetate (B1210297) can significantly impact selectivity.[5][11] The pH of the mobile phase is also a critical parameter to adjust for optimal separation.[4]
-
Gradient Optimization: A shallow and slow gradient can often improve the resolution of closely eluting isomers.[1]
Q3: What are the best practices for sample preparation when analyzing sulfated bile acids from different biological matrices?
A3: The optimal sample preparation method depends on the complexity of the biological matrix.
-
Serum/Plasma: Simple protein precipitation with a cold organic solvent like acetonitrile (B52724) or methanol (B129727) is often sufficient.[2][9] This method is fast and suitable for high-throughput analysis.[9]
-
Urine and Bile: These matrices may require solid-phase extraction (SPE) for cleanup and enrichment of sulfated bile acids due to high salt content and the presence of other interfering compounds.[1][3]
-
Tissues (e.g., Liver): Homogenization followed by protein precipitation is a common approach for tissue samples.[3][12]
-
Feces: Fecal samples are highly complex and often require extensive cleanup, which may include liquid-liquid extraction followed by SPE.[10]
Q4: Can derivatization improve the sensitivity of sulfated bile acid detection?
A4: While LC-MS/MS is highly sensitive, derivatization can be employed to enhance detection, particularly for methods like HPLC-UV or GC-MS.[13] For LC-MS/MS, derivatization is less common but can be used to improve ionization efficiency or to introduce a tag for specific detection. For instance, derivatization with phenacyl bromide has been shown to significantly improve the dynamic range for some bile acids in HPLC-UV analysis.[4] However, it's important to note that derivatization adds an extra step to the workflow and may not be necessary with modern, highly sensitive mass spectrometers.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH.[4] | Optimize the mobile phase pH based on the pKa of your target sulfated bile acids.[4] |
| Column overload. | Dilute the sample or inject a smaller volume. | |
| Column degradation. | Replace the analytical column. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the LC system.[14] |
| Matrix interferences.[14] | Improve sample cleanup using SPE.[1][3] | |
| Suboptimal mass spectrometer settings. | Optimize MS parameters, including gas flows and temperatures.[7] | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing. | |
| Column degradation or fouling.[14] | Implement a column wash step between injections or replace the column.[14] | |
| Low Recovery During Sample Preparation | Inefficient extraction from the matrix. | Optimize the extraction solvent and procedure. Consider SPE for complex matrices.[1][3] |
| Analyte loss during solvent evaporation. | Evaporate under a gentle stream of nitrogen at a controlled temperature.[2] | |
| Adsorption of analytes to labware. | Use low-adsorption tubes and pipette tips. |
Quantitative Data Summary
Table 1: Comparison of Lower Limits of Quantification (LLOQ) for Bile Acid Analysis
| Analytical Method | Derivatization Agent | Analyte(s) | LLOQ | Reference |
| HPLC-UV | Nitrophenacyl bromide | CA, CDCA, DCA, HDCA | 0.28-0.31 ng | [4] |
| LC-MS/MS | None | Major BAs and BA-sulfates | 1 ng/mL | [3] |
| GC-MS | Methoximation and silylation | Cholic Acid | 0.23 µg/mL | [15] |
| LC-MS/MS | None | 14 Bile Acids | 2-5 ng/mL | [16] |
| LC-MS/MS | None | 15 Bile Acid Species | 5 ng/mL | [17] |
CA: Cholic Acid, CDCA: Chenodeoxycholic Acid, DCA: Deoxycholic Acid, HDCA: Hyodeoxycholic Acid
Experimental Protocols
Protocol 1: Sample Preparation of Serum/Plasma for Sulfated Bile Acid Analysis using Protein Precipitation
This protocol is a widely used method for the extraction of bile acids from serum or plasma.[9][12]
Materials:
-
Serum or plasma samples
-
Cold acetonitrile (ACN) or methanol (MeOH)
-
Internal standard solution (e.g., deuterated bile acid standards)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
-
Nitrogen evaporator (optional)
Procedure:
-
Sample Aliquoting: Pipette 100 µL of serum or plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate amount of the internal standard solution to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add 400 µL of cold ACN or MeOH to each tube.
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube, avoiding disturbance of the protein pellet.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature below 40°C.[2] This step helps to concentrate the analytes.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid).
-
Final Centrifugation: Centrifuge the reconstituted samples one last time to pellet any remaining particulates before transferring to autosampler vials for LC-MS/MS analysis.
Protocol 2: General LC-MS/MS Method for Sulfated Bile Acid Analysis
This protocol provides a starting point for developing an LC-MS/MS method for the analysis of sulfated bile acids.[1][6]
Instrumentation:
-
Liquid Chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.0 mm, 3 µm particle size).[1]
-
Mobile Phase A: Water with 2 mmol/L ammonium acetate and 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 2 mmol/L ammonium acetate and 0.1% formic acid.[1]
-
Flow Rate: 0.2 mL/min.[1]
-
Gradient:
-
Start with a low percentage of Mobile Phase B (e.g., 30%).
-
Linearly increase the percentage of Mobile Phase B to a high level (e.g., 90-100%) over several minutes to elute the bile acids.
-
Hold at the high percentage for a few minutes to wash the column.
-
Return to the initial conditions and allow the column to re-equilibrate before the next injection.
-
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
MS/MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).[11]
-
Source Parameters:
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for each sulfated bile acid analyte and internal standard by infusing individual standards.
Visualizations
Caption: Workflow for sample preparation of sulfated bile acids.
Caption: General workflow for LC-MS/MS analysis.
References
- 1. Targeted metabolomics of sulfated bile acids in urine for the diagnosis and grading of intrahepatic cholestasis of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. Simultaneous characterization of bile acids and their sulfate metabolites in mouse liver, plasma, bile, and urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid quantification of murine bile acids using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 12. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection technologies and metabolic profiling of bile acids: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study [mdpi.com]
Technical Support Center: 3-Sulfo-taurocholic Acid Disodium Salt Cellular Uptake Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers conducting cellular uptake assays with 3-Sulfo-taurocholic Acid Disodium Salt.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary transporters responsible for the cellular uptake of this compound?
A1: 3-Sulfo-taurocholic Acid is a sulfated, conjugated bile acid. Its primary uptake into hepatocytes is mediated by the Sodium Taurocholate Cotransporting Polypeptide (NTCP, gene name SLC10A1), which is responsible for more than 80% of conjugated bile salt uptake from the blood.[1] Additionally, sodium-independent uptake can be mediated by Organic Anion Transporting Polypeptides (OATPs), such as OATP1B1 and OATP1B3, which are also expressed on the basolateral membrane of hepatocytes.[1][2]
Q2: Why is a sodium-containing buffer essential for studying NTCP-mediated uptake?
A2: NTCP is a sodium-dependent cotransporter. It utilizes the inwardly directed sodium gradient to drive the uptake of bile acids into the cell.[3][4] Assays conducted in buffers where sodium has been replaced with other cations (e.g., choline (B1196258) or lithium) will show significantly reduced or no NTCP-mediated transport, which is a standard method to confirm the transporter's involvement.[3][4] This transport of more than one sodium ion per taurocholate molecule is an electrogenic process.[3]
Q3: How can I differentiate between NTCP and OATP-mediated uptake of my substrate?
A3: To distinguish between transporter activities, you can use a combination of ion-dependency and specific inhibitors.
-
Sodium Dependency: Perform the uptake assay in parallel with a standard sodium-containing buffer and a sodium-free buffer (e.g., choline-based). Uptake that disappears in the sodium-free buffer is NTCP-mediated.
-
Specific Inhibitors: Use inhibitors known to be selective for NTCP (like Myrcludex B) or OATPs (like rifampicin) to see which compound effectively blocks the substrate's uptake.[2][5]
Q4: What are appropriate positive control inhibitors to use in my assay?
A4: Using a known inhibitor is crucial to validate that the transporter in your cell system is functional. For NTCP, potent and well-characterized inhibitors include irbesartan, ezetimibe, cyclosporin (B1163) A, and Myrcludex B.[1] For OATP1B1 and OATP1B3, common inhibitors include rifampicin (B610482) and cyclosporine A.[2][6]
Q5: My results show high background signal in mock-transfected or control cells. How can I reduce this?
A5: High background can be due to non-specific binding to the plate or cell membrane, or uptake by other endogenous transporters. To mitigate this:
-
Washing: Increase the number and speed of wash steps with ice-cold buffer immediately after incubation to remove unbound substrate.[7]
-
Protein in Buffer: Presoaking filtermats or adding BSA to the wash buffer can help reduce non-specific binding to the apparatus.[7]
-
Reduce Substrate Concentration: Lowering the substrate concentration may reduce non-specific binding, but ensure it remains relevant for kinetic measurements (ideally at or below the Km).
-
Time Linearity: Ensure your incubation time is within the linear range of uptake; longer times can lead to saturation and increased non-specific accumulation.[8]
Q6: What is the difference between an inhibition assay (IC50) and a substrate assessment assay (Km)?
A6: A substrate assessment assay is performed to determine if a compound is transported by a specific transporter. By measuring the uptake rate at various concentrations of the compound, you can calculate the kinetic parameters Km (Michaelis-Menten constant, representing the substrate concentration at half-maximal velocity) and Vmax (maximum transport velocity).[4][8] An inhibition assay is used to determine if a compound blocks the transport of a known probe substrate. By measuring the uptake of a fixed concentration of a probe substrate in the presence of varying concentrations of the inhibitor compound, you can determine the IC50 (the concentration of inhibitor required to reduce the probe substrate's transport by 50%).[8]
Section 2: Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low or No Substrate Uptake Signal | 1. Low or no transporter expression in the cell model. 2. Poor cell health or viability. 3. Incorrect assay buffer composition (e.g., no sodium for NTCP). 4. Substrate degradation. 5. Sub-optimal incubation time or temperature. | 1. Verify transporter mRNA or protein expression (e.g., via qPCR, Western Blot). 2. Check cell viability using a method like Trypan Blue exclusion. Ensure cells are not over-confluent. 3. For NTCP, ensure the use of a sodium-based buffer (e.g., HBSS). Compare with a choline-based buffer as a negative control.[3] 4. Check the stability of your substrate in the assay buffer under experimental conditions. 5. Optimize incubation time (test a time course, e.g., 1, 2, 5, 10 minutes) and ensure the temperature is maintained at 37°C.[8] |
| High Background Signal / High Non-Specific Binding | 1. Inadequate washing post-incubation. 2. Substrate binding to plasticware or filter membranes. 3. Passive diffusion of a lipophilic substrate. 4. Uptake by other endogenous transporters. | 1. Immediately after incubation, wash cells at least 3 times with a larger volume of ice-cold buffer to rapidly stop transport and remove unbound substrate.[7] 2. Consider using low-binding plates. For filtration assays, pre-soak filters in buffer containing BSA.[7] 3. Determine passive diffusion by measuring uptake at 4°C, where active transport is minimized. 4. Use mock-transfected cells as a control; subtract the uptake in mock cells from the uptake in transporter-expressing cells to get the net transporter-mediated uptake.[6] |
| Inconsistent Results / Poor Reproducibility | 1. Inconsistent cell seeding density. 2. Variation in incubation times. 3. Temperature fluctuations. 4. Reagent instability or improper storage. 5. Pipetting errors. | 1. Seed cells carefully to ensure a consistent, confluent monolayer on the day of the experiment. Normalize uptake to protein concentration per well.[8] 2. Use a multichannel pipette and a consistent workflow to ensure precise timing for substrate addition and washing. 3. Pre-warm all buffers and plates to 37°C. Perform incubations in a temperature-controlled incubator. 4. Aliquot reagents to avoid repeated freeze-thaw cycles. Follow storage instructions for all compounds. 5. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Unexpected Results with Inhibitors | 1. Inhibitor is not soluble at tested concentrations. 2. Solvent (e.g., DMSO) is causing cytotoxicity or affecting transporter activity. 3. Inhibitor is also a substrate and is competing with the probe substrate. 4. Inhibitor is cytotoxic at higher concentrations. | 1. Check the solubility of the inhibitor in the final assay buffer. Visually inspect for precipitation. 2. Ensure the final solvent concentration is low (typically ≤0.5%) and consistent across all wells, including the "no inhibitor" control. 3. This is a valid biological outcome. The IC50 value still reflects the compound's interaction with the transporter. 4. Perform a cytotoxicity assay (e.g., MTT or LDH) with the inhibitor at the concentrations used in the transport assay. |
Section 3: Experimental Protocols
Protocol: Cellular Uptake Assay in Stably Transfected Adherent Cells
This protocol describes a method for determining the uptake of a test compound like 3-Sulfo-taurocholic Acid in HEK293 or CHO cells stably expressing a transporter (e.g., NTCP).
Materials:
-
HEK293 cells stably transfected with the transporter of interest (e.g., human NTCP).
-
Mock-transfected HEK293 cells (for control).
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic).
-
24- or 48-well cell culture plates.
-
Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.[7]
-
Sodium-Free Uptake Buffer: Choline-based buffer (e.g., 10 mM HEPES, 100 mM Choline Chloride, 2 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, pH 7.4).[9]
-
Wash Buffer: Ice-cold HBSS.
-
Test Substrate: Radiolabeled ([³H]) or non-radiolabeled 3-Sulfo-taurocholic Acid.
-
Lysis Buffer: 0.2 N NaOH with 0.2% SDS[9] or other suitable lysis buffer.
-
Protein Assay Kit (e.g., BCA).
-
Detection Instrument: Scintillation counter (for radiolabel) or LC-MS/MS system (for non-radiolabeled compound).
Procedure:
-
Cell Seeding: Seed transporter-expressing and mock-transfected cells into 24- or 48-well plates. Culture for 24-48 hours to allow them to reach ~90% confluency.[8]
-
Preparation: On the day of the assay, pre-warm the Uptake Buffer to 37°C. Prepare stock solutions of the test substrate (and any inhibitors) in Uptake Buffer at 2x the final desired concentration.
-
Cell Washing: Aspirate the culture medium from the wells. Gently wash the cell monolayers twice with 0.5 mL of pre-warmed Uptake Buffer.[8]
-
Pre-incubation (for inhibition assays): If using an inhibitor, add the inhibitor solution to the wells and pre-incubate for a set time (e.g., 15-30 minutes) at 37°C.[7] For substrate assays, simply add fresh Uptake Buffer.
-
Initiate Uptake: Aspirate the pre-incubation solution. Initiate the transport reaction by adding the substrate solution to each well.[7]
-
Incubation: Incubate the plate for a predetermined time (e.g., 2-5 minutes) at 37°C. This time should be within the linear range of uptake, determined in preliminary experiments.[8]
-
Terminate Uptake: To stop the reaction, rapidly aspirate the substrate solution and immediately wash the cells three times with 1 mL of ice-cold Wash Buffer per wash.[8]
-
Cell Lysis: Aspirate the final wash. Add an appropriate volume of Lysis Buffer to each well (e.g., 200 µL) and incubate for at least 30 minutes to ensure complete lysis.[7][8]
-
Quantification:
-
Protein Determination: Use an aliquot of the cell lysate from each well to determine the total protein concentration using a BCA or similar protein assay.[8]
-
Data Analysis: Calculate the uptake rate by dividing the amount of substrate accumulated (e.g., in pmol) by the incubation time and the protein amount (e.g., in mg). The final units are typically pmol/mg protein/min. Net uptake is calculated by subtracting the average uptake in mock cells from that in the transporter-expressing cells.[6]
Section 4: Quantitative Data
Table 1: Kinetic Parameters for Taurocholate (TCA) Uptake by Liver Transporters Note: Data for the specific 3-Sulfo derivative is limited; these values for the parent compound, taurocholate, provide a relevant baseline.
| Transporter System | Km (µM) | Vmax (nmol/min/mg protein) | Species | Reference |
| Plasma Membranes | 190 | 2.4 | Rat | [10] |
| Golgi/Smooth Microsomes | 440 | 12.0 | Rat | [10] |
| Vesicular Transport | 52 | 4.5 | Rat | [4] |
Table 2: Known Inhibitors of the NTCP Transporter
| Inhibitor | IC50 or Ki (µM) | Assay System | Reference |
| Irbesartan | Ki = 11.9 | In vitro screen | [1] |
| Ezetimibe | Ki = 25.0 | In vitro screen | [1] |
| Rosuvastatin | IC50 < 10 | NTCP-mediated TCA uptake | [5] |
| Zafirlukast | IC50 < 10 | NTCP-mediated TCA uptake | [5][11] |
| Sulfasalazine | IC50 < 10 | NTCP-mediated TCA uptake | [5][11] |
| Everolimus | IC50 = 6.7 - 8.0 | NTCP-transfected HuH-7 cells | [12] |
| Cyclosporin A | - (Known Inhibitor) | NTCP-expressing cells | |
| Losartan | Ki = 72.1 | In vitro screen | [1] |
Section 5: Visual Guides
Caption: General Workflow for a Cellular Uptake Assay
Caption: NTCP-Mediated Cellular Uptake Mechanism
References
- 1. Structure Activity Relationship for FDA Approved Drugs as Inhibitors of the Human Sodium Taurocholate Co-transporting Polypeptide (NTCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioivt.com [bioivt.com]
- 3. Sodium-dependent taurocholate uptake by isolated rat hepatocytes occurs through an electrogenic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct determination of the driving forces for taurocholate uptake into rat liver plasma membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NTCP - Transporters - Solvo Biotechnology [solvobiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two distinct mechanisms for taurocholate uptake in subcellular fractions from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Bile Acid Extraction from Liver Tissue
Welcome to the technical support center for bile acid analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the extraction of bile acids from liver tissue for accurate and reproducible analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and analysis of bile acids from liver tissue.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Bile Acid Recovery | Incomplete cell lysis/homogenization: The complex and fibrous nature of liver tissue can hinder the complete release of intracellular bile acids. | - Ensure the tissue is thoroughly pulverized, often by keeping it frozen with liquid nitrogen during the process.[1] - Use a mechanical homogenizer (e.g., bead beater, tissue lyser) with appropriate beads (e.g., 1.0 mm silica (B1680970) beads) and optimize homogenization time and cycles.[1][2] - Consider using ultrasonication or heating to aid in extraction.[3] |
| Inefficient extraction solvent: The choice of solvent and its volume can significantly impact extraction efficiency. | - For liquid-liquid extraction (LLE), use solvents like methanol (B129727), acetonitrile (B52724), or a mixture of isopropanol (B130326) (IPA) and hexane.[1][2][3] A one-pot extraction using a methanol/acetonitrile mixture has shown high recovery rates.[4][5] - Ensure a sufficient solvent-to-tissue ratio is used; for example, 1.5 mL of solvent for approximately 50 mg of tissue.[1][2] - Perform the extraction step twice to maximize recovery.[6] | |
| Suboptimal Solid-Phase Extraction (SPE) conditions: Improper conditioning, loading, or elution can lead to loss of bile acids. | - Precondition the SPE column (e.g., C18) with methanol and then water.[6] - Ensure the sample is loaded under appropriate pH conditions. Heating the sample at 60-64°C with triethylamine (B128534) sulfate (B86663) (pH 7) before loading can improve recovery.[3] - Use a validated elution solvent, typically methanol, to ensure all bile acids are recovered from the column.[6] | |
| Analyte loss during evaporation: Over-drying or harsh evaporation conditions can lead to the loss of volatile bile acid species. | - Evaporate the solvent under a gentle stream of nitrogen or use a vacuum centrifuge at a controlled temperature (e.g., 35°C).[2][6] | |
| High Variability in Results | Inconsistent sample preparation: Variations in tissue weight, homogenization, or pipetting can introduce significant errors. | - Use a precise analytical balance to weigh the frozen liver tissue.[1] - Standardize the homogenization procedure (time, speed, cycles).[1][2] - Ensure pipettes are calibrated and use consistent pipetting techniques, especially for adding internal standards.[7] |
| Matrix effects in LC-MS/MS analysis: Co-extracted substances from the liver matrix can suppress or enhance the ionization of bile acids, leading to inaccurate quantification.[8] | - Incorporate a robust sample cleanup step like SPE to remove interfering compounds.[6][7] - Use stable isotope-labeled internal standards for each bile acid or class of bile acids to compensate for matrix effects.[7][8][9] - Prepare matrix-matched calibration curves to mimic the sample matrix as closely as possible.[7] | |
| Degradation of bile acids: Bile acids can be altered by bacterial action or unstable storage conditions. | - Store liver tissue samples at -80°C until analysis to ensure stability.[7] - Process samples quickly and on ice to minimize enzymatic or chemical degradation.[2] | |
| Poor Chromatographic Separation (Isomers) | Suboptimal LC conditions: Structural isomers of bile acids are difficult to separate, which is critical for accurate quantification.[8] | - Use a high-resolution chromatography column (e.g., UPLC BEH C18).[1] - Optimize the mobile phase gradient and flow rate to achieve baseline separation of isobaric species.[8][10] A buffered mobile phase is often preferred.[3] |
| Inaccurate Quantification | Lack of or inappropriate internal standard (IS): Without a proper IS, variations during sample preparation and analysis cannot be corrected. | - Add an appropriate internal standard as early as possible in the workflow, ideally before homogenization.[3] - Use stable isotope-labeled (e.g., deuterated) bile acids as internal standards, as they have nearly identical chemical and physical properties to the analytes.[9][11] Taurocholic Acid-d4 is a commonly used IS.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when starting bile acid extraction from liver tissue?
The first crucial step is to properly prepare the frozen liver tissue. The tissue should be pulverized into a fine powder using a mortar and pestle with liquid nitrogen to prevent thawing.[1] This ensures efficient homogenization in the subsequent steps. Weighing the frozen tissue accurately (~50 mg) is also critical for quantitative analysis.[1][2]
Q2: Which extraction method is better for liver tissue: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
Both methods are effective, and the choice depends on the specific requirements of your experiment.
-
LLE is often used for complex matrices like the liver and is effective for isolating bile acids.[6] It involves homogenizing the tissue in an organic solvent to precipitate proteins and extract bile acids.[6] A "one-pot" approach combining homogenization and deproteinization with a methanol/acetonitrile mixture has been shown to be efficient.[4][5]
-
SPE is excellent for purifying and concentrating bile acids, which can lead to higher purity and recovery rates (often 89.1% to 100.2%).[6] It is particularly useful for reducing matrix effects in sensitive LC-MS/MS analysis.[6][12]
Q3: Why is an internal standard necessary, and when should I add it?
An internal standard (IS) is essential to account for the loss of analytes during sample preparation and to correct for variability in instrument response (like matrix effects).[3][11] For accurate quantification, the IS should be added as early as possible in the analytical process, typically before the homogenization step.[3] Isotope-labeled bile acids are the preferred choice for internal standards.[9][11]
Q4: How can I prevent the degradation of bile acids during my experiment?
To prevent degradation, it is critical to handle samples properly. Store liver tissue at -80°C for long-term stability.[7] During the extraction procedure, keep samples on ice between steps, such as during homogenization cycles, to minimize enzymatic activity.[1][2]
Q5: I'm having trouble separating bile acid isomers. What can I do?
Separating structural isomers requires optimizing your liquid chromatography method.[8]
-
Use a high-resolution column, such as a UPLC C18 column.[1]
-
Carefully develop your mobile phase gradient. A common mobile phase consists of water and acetonitrile with an additive like formic acid.[10]
-
Using a buffered mobile phase can also improve chromatographic performance.[3]
Q6: What are typical recovery rates I should expect for bile acid extraction from the liver?
With an optimized protocol, you can expect high and reproducible recovery rates. For SPE methods, recovery rates are often reported to be between 89.1% and 100.2%.[6][12] For validated LLE methods, recoveries of over 80% are achievable.[12]
Quantitative Data Summary
The following table summarizes key quantitative parameters from validated bile acid analysis methods.
| Parameter | Method | Matrix | Value Range | Reference |
| Extraction Recovery | Solid-Phase Extraction (SPE) | Porcine Bile | 89.1% - 100.2% | [12] |
| Solid-Phase Extraction (SPE) | Porcine Bile | >80% for 19 analytes | [12] | |
| C18 Solid-Phase Extraction | Rat Tissue | >90% | [13] | |
| Limit of Detection (LOD) | LC-MS/MS | Plasma/Serum | 0.01 - 1 ng/mL | [10] |
| LC-MS/MS | Liver Tissue | 0.03 - 7 ng/mL | [10] | |
| LC-MS/MS | Serum | 2.0 - 5.7 µg L⁻¹ | [14] | |
| Limit of Quantification (LOQ) | LC-MS/MS | Plasma/Serum | 0.02 - 3.5 ng/mL | [10] |
| LC-MS/MS | Liver Tissue | 0.09 - 21 ng/mL | [10] | |
| LC-MS/MS | Serum | 10.0 - 25.0 µg L⁻¹ | [14] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Liver Tissue
This protocol is adapted from established methods for bile acid extraction from liver tissue for UPLC-MS/MS analysis.[1][2]
Materials:
-
Frozen liver tissue (~50 mg)
-
2.0 mL screw-capped homogenization tubes with 1.0 mm silica beads
-
Extraction Solvent: Isopropanol (IPA) or Methanol/Acetonitrile (1:1, v/v)
-
Isotope-labeled internal standard (IS) solution (e.g., Taurocholic Acid-d4)
-
Tissue homogenizer and centrifuge
-
Vacuum centrifuge or nitrogen evaporator
-
Reconstitution Solvent: Acetonitrile:Water (50:50, v/v)
Procedure:
-
Weigh approximately 50 mg of frozen liver tissue into a pre-chilled 2.0 mL homogenization tube containing silica beads.
-
Add 1.5 mL of cold extraction solvent.
-
Spike the sample with the internal standard solution.
-
Homogenize the tissue using a homogenizer (e.g., three 30-second cycles at 6,500 rpm), cooling the samples on ice for 2-3 minutes between cycles.[1][2]
-
Centrifuge the homogenate at 18,000 x g for 10 minutes at 4°C to pellet tissue debris.[1][2]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness using a vacuum centrifuge (e.g., at 35°C).[2]
-
Reconstitute the dried extract in 400 µL of reconstitution solvent.[1][2]
-
Vortex and centrifuge again at 18,000 x g for 10 minutes at 4°C.
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.[1]
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol is a general guideline for cleaning up liver tissue extracts to improve analysis purity.[6]
Materials:
-
C18 SPE Cartridges
-
Methanol
-
Deionized Water
-
Liver tissue extract (supernatant from LLE before evaporation)
Procedure:
-
Column Conditioning: Precondition the C18 SPE column by passing 1-2 column volumes of methanol, followed by 1-2 column volumes of deionized water.[6]
-
Sample Loading: Load the liver extract supernatant onto the conditioned SPE column.
-
Washing: Wash the column with 1-2 column volumes of water to remove polar interferences.
-
Elution: Elute the bile acids from the column using 1-2 column volumes of methanol.
-
Final Preparation: Collect the eluate and proceed with the evaporation and reconstitution steps as described in the LLE protocol (steps 7-10).
Visualizations
Caption: Workflow for Bile Acid Extraction from Liver Tissue.
Caption: Overview of Bile Acid Synthesis and Signaling.
References
- 1. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 2. benchchem.com [benchchem.com]
- 3. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One-Pot Extraction and Quantification Method for Bile Acids in the Rat Liver by Capillary Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. Bile acid analysis [sciex.com]
- 9. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Determination of Bile Acids in Piglet Bile by Solid Phase Extraction and Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Online restricted access molecularly imprinted solid-phase extraction coupled with liquid chromatography-mass spectrometry for the selective determination of serum bile acids - Analyst (RSC Publishing) [pubs.rsc.org]
3-Sulfo-taurocholic Acid Disodium Salt interference in cell viability assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with 3-Sulfo-taurocholic Acid Disodium Salt in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell-based assays?
A1: this compound (TCA-3S) is a sulfated metabolite of taurocholic acid, a primary conjugated bile acid.[1] In research, it is often used to study the biological effects of bile acids, particularly in the context of liver function and cholestatic liver injury.
Q2: I am observing an unexpected increase/decrease in signal in my cell viability assay when using this compound. What could be the cause?
A2: An unexpected change in signal could be due to either a true biological effect of the compound on cell viability or interference with the assay itself. Potential causes include:
-
Direct chemical interference: The compound may directly react with the assay reagents (e.g., tetrazolium salts like MTT, XTT, MTS, or WST-1).
-
Alteration of cellular metabolism: Bile acids can modulate mitochondrial function.[2][3] Since many viability assays measure mitochondrial reductase activity, any change in this activity can alter the assay signal without affecting cell viability.
-
True cytotoxic or cytoprotective effects: Bile acids can have biological effects on cells, and the observed signal change may accurately reflect a change in cell health.[4][5]
Q3: Can this compound interfere with tetrazolium-based assays (MTT, XTT, MTS, WST-1)?
A3: While direct interference has not been extensively documented in the literature, the potential exists. The interference could be due to the chemical nature of the compound or its effects on cellular reductases. It is crucial to run appropriate controls to rule out such artifacts.
Q4: How can I determine if this compound is directly interfering with my assay?
A4: A cell-free control experiment is the best way to determine direct interference. This involves incubating the compound with the assay reagents in cell culture medium without any cells present. If a signal change is observed, it indicates direct interference.
Q5: Are there alternative cell viability assays that are less prone to interference by compounds like this compound?
A5: Assays that measure different aspects of cell viability can be used to confirm results. Good alternatives include:
-
LDH assay: Measures lactate (B86563) dehydrogenase release from damaged cells.
-
ATP-based assays: Quantify the amount of ATP in viable cells.
-
Dye exclusion assays: Use dyes like trypan blue or propidium (B1200493) iodide to identify dead cells.
-
Real-time viability assays: Continuously monitor cell health over time.
Troubleshooting Guides
Problem 1: Unexpected Increase in Viability Signal (Apparent Proliferation or Protection)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Direct chemical reduction of assay reagent | Perform a cell-free assay by incubating this compound with the assay reagent in media. | If the signal increases in the absence of cells, the compound is directly reducing the reagent. |
| Increased mitochondrial reductase activity | Use an orthogonal viability assay that does not measure metabolic activity, such as an LDH or ATP-based assay. | If the alternative assay does not show a corresponding increase in viability, the effect is likely on mitochondrial activity and not cell number. |
| True cytoprotective effect | Confirm the finding with a second, mechanistically different viability assay. For example, if you used an MTT assay, confirm with a crystal violet proliferation assay. | If multiple assays show a consistent increase in viability, it is likely a true biological effect. |
Problem 2: Unexpected Decrease in Viability Signal (Apparent Cytotoxicity)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibition of cellular reductases | Use an orthogonal viability assay, such as an LDH assay which measures membrane integrity. | If the LDH assay shows no increase in cytotoxicity, the compound may be inhibiting reductase activity rather than killing cells. |
| True cytotoxic effect | Confirm the result with a method that directly measures cell death, such as trypan blue exclusion or an apoptosis assay (e.g., caspase activity). | If multiple assays confirm cell death, the observed effect is likely true cytotoxicity. |
| Precipitation of the compound | Visually inspect the wells under a microscope for any precipitate. | If a precipitate is present, it can interfere with the optical reading of the assay. |
Experimental Protocols
Protocol 1: Cell-Free Assay for Direct Interference
-
Prepare a solution of this compound at the highest concentration used in your experiments in cell culture medium.
-
Add this solution to wells of a microplate without cells.
-
Add the cell viability assay reagent (e.g., MTT, XTT) to these wells.
-
Incubate for the same duration as your cellular experiment.
-
Read the absorbance or fluorescence at the appropriate wavelength.
-
Interpretation: An increase in signal compared to a media-only control indicates direct chemical reduction of the assay reagent.
Protocol 2: LDH Assay for Cytotoxicity Confirmation
-
Plate cells and treat with this compound as you would for your primary viability assay.
-
Include positive (lysis buffer) and negative (untreated cells) controls.
-
At the end of the treatment period, collect the cell culture supernatant.
-
Perform the LDH assay on the supernatant according to the manufacturer's instructions.
-
Interpretation: An increase in LDH release in treated cells compared to untreated cells indicates cytotoxicity.
Visualizations
Caption: Troubleshooting workflow for unexpected cell viability assay results.
Caption: Potential mechanisms of interference by 3-Sulfo-taurocholic Acid.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Tauroursodeoxycholic Acid Enhances Mitochondrial Biogenesis, Neural Stem Cell Pool, and Early Neurogenesis in Adult Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progressive stages of mitochondrial destruction caused by cell toxic bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
preventing degradation of 3-Sulfo-taurocholic Acid Disodium Salt in samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-Sulfo-taurocholic Acid Disodium Salt in experimental samples.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound, focusing on potential degradation problems.
| Observation | Potential Cause | Recommended Action |
| Low recovery of this compound in processed samples. | Degradation during sample preparation. - pH instability: Extreme pH values can lead to hydrolysis of the sulfate (B86663) or amide bond. - Enzymatic degradation: Bacterial contamination in non-sterile samples can lead to enzymatic degradation. | - Maintain sample pH between 6.0 and 8.0 during extraction and processing. - Use sterile collection tubes and work in a clean environment. For samples prone to contamination, consider adding a broad-spectrum antimicrobial agent if it does not interfere with downstream analysis. - Process samples on ice or at 4°C to minimize enzymatic activity. |
| Appearance of unexpected peaks during LC-MS analysis. | Formation of degradation products. - Hydrolysis: Cleavage of the sulfate group (desulfation) or the taurine (B1682933) conjugate (deconjugation). - Oxidation: Exposure to oxidative conditions. | - Analyze for the presence of taurocholic acid (de-sulfated product) and cholic acid (de-sulfated and de-conjugated product). - Prepare samples fresh and avoid prolonged exposure to air and light. Consider degassing solvents and blanketing samples with an inert gas (e.g., nitrogen or argon). |
| Inconsistent quantification results between replicates. | Variable degradation across samples. - Inconsistent temperature exposure: Fluctuations in temperature during storage or handling. - Freeze-thaw cycles: Repeated freezing and thawing can accelerate degradation. | - Ensure all samples are handled and stored under identical temperature conditions. - Aliquot samples into single-use volumes upon receipt to avoid multiple freeze-thaw cycles. |
| Loss of compound in aqueous solutions over a short period. | Instability in aqueous media. - Aqueous solutions of bile salts are not recommended for long-term storage. | - Prepare aqueous solutions fresh for each experiment. For short-term storage (up to 24 hours), keep the solution at 2-8°C. For longer-term storage, prepare stock solutions in organic solvents like methanol (B129727) or DMSO and store at -20°C or -80°C. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, the solid form of this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is stable for at least four years.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in organic solvents such as methanol or DMSO. These stock solutions should be stored at -20°C or -80°C and are generally stable for several months. Avoid storing aqueous solutions for more than one day due to the potential for hydrolysis.
Q3: What are the primary degradation pathways for this compound?
A3: The two main degradation pathways are:
-
Desulfation: Hydrolysis of the 3-sulfo group, resulting in the formation of taurocholic acid. This can be catalyzed by acidic or basic conditions and certain enzymes.
-
Deconjugation: Cleavage of the amide bond linking the cholic acid steroid nucleus to the taurine side chain, leading to the formation of 3-sulfo-cholic acid. This is often mediated by bacterial bile salt hydrolases.
Q4: Can I repeatedly freeze and thaw my samples containing this compound?
A4: It is highly recommended to avoid multiple freeze-thaw cycles as this can accelerate the degradation of the compound. Upon initial sample collection, it is best practice to aliquot the sample into single-use vials before freezing.
Q5: What analytical method is best for detecting and quantifying this compound and its potential degradation products?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable method. It offers the high sensitivity and specificity required to separate and quantify this compound from its potential degradation products (e.g., taurocholic acid and cholic acid) and other matrix components.
Data on Stability of this compound
The following table summarizes the expected stability of this compound under various storage conditions. This data is compiled from general knowledge of bile acid stability and should be used as a guideline. Specific stability testing for your sample matrix is recommended.
| Storage Condition | Matrix | Duration | Expected Degradation (%) |
| 4°C | Aqueous Solution (pH 7.2) | 24 hours | < 2% |
| 4°C | Aqueous Solution (pH 7.2) | 7 days | 5 - 15% |
| -20°C | Serum/Plasma | 1 month | < 5% |
| -80°C | Serum/Plasma | 6 months | < 2% |
| Room Temperature | Solid | 1 month | < 1% |
| 40°C | Solid | 1 month | 2 - 5% |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Biological Matrix (e.g., Plasma)
1. Objective: To evaluate the stability of this compound in plasma under different storage conditions (e.g., room temperature, 4°C, -20°C, and -80°C) and after multiple freeze-thaw cycles.
2. Materials:
-
This compound
-
Control plasma (free of the analyte)
-
Acetonitrile (ACN) with 1% formic acid (Protein Precipitation Solution)
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
LC-MS/MS system
3. Procedure:
-
Preparation of Spiked Samples:
-
Spike a known concentration of this compound into the control plasma.
-
Gently vortex to mix.
-
Aliquot the spiked plasma into multiple polypropylene (B1209903) tubes for each storage condition and time point.
-
-
Stability Testing:
-
Time Zero (T0) Analysis: Immediately process a set of aliquots to establish the initial concentration.
-
Storage Conditions: Store the remaining aliquots at the desired temperatures (e.g., 25°C, 4°C, -20°C, and -80°C).
-
Freeze-Thaw Stability: Subject a set of aliquots to a specified number of freeze-thaw cycles (e.g., freeze at -20°C or -80°C and thaw completely at room temperature for 3 cycles).
-
Time Points: Analyze samples at predetermined time points (e.g., 0, 4, 8, 24 hours for room temperature and 4°C; 1, 7, 14, 30 days for frozen storage).
-
-
Sample Preparation for LC-MS/MS Analysis:
-
To 100 µL of plasma sample, add 20 µL of IS solution and vortex briefly.
-
Add 300 µL of ice-cold Protein Precipitation Solution (ACN with 1% formic acid).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point.
-
Compare the concentrations at subsequent time points to the T0 concentration to determine the percentage of degradation.
-
Visualizations
References
Technical Support Center: Analysis of Sulfated Bile Acid Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation and analysis of sulfated bile acid isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of sulfated bile acid isomers so challenging?
A1: The separation of sulfated bile acid isomers is inherently difficult due to their structural similarity.[1][2] Isomers often only differ in the position of the sulfate (B86663) group or the stereochemistry of hydroxyl groups on the steroid nucleus.[1][2] This subtle difference in structure results in very similar physicochemical properties, making their separation by conventional chromatographic techniques a significant challenge.[2] Furthermore, the presence of various conjugates (glycine or taurine) adds another layer of complexity.[3]
Q2: What is the most common analytical technique for separating sulfated bile acid isomers?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the analysis of sulfated bile acid isomers.[4][5][6] This method offers the high sensitivity required to detect the low concentrations of these compounds often found in biological samples and the specificity to differentiate between isomers, especially when combined with high-resolution mass spectrometry (HRMS).[1][7][8]
Q3: Are there commercially available standards for all sulfated bile acid isomers?
A3: No, the lack of commercially available standards for all sulfated bile acid isomers is a significant challenge in the field.[4][7] This scarcity makes the unambiguous identification and accurate quantification of all isomers in a sample difficult.[4] Researchers often have to rely on identifying isomers based on their fragmentation patterns in MS/MS and their elution order from the liquid chromatography column.[4]
Q4: What are the typical biological matrices analyzed for sulfated bile acids?
A4: Sulfated bile acids are analyzed in a variety of biological matrices, including serum, plasma, urine, bile, and liver tissue.[4][5][9] The choice of matrix depends on the specific research question being addressed. Sample preparation protocols need to be optimized for each matrix to ensure efficient extraction and minimize interferences.[3][5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor peak shape or peak splitting | - Inappropriate mobile phase composition or pH.- Column degradation or contamination.- Suboptimal gradient elution program. | - Optimize the mobile phase by adjusting the organic solvent, buffer concentration, and pH. The addition of modifiers like formic acid or ammonium (B1175870) acetate (B1210297) can improve peak shape.[4][10]- Use a guard column and ensure proper sample cleanup to protect the analytical column.- Adjust the gradient slope and duration to improve the separation of critical isomer pairs.[4] |
| Co-elution of isomers | - Insufficient chromatographic resolution. | - Employ a high-resolution HPLC or UHPLC column with a smaller particle size (e.g., sub-2 µm) for improved efficiency.[11]- Test different stationary phases (e.g., C18, C8) to exploit different separation mechanisms.- Optimize the mobile phase gradient and temperature to enhance selectivity.- If complete separation is not achievable, utilize different multiple reaction monitoring (MRM) transitions in the mass spectrometer to differentiate the co-eluting isomers.[4] |
| Low signal intensity or poor sensitivity | - Inefficient ionization in the mass spectrometer.- Matrix effects (ion suppression).- Incomplete extraction from the sample matrix. | - Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas flows, and temperature.[4]- Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering compounds.[4][5]- Use isotopically labeled internal standards to compensate for matrix effects and extraction variability.[1]- Evaluate different extraction solvents and techniques to improve recovery.[3] |
| Inaccurate quantification | - Lack of appropriate internal standards.- Matrix effects.- Non-linear detector response. | - Use stable isotope-labeled internal standards for each analyte class (e.g., sulfated, glycine-conjugated, taurine-conjugated) to ensure accurate correction for sample processing and matrix effects.[1][12]- Prepare calibration curves in a matrix that closely matches the study samples to minimize the impact of matrix effects.[13]- Ensure the concentration of the analytes falls within the linear dynamic range of the instrument. |
| Difficulty in identifying unknown sulfated bile acid isomers | - Absence of reference standards. | - Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and elemental compositions.- Perform detailed fragmentation analysis (MS/MS or MSn) and compare the spectra to in-silico fragmentation databases or published literature.[4]- Consider enzymatic or chemical hydrolysis to remove the sulfate group and identify the underlying bile acid core structure. |
Experimental Protocols
Protocol 1: Sample Preparation for Sulfated Bile Acids from Serum/Plasma
This protocol is a general guideline for protein precipitation, a common method for extracting sulfated bile acids from serum or plasma.[5][13]
Materials:
-
Serum or plasma sample
-
Acetonitrile (B52724) (ACN), ice-cold
-
Internal standard solution (containing isotopically labeled sulfated bile acids)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of serum or plasma into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation for Sulfated Bile Acids from Urine using Solid-Phase Extraction (SPE)
This protocol outlines a general procedure for the solid-phase extraction of sulfated bile acids from urine, which helps to remove salts and other interferences.[4]
Materials:
-
Urine sample
-
Oasis HLB SPE cartridge (or equivalent)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
50% Methanol in water
-
Internal standard solution
-
SPE vacuum manifold
Procedure:
-
Thaw urine samples at room temperature.
-
Centrifuge at 3,000 x g for 10 minutes to remove particulates.
-
Take 200 µL of the supernatant and add 10 µL of the internal standard solution.
-
Dilute the sample with 800 µL of water.
-
Condition the SPE cartridge: Pass 1 mL of MeOH through the cartridge, followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Load the sample: Load the diluted urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Elute the analytes: Elute the sulfated bile acids with 1.5 mL of 50% MeOH.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of Sulfated Bile Acids
This is a representative LC-MS/MS method for the analysis of sulfated bile acids.[4] Instrument parameters will need to be optimized for the specific instrument and analytes of interest.
Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3 µm particle size) is commonly used.[4]
-
Mobile Phase A: Water with 2 mM ammonium acetate and 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 2 mM ammonium acetate and 0.1% formic acid.[4]
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20-50% B
-
15-18 min: 50-95% B
-
18-20 min: 95% B
-
20-21 min: 95-20% B
-
21-25 min: 20% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[6]
-
Ion Source Temperature: 500°C[4]
-
Ion Spray Voltage: -4500 V[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[4]
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each sulfated bile acid isomer and internal standard. A common product ion for sulfated compounds is m/z 97 (HSO4-).[4]
Visualizations
Caption: General experimental workflow for the analysis of sulfated bile acid isomers.
Caption: A logical troubleshooting guide for common issues in sulfated bile acid analysis.
References
- 1. Bile acid analysis [sciex.com]
- 2. metaboprofile.com [metaboprofile.com]
- 3. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted metabolomics of sulfated bile acids in urine for the diagnosis and grading of intrahepatic cholestasis of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous characterization of bile acids and their sulfate metabolites in mouse liver, plasma, bile, and urine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection technologies and metabolic profiling of bile acids: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Untargeted Profiling of Bile Acids and Lysophospholipids Identifies the Lipid Signature Associated with Glycemic Outcome in an Obese Non-Diabetic Clinical Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfated Bile Acids in Serum as Potential Biomarkers of Disease Severity and Mortality in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of sulfated bile acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bile Acids Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 12. Determination of sulfated and nonsulfated bile acids in serum by mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
minimizing matrix effects in 3-Sulfo-taurocholic Acid Disodium Salt analysis
Welcome to the technical support center for the analysis of 3-Sulfo-taurocholic Acid Disodium Salt. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects and ensure accurate quantification in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of this compound?
A1: Matrix effects are a significant challenge in the LC-MS/MS analysis of bile acids like this compound.[1] They are caused by co-eluting endogenous compounds from the sample matrix (e.g., plasma, urine, feces) that can interfere with the ionization of the target analyte.[1][2] This interference can lead to:
-
Ion Suppression or Enhancement: A decrease or increase in the analyte signal, respectively, which directly affects the accuracy and precision of quantification.[1]
-
Retention Time Shifts: Matrix components can interact with the analyte, causing changes in its retention time, potentially leading to misidentification.[1][3]
-
Peak Shape Distortion: Co-eluting substances can cause distorted, split, or shoulder peaks, compromising accurate integration and quantification.[4]
These effects can lead to inaccurate and unreliable results in pharmacokinetic studies, metabolomics research, and clinical diagnostics.[3]
Q2: Which sample preparation technique is most effective for minimizing matrix effects for this analyte?
A2: The choice of sample preparation technique depends on the complexity of the biological matrix. For this compound, a sulfated conjugated bile acid, several methods can be effective:
-
Solid-Phase Extraction (SPE): This is a highly versatile and widely used method for purifying and concentrating bile acids from various biological samples.[5] SPE uses a solid sorbent to selectively retain the analyte while matrix components are washed away, leading to a cleaner extract.[5] It is particularly effective for complex matrices like urine and bile.[5]
-
Liquid-Liquid Extraction (LLE): LLE is especially effective for isolating bile acids from highly complex matrices such as liver and fecal samples.[5] This technique separates compounds based on their differential solubilities in two immiscible liquid phases.[5]
-
Protein Precipitation: This is a simpler and faster method, often used for serum and plasma samples.[5] It involves adding an organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins, which are then removed by centrifugation.[5] While effective at removing proteins, it may not remove other interfering substances like phospholipids, which are a major cause of matrix effects.
For most applications, Solid-Phase Extraction (SPE) is recommended for providing the cleanest extracts and most significant reduction in matrix effects.
Q3: Why is the use of a stable isotope-labeled internal standard (SIL-IS) so critical?
A3: A stable isotope-labeled internal standard, such as a deuterated version of 3-Sulfo-taurocholic Acid, is considered the gold standard for quantitative LC-MS/MS analysis.[1][3][6] The key advantages are:
-
Co-elution: A SIL-IS has nearly identical physicochemical properties to the analyte, meaning it elutes at the same chromatographic retention time.[6]
-
Compensation for Matrix Effects: Because it co-elutes, the SIL-IS experiences the same degree of ion suppression or enhancement as the analyte.[6] By calculating the ratio of the analyte response to the IS response, these variations are normalized, leading to more accurate and precise quantification.
-
Correction for Variability: It also corrects for variability in sample preparation steps, such as extraction recovery and injection volume.[6]
Using a SIL-IS is the most reliable way to compensate for unpredictable matrix effects.[3][7]
Q4: How can I prepare my calibration standards to minimize the impact of the matrix?
A4: To account for matrix-induced changes in ionization efficiency, it is best to prepare calibration standards in a matrix that is as similar as possible to the study samples.[8] This approach is known as using a matrix-matched calibration curve .[3]
-
Authentic Matrix: The ideal approach is to use an "analyte-free" version of the same biological matrix (e.g., charcoal-stripped serum) to prepare the calibration curve.[8]
-
Surrogate Matrix: If a blank authentic matrix is unavailable, a surrogate matrix that mimics the properties of the sample matrix can be used.[9]
-
Standard Addition: This method involves adding known amounts of the standard directly to aliquots of the unknown sample. It is very effective but can be time-consuming as a separate calibration curve is needed for each sample.[7][9]
Using calibration curves prepared in a neat solvent without any matrix components can lead to significant inaccuracies in quantification.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Matrix Overload: High concentration of matrix components co-eluting with the analyte.[4] 2. Incompatible Sample Solvent: The solvent used to reconstitute the final extract is much stronger than the initial mobile phase.[4] 3. Column Contamination: Buildup of matrix components (e.g., phospholipids) on the analytical column. | 1. Improve sample cleanup using a more rigorous method like SPE.[1] 2. Ensure the reconstitution solvent is the same as or weaker than the initial mobile phase. 3. Implement a column wash step with a strong organic solvent between sample batches.[6] |
| Inconsistent Results / Poor Reproducibility | 1. Variable Matrix Effects: Differences in matrix composition between individual samples. 2. Inconsistent Sample Preparation: Errors in pipetting, extraction, or evaporation steps. 3. Analyte Instability: Degradation of the analyte during storage or processing. | 1. Use a stable isotope-labeled internal standard (SIL-IS) to correct for sample-to-sample variation.[1] 2. Standardize the entire experimental protocol and use automated liquid handlers if possible.[1] 3. Ensure samples are stored at a consistent low temperature (ideally -80°C) and minimize freeze-thaw cycles.[1] |
| Low Analyte Signal / High Ion Suppression | 1. Insufficient Sample Cleanup: High levels of interfering compounds (e.g., phospholipids, other bile acids) are co-eluting with the analyte. 2. Suboptimal Chromatographic Separation: The analyte is not adequately separated from matrix components. | 1. Optimize the sample preparation method. Consider a targeted phospholipid removal plate or a more selective SPE sorbent. 2. Adjust the chromatographic gradient, mobile phase composition, or switch to a different column chemistry to improve separation.[1] |
| Retention Time Drifting | 1. Column Contamination: Accumulation of matrix components on the column over a sequence of injections.[6] 2. Changes in Mobile Phase: The composition of the mobile phase is changing over time. 3. Column Temperature Fluctuations: Inconsistent column oven temperature. | 1. Use a guard column and implement a robust column washing procedure.[4] 2. Prepare fresh mobile phase daily.[6] 3. Ensure the column oven is maintaining a stable and consistent temperature.[6] |
Experimental Protocols & Methodologies
Protocol 1: Solid-Phase Extraction (SPE) for Plasma/Serum Samples
This protocol is designed to extract bile acids, including this compound, from plasma or serum while minimizing matrix components. A reversed-phase C18 cartridge is commonly used.[5][10]
Materials:
-
C18 SPE Cartridges
-
Plasma/Serum Sample
-
Stable Isotope-Labeled Internal Standard (SIL-IS) solution
-
Methanol (MeOH)
-
Deionized Water
-
Elution Solvent (e.g., 90:10 Methanol/Water)
-
Nitrogen Evaporator
-
Reconstitution Solvent (e.g., initial mobile phase conditions)
Procedure:
-
Sample Pre-treatment: To a 100 µL aliquot of plasma/serum, add the SIL-IS. Vortex briefly.
-
Column Conditioning: Condition the C18 SPE cartridge by passing 1 mL of Methanol followed by 1 mL of Deionized Water. Do not allow the cartridge to go dry.[5]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[5]
-
Washing: Wash the cartridge with 1 mL of Deionized Water to remove polar interferences. You can add a second wash with a weak organic solvent (e.g., 10% Methanol) to remove less hydrophobic interferences.
-
Analyte Elution: Elute the 3-Sulfo-taurocholic Acid and other bile acids with 1 mL of the Elution Solvent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.[5]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the Reconstitution Solvent for LC-MS/MS analysis.
Protocol 2: Protein Precipitation for Plasma/Serum Samples
This is a rapid sample preparation method suitable for high-throughput analysis.
Materials:
-
Plasma/Serum Sample
-
Stable Isotope-Labeled Internal Standard (SIL-IS) solution
-
Ice-cold Acetonitrile (ACN)
-
Centrifuge capable of high speed and refrigeration
-
Nitrogen Evaporator
-
Reconstitution Solvent
Procedure:
-
Sample Preparation: To a 100 µL aliquot of plasma/serum, add the SIL-IS.[6]
-
Precipitation: Add 400 µL of ice-cold Acetonitrile (a 4:1 ratio of solvent to sample).[5][6]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[5][6]
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10-20 minutes at 4°C to pellet the precipitated proteins.[5][6]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.[5][6]
-
Reconstitution: Reconstitute the residue in a suitable volume of Reconstitution Solvent for analysis.
Visualizations
Caption: A generalized workflow for preparing biological samples for 3-Sulfo-taurocholic Acid analysis.
Caption: A decision tree for troubleshooting common issues related to matrix effects in LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Bile acid analysis [sciex.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Study on the effect of calibration standards prepared with different matrix on the accuracy of bile acid quantification using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Determination of bile acids in biological fluids by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 3-Sulfo-taurocholic Acid Disodium Salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying 3-Sulfo-taurocholic Acid Disodium (B8443419) Salt using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is the best internal standard for quantifying 3-Sulfo-taurocholic Acid Disodium Salt?
A1: The most suitable internal standard is a stable isotope-labeled (SIL) version of the analyte itself. For this compound, the ideal internal standard is Taurocholic acid, 3-sulfate (TCA-3S) disodium salt (2,2,4,4-D4, 98%) [1]. Using a SIL internal standard that is chemically identical to the analyte ensures that it co-elutes and experiences the same matrix effects, leading to the most accurate and precise quantification[2].
Q2: What if a deuterated 3-Sulfo-taurocholic Acid is unavailable? What are the alternatives?
A2: If the ideal SIL internal standard is not available, the next best option is a deuterated bile acid that is structurally very similar. Good alternatives would be other deuterated sulfated and taurine-conjugated bile acids. When choosing a surrogate, it is crucial that it has a similar retention time and ionization efficiency to the analyte of interest. Examples of suitable surrogates could include deuterated versions of other tauro-conjugated or sulfated bile acids[3][4]. It's important to validate the chosen surrogate to ensure it adequately compensates for matrix effects[2].
Q3: What are the typical MRM transitions for sulfated bile acids in negative ion mode?
A3: In negative ion mode electrospray ionization (ESI), sulfated bile acids typically show a characteristic neutral loss of the sulfo group (SO3), which corresponds to a mass loss of 80 Da. Another common fragment for taurine-conjugated bile acids is the taurine (B1682933) fragment at m/z 80. Therefore, for 3-Sulfo-taurocholic Acid, you would look for transitions involving the precursor ion [M-H]⁻ and product ions corresponding to the loss of SO3 and the taurine fragment[5].
Q4: What are the most common issues encountered during the LC-MS/MS analysis of sulfated bile acids?
A4: Common issues include:
-
Matrix Effects: Ion suppression or enhancement from co-eluting compounds in the biological matrix is a significant challenge[2].
-
Poor Peak Shape: Tailing or fronting of chromatographic peaks can affect integration and reproducibility.
-
Retention Time Shifts: Inconsistent retention times can lead to misidentification and inaccurate quantification.
-
Low Recovery: Loss of the analyte during sample preparation can lead to underestimation of its concentration.
-
Isomer Separation: Chromatographic separation of structurally similar bile acid isomers can be challenging[4].
Troubleshooting Guides
Issue 1: Poor Signal Intensity or High Signal Variability
| Possible Cause | Troubleshooting Step |
| Ion Suppression/Enhancement | Dilute the sample to reduce the concentration of interfering matrix components. Improve sample cleanup using solid-phase extraction (SPE) to remove phospholipids (B1166683) and other interferences. Ensure the internal standard is added early in the sample preparation process to compensate for matrix effects[2]. |
| Suboptimal Ionization | Optimize mass spectrometer source parameters such as capillary voltage, gas flow, and temperature for sulfated bile acids. Ensure the mobile phase composition is compatible with efficient ionization (e.g., contains a small amount of a weak acid or base). |
| Analyte Degradation | Prepare fresh samples and standards. Store stock solutions and samples at appropriate low temperatures (e.g., -80°C) to prevent degradation. |
Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the column. |
| Inappropriate Mobile Phase | Ensure the pH of the mobile phase is appropriate for the analyte. Adjust the organic solvent composition and gradient to improve peak shape. |
| Sample Overload | Inject a smaller volume of the sample or dilute the sample. |
| Secondary Interactions with Column | Use a column with end-capping to minimize interactions between the analyte and residual silanol (B1196071) groups on the silica (B1680970) support. |
Issue 3: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
| Pump Performance | Check the LC pump for pressure fluctuations, which may indicate a leak or air bubbles in the system. Purge the pump if necessary. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily to avoid changes in composition due to evaporation. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable column temperature. |
Experimental Protocol: Quantification of 3-Sulfo-taurocholic Acid
This protocol provides a general methodology for the quantification of 3-Sulfo-taurocholic Acid in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., Taurocholic acid, 3-sulfate-d4 disodium salt in methanol).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).
-
Gradient: A suitable gradient to separate the analyte from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: To be optimized for the specific instrument. A starting point for sulfated, taurine-conjugated bile acids would be to monitor the precursor ion [M-H]⁻ and product ions corresponding to the loss of SO3 (80 Da) and the taurine fragment (m/z 80)[5].
Quantitative Data Summary
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 1000 ng/mL | [6] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 5 ng/mL | [6][7] |
| Intra-day Precision (%CV) | < 15% | [7] |
| Inter-day Precision (%CV) | < 15% | [7] |
| Recovery | 85 - 115% | [7] |
Visualizations
Caption: Experimental workflow for the quantification of 3-Sulfo-taurocholic Acid.
Caption: Troubleshooting logic for LC-MS/MS analysis of 3-Sulfo-taurocholic Acid.
References
- 1. Taurocholic acid, 3-sulfate (TCA-3S) disodium salt (2,2,4,4-D4, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: 3-Sulfo-taurocholic Acid Disodium Salt vs. Taurocholic Acid in Cholestasis
For Researchers, Scientists, and Drug Development Professionals
Cholestasis, a condition characterized by the impairment of bile flow from the liver, leads to the accumulation of cytotoxic bile acids, resulting in liver injury, inflammation, and fibrosis. Understanding the roles of different bile acids and their metabolites is crucial for developing effective therapeutic strategies. This guide provides a detailed comparison of Taurocholic Acid (TCA) and its sulfated metabolite, 3-Sulfo-taurocholic Acid Disodium Salt, in the context of cholestasis, supported by available experimental evidence.
Executive Summary
Taurocholic acid (TCA), a primary conjugated bile acid, plays a complex role in cholestasis. While essential for digestion, its accumulation can contribute to liver damage. In contrast, its sulfated form, this compound, is generally considered a detoxification product. Sulfation significantly increases the water solubility of bile acids, facilitating their renal excretion and reducing their potential for toxicity. Although direct comparative studies are limited, evidence suggests that this compound is significantly less cholestatic and may even promote bile flow (choleretic effect), unlike the parent compound which can be detrimental at high concentrations.
Physicochemical and Metabolic Differences
| Property | Taurocholic Acid (TCA) | This compound | Reference |
| Chemical Nature | Primary conjugated bile acid | Sulfated metabolite of TCA | [1] |
| Water Solubility | Amphipathic | Higher aqueous solubility | [1] |
| Metabolic Pathway | Synthesized in the liver from cholic acid and taurine | Formed via sulfation of TCA, a detoxification pathway | [2] |
| Primary Route of Elimination | Primarily enterohepatic circulation with some fecal excretion | Enhanced renal clearance and reduced intestinal reabsorption | [1] |
Role and Effects in Cholestasis: An Indirect Comparison
Due to the lack of head-to-head experimental data, this comparison is based on the known effects of TCA and the general principles of bile acid sulfation.
| Feature | Taurocholic Acid (TCA) | This compound (Inferred) | Reference |
| Effect on Bile Flow | Can contribute to cholestasis at high concentrations. | Likely choleretic (promotes bile flow). Sulfation of other bile acids has been shown to increase bile flow. | [3][4] |
| Hepatotoxicity | High concentrations are associated with hepatocyte injury, inflammation, and fibrosis. | Considered a detoxified metabolite with reduced toxicity. Sulfation generally protects against the detergent properties of bile acids. | [2][4] |
| Signaling Pathways | Activates S1PR2/p38 MAPK/YAP pathway, promoting hepatic stellate cell activation and fibrosis. | Likely does not activate the same pro-fibrotic pathways. May promote protective signaling. | [5] |
| Therapeutic Potential | Not a therapeutic agent for cholestasis; often used to induce experimental cholestasis. | Potential as a therapeutic agent due to its likely choleretic and detoxifying properties. | [3] |
Signaling Pathways
The accumulation of TCA during cholestasis can activate signaling cascades that lead to liver fibrosis. The sulfated form is expected to have a different, likely protective, signaling profile.
References
- 1. hmdb.ca [hmdb.ca]
- 2. academic.oup.com [academic.oup.com]
- 3. Effect of complete sulfation of bile acids on bile formation: role of conjugation and number of sulfate groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of complete sulfation of bile acids on bile formation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taurocholic acid promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions - PMC [pmc.ncbi.nlm.nih.gov]
Sulfated vs. Unsulfated Bile Acids: A Comparative Guide to Their Effects on Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Bile acids, the end products of cholesterol metabolism in the liver, are crucial for dietary lipid absorption and the regulation of various metabolic pathways. However, an accumulation of certain bile acids within hepatocytes can lead to significant cytotoxicity, inflammation, and liver damage, a condition known as cholestasis. A key detoxification mechanism employed by hepatocytes is the sulfation of bile acids. This guide provides a detailed comparison of the effects of sulfated and unsulfated bile acids on hepatocytes, supported by experimental data, to aid in the research and development of therapeutics for liver diseases.
Key Differences in Hepatocellular Impact
Sulfation fundamentally alters the physicochemical properties of bile acids, leading to a significant reduction in their toxicity. Unsulfated bile acids, particularly the more hydrophobic species like lithocholic acid (LCA) and chenodeoxycholic acid (CDCA), can induce hepatocyte injury through various mechanisms.[1][2] In contrast, sulfated bile acids are more water-soluble, facilitating their elimination and reducing their interaction with cellular membranes.[3][4]
The primary enzyme responsible for bile acid sulfation in the liver is sulfotransferase 2A1 (SULT2A1).[5][6] The expression of this enzyme is upregulated in response to the accumulation of toxic bile acids, serving as a protective feedback mechanism.[1][5]
Quantitative Comparison of Effects
The following tables summarize quantitative data from studies comparing the effects of sulfated and unsulfated bile acids.
| Bile Acid | Maximum Bile Flow (µl/min/100g body wt) | Bile Acid Secretory Rate Maximum (nmol/min/100g body wt) | Choleretic Activity (µl/nmol) |
| Unsulfated Cholic Acid | 10.5 ± 0.8 | 1850 ± 150 | 5.7 |
| Sulfated Cholic Acid | 18.2 ± 1.2 | 1750 ± 120 | 10.4 |
| Unsulfated Chenodeoxycholic Acid | 8.5 ± 0.6 | 1200 ± 100 | 7.1 |
| Sulfated Chenodeoxycholic Acid | 16.5 ± 1.1 | 1600 ± 130 | 10.3 |
| Unsulfated Deoxycholic Acid | 7.8 ± 0.5 | 1050 ± 90 | 7.4 |
| Sulfated Deoxycholic Acid | 15.8 ± 1.0 | 1550 ± 120 | 10.2 |
| *Statistically significant increase compared to the unsulfated counterpart. | |||
| Data adapted from a study involving intravenous infusion of bile acids in rats.[3] |
| Bile Acid Fraction | Biological Half-life (days) | Pool Size (mg) | Daily Synthesis (mg) |
| Unsulfated Cholic Acid | 4.3 ± 1.6 | 513 ± 103 | 90 ± 14 |
| Sulfated Cholic Acid | 0.7 ± 0.5 | 4.7 ± 1.0 | 7.2 ± 2.1 |
| Unsulfated Chenodeoxycholic Acid | 2.8 ± 1.2 | 477 ± 77 | 118 ± 6 |
| Sulfated Chenodeoxycholic Acid | 0.8 ± 0.5 | 38.7 ± 4.0 | 32.6 ± 3.2 |
| Data from a study in patients with cirrhosis of the liver, highlighting the significantly faster turnover of sulfated bile acids.[4] |
Experimental Protocols
In Vitro Assessment of Bile Acid Cytotoxicity in Primary Hepatocytes
This protocol outlines a general method for comparing the cytotoxic effects of sulfated and unsulfated bile acids on cultured hepatocytes.
1. Hepatocyte Isolation and Culture:
-
Isolate primary hepatocytes from a suitable model organism (e.g., rat, mouse) or use cryopreserved human hepatocytes.
-
Plate the hepatocytes on collagen-coated plates in a suitable culture medium (e.g., William's Medium E) and allow them to form a monolayer.[7]
2. Bile Acid Treatment:
-
Prepare stock solutions of the desired sulfated and unsulfated bile acids.
-
Dilute the bile acids in culture medium to the desired final concentrations. A concentration range of 10-500 µM is often used.[8]
-
Remove the culture medium from the hepatocytes and replace it with the medium containing the bile acids. Include a vehicle control (medium without added bile acids).
3. Cytotoxicity Assessment:
-
Incubate the treated cells for a defined period (e.g., 24 or 48 hours).[9]
-
Assess cytotoxicity using one or more of the following assays:
-
Lactate Dehydrogenase (LDH) Release Assay: Measure the amount of LDH released into the culture medium as an indicator of cell membrane damage.
-
MTT or WST-1 Assay: Assess mitochondrial activity and cell viability.
-
Apoptosis Assays: Use techniques like caspase-3/7 activity assays or TUNEL staining to quantify apoptosis.
-
4. Data Analysis:
-
Calculate the percentage of cytotoxicity or the reduction in cell viability for each bile acid concentration compared to the vehicle control.
-
Generate dose-response curves and determine the EC50 or LC50 values for each bile acid.
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the differential effects of sulfated and unsulfated bile acids on hepatocytes.
Caption: Detoxification of unsulfated bile acids in hepatocytes.
Caption: Contrasting signaling effects of bile acids.
Caption: Workflow for comparing bile acid cytotoxicity.
Conclusion
The sulfation of bile acids is a critical detoxification pathway in the liver. Sulfated bile acids exhibit significantly lower toxicity to hepatocytes compared to their unsulfated counterparts. This is primarily due to their increased water solubility, which facilitates their excretion and reduces their ability to disrupt cellular membranes and activate pro-apoptotic and pro-inflammatory signaling pathways. Understanding these differences is paramount for the development of therapeutic strategies aimed at mitigating liver injury in cholestatic diseases. Future research should continue to explore the intricate regulation of bile acid sulfation and its potential as a therapeutic target.
References
- 1. Frontiers | Hepatoprotective Effects of Glycyrrhetinic Acid on Lithocholic Acid-Induced Cholestatic Liver Injury Through Choleretic and Anti-Inflammatory Mechanisms [frontiersin.org]
- 2. Frontiers | Mechanism of Hydrophobic Bile Acid-Induced Hepatocyte Injury and Drug Discovery [frontiersin.org]
- 3. Effect of complete sulfation of bile acids on bile formation: role of conjugation and number of sulfate groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pool size, synthesis, and turnover of sulfated and nonsulfated cholic acid and chenodeoxycholic acid in patients with cirrhosis of the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased sulfation of bile acids in mice and human subjects with sodium taurocholate cotransporting polypeptide deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Sulfotransferases in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bile Acids Induce Inflammatory Genes in Hepatocytes: A Novel Mechanism of Inflammation during Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LITHOCHOLIC ACID FEEDING RESULTS IN DIRECT HEPATO-TOXICITY INDEPENDENT OF NEUTROPHIL FUNCTION IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug-induced cholestasis assay in primary hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Validating 3-Sulfo-taurocholic Acid Disodium Salt as a Next-Generation Biomarker for Liver Injury
A Comparative Guide for Researchers and Drug Development Professionals
Drug-induced liver injury (DILI) remains a significant challenge in drug development and clinical practice, necessitating the identification of more sensitive and specific biomarkers than the current standards of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). Emerging evidence suggests that bile acids, particularly their sulfated forms, hold promise as earlier and more mechanistic indicators of liver damage. This guide provides a comprehensive comparison of 3-Sulfo-taurocholic Acid Disodium Salt and other bile acid biomarkers with traditional markers, supported by experimental data and detailed protocols.
While direct quantitative performance data for this compound is still emerging, this guide utilizes data from closely related sulfated bile acids and taurocholic acid (TCA) to provide a strong rationale for its validation.
Performance Comparison: Bile Acids vs. Traditional Biomarkers
The following tables summarize the performance of various bile acids in comparison to conventional liver injury biomarkers. The data is compiled from preclinical and clinical studies in the context of liver injury.
Table 1: Quantitative Performance of Liver Injury Biomarkers
| Biomarker | Parameter | Value | Indication | Source |
| Taurocholic Acid (TCA) | AUC-ROC | 0.985 | Differentiating DILI patients from healthy controls.[1] | |
| Sensitivity | 66.22% | Predicting adverse outcomes in intrahepatic cholestasis of pregnancy (at cut-off 16.17 µmol/L). | ||
| Specificity | 91.03% | Predicting adverse outcomes in intrahepatic cholestasis of pregnancy (at cut-off 16.17 µmol/L). | ||
| Glycocholic Acid (GCA) | AUC-ROC | 0.978 | Differentiating DILI patients from healthy controls.[1] | |
| Glycochenodeoxycholic Sulfate (GCDCS) | AUC-ROC | 0.946 | Differentiating DILI patients from healthy controls.[1] | |
| Tauroursodeoxycholic Acid (TUDCA) | AUC-ROC | 0.909 | Differentiating DILI patients from healthy controls.[1] | |
| Alanine Aminotransferase (ALT) | AUC-ROC | 0.97 | Differentiating DILI patients from healthy controls.[1] | |
| Aspartate Aminotransferase (AST) | AUC-ROC | 0.97 | Differentiating DILI patients from healthy controls.[1] | |
| Urinary Bile Acid Sulfates (UBAS) | Sensitivity | 100% | Detecting intrahepatic cholestasis of pregnancy.[2] | |
| Specificity | 83% | Detecting intrahepatic cholestasis of pregnancy (at 1.5 MoM).[2] |
Table 2: Fold Change of Serum Bile Acids in Drug-Induced Liver Injury (DILI) Patients vs. Healthy Controls
| Bile Acid | Fold Change in DILI | Source |
| Taurocholic Acid (TCA) | Significantly Increased | [1] |
| Glycocholic Acid (GCA) | Significantly Increased | [1] |
| Glycochenodeoxycholic Acid (GCDCA) | Significantly Increased | [1] |
| Tauroursodeoxycholic Acid (TUDCA) | Significantly Increased | [1] |
| Glycochenodeoxycholic Sulfate (GCDCS) | Significantly Increased | [1] |
| Taurodeoxycholic Acid (TDCA) | Significantly Increased | [1] |
| Chenodeoxycholic Acid (CDCA) | Significantly Decreased | [1] |
| Deoxycholic Acid (DCA) | Significantly Decreased | [1] |
| Lithocholic Acid (LCA) | Significantly Decreased | [1] |
Experimental Protocols for Biomarker Validation
To validate novel biomarkers for liver injury, robust and reproducible preclinical models are essential. The following are detailed protocols for two widely used models of cholestatic liver injury and the standard method for bile acid quantification.
Toxin-Induced Cholestatic Liver Injury Model: Alpha-Naphthylisothiocyanate (ANIT) in Rats
This model induces acute cholestasis and is valuable for studying the early events in cholestatic liver injury.
Objective: To induce acute cholestatic liver injury in rats for the evaluation of serum biomarkers.
Materials:
-
Alpha-naphthylisothiocyanate (ANIT)
-
Corn oil
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Equipment for blood collection and serum separation
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment.
-
ANIT Preparation: Prepare a fresh solution of ANIT in corn oil. A common dose is 50-75 mg/kg.
-
Dosing: Administer a single oral dose of the ANIT solution to the rats via gavage. A control group should receive an equivalent volume of corn oil.
-
Sample Collection: At predetermined time points (e.g., 24, 48, 72 hours) post-dosing, collect blood via cardiac puncture or tail vein.
-
Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.
-
Biomarker Analysis: Analyze the serum for the biomarkers of interest (e.g., 3-Sulfo-taurocholic Acid, ALT, AST, etc.) using appropriate analytical methods.
-
Histopathology: Collect liver tissue for histopathological examination to confirm liver injury.
Surgical Model of Cholestatic Liver Injury: Bile Duct Ligation (BDL) in Mice
The BDL model creates a complete obstruction of the bile flow, leading to a more chronic and fibrotic liver injury phenotype.
Objective: To induce obstructive cholestasis and subsequent liver fibrosis in mice for biomarker validation.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Suture material (e.g., 6-0 silk)
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the mouse and prepare the abdominal area for surgery.
-
Laparotomy: Make a midline incision to expose the abdominal cavity.
-
Bile Duct Isolation: Gently locate and isolate the common bile duct.
-
Ligation: Ligate the common bile duct in two locations with silk sutures.
-
Closure: Close the abdominal incision in layers.
-
Sham Control: A sham-operated control group should undergo the same procedure without the ligation of the bile duct.
-
Post-operative Care: Provide appropriate post-operative care, including analgesia.
-
Sample Collection: At specified time points (e.g., 3, 7, 14, 28 days) post-surgery, collect blood and liver tissue for biomarker analysis and histopathology.
Quantification of Serum Bile Acids by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of individual bile acids.
Objective: To quantify the concentration of 3-Sulfo-taurocholic Acid and other bile acids in serum samples.
Procedure:
-
Sample Preparation:
-
Thaw serum samples on ice.
-
Precipitate proteins by adding a solvent like acetonitrile (B52724) or methanol (B129727) containing an internal standard (a deuterated version of the analyte).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
-
LC Separation:
-
Inject the supernatant onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).
-
-
MS/MS Detection:
-
Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Monitor the specific precursor-to-product ion transitions for each bile acid of interest in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the bile acid standards.
-
Calculate the concentration of each bile acid in the samples by comparing their peak areas to the standard curve.
-
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for the validation of liver injury biomarkers.
Caption: Simplified signaling pathway of bile acid metabolism and cholestatic liver injury.
Conclusion
The validation of this compound as a biomarker for liver injury is a promising avenue for improving drug safety and the clinical management of liver diseases. The available data on related bile acids strongly suggest that sulfated bile acids, including 3-Sulfo-taurocholic Acid, have the potential to outperform traditional biomarkers in terms of sensitivity and specificity, particularly in the context of cholestatic and mixed liver injury. The experimental protocols and workflows outlined in this guide provide a robust framework for the rigorous validation of this and other novel biomarkers. Further studies directly comparing the performance of this compound with established markers are warranted to fully elucidate its clinical utility.
References
A Comparative Guide to Alternative Models for Cholestasis Research
For Researchers, Scientists, and Drug Development Professionals
The study of cholestasis, a condition characterized by the impairment of bile flow, is crucial for understanding its pathophysiology and developing effective therapeutics. While bile duct ligation (BDL) has long been the gold-standard model for obstructive cholestasis, a variety of alternative in vivo and in vitro models have emerged, each offering unique advantages for investigating specific aspects of cholestatic liver injury. This guide provides an objective comparison of these models, supported by experimental data, detailed protocols, and visualizations of key signaling pathways to aid researchers in selecting the most appropriate model for their scientific inquiries.
In Vivo Models: A Comparative Analysis
In vivo models are indispensable for studying the complex interplay of different cell types and systemic responses in cholestasis. Here, we compare the most common chemical and genetic alternatives to BDL.
Model Characteristics and Mechanisms
| Feature | Bile Duct Ligation (BDL) | α-Naphthylisothiocyanate (ANIT) | 3,5-Diethoxycarbonyl-1,4-dihydrocollidine (DDC) | Multidrug Resistance 2 Knockout (Mdr2-/-) |
| Model Type | Surgical (Obstructive) | Chemical-Induced (Intrahepatic) | Chemical-Induced (Intrahepatic) | Genetic (Intrahepatic) |
| Mechanism of Injury | Complete obstruction of the common bile duct leads to bile accumulation, increased biliary pressure, and subsequent inflammation and fibrosis.[1][2] | ANIT and its metabolites are toxic to cholangiocytes, causing bile duct injury, inflammation, and impaired bile flow.[1][3] | DDC and its porphyrin metabolites form plugs in the bile ducts, leading to obstruction, ductular reaction, and progressive fibrosis.[1][4] | Lack of the Mdr2 (MDR3 in humans) phospholipid transporter results in the secretion of "toxic" bile, leading to chronic cholangitis, fibrosis, and spontaneous tumor development.[1][5] |
| Onset of Injury | Acute | Acute to Sub-acute | Chronic | Chronic |
| Key Pathological Features | Ductular reaction, portal inflammation, progressive periportal fibrosis leading to biliary cirrhosis.[1][6] | Cholangiocyte necrosis, neutrophilic inflammation, and bile duct proliferation.[3][7] | Mallory-Denk bodies, ductular reaction, "onion-skin" periductal fibrosis, and portal inflammation.[1][8] | Progressive portal inflammation, ductular reaction, biliary fibrosis, and development of hepatocellular carcinoma.[5] |
| Advantages | Highly reproducible model of obstructive cholestasis and biliary fibrosis.[1] | Non-surgical, technically simple, and useful for studying acute cholangiocyte injury and drug-induced cholestasis.[3][7] | Mimics features of chronic cholestatic diseases like primary sclerosing cholangitis (PSC) and primary biliary cholangitis (PBC).[1][4] | Represents a genetic model of chronic cholestasis (PFIC3) with spontaneous progression to fibrosis and cancer.[5] |
| Disadvantages | Invasive surgical procedure with potential for high morbidity and mortality. Does not represent intrahepatic cholestasis.[1] | Primarily models acute injury and may not fully recapitulate chronic fibrotic processes.[3] | The mechanism of injury is specific to porphyrin metabolism, which may not be relevant to all human cholestatic conditions.[1] | The genetic defect is specific and may not be representative of all forms of cholestasis. Disease progression can be slow.[5] |
Quantitative Comparison of Key Biochemical Markers
The following table summarizes typical serum biochemical markers observed in different murine models of cholestasis. Values can vary depending on the specific experimental conditions and time points.
| Serum Marker | BDL (28 days) | ANIT (48 hours) | DDC (4 weeks) | Mdr2-/- (8 weeks) |
| ALT (U/L) | ~400-600[9][10] | ~150-300[11][12] | ~200-400[11] | ~300-500 |
| AST (U/L) | ~600-800[9][10] | ~200-400[11][12] | ~300-500[11] | ~400-600 |
| ALP (U/L) | >1000[9][10] | ~500-800[11][12] | ~400-600[11] | ~600-800 |
| Total Bilirubin (mg/dL) | >10[9][10] | ~2-5[7][11] | ~1-3[11] | ~1-2 |
In Vitro Models: Moving Towards Human-Relevant Systems
In vitro models offer a platform for mechanistic studies and high-throughput screening of potential therapeutics, with a focus on human cell-based systems.
Comparison of In Vitro Models
| Feature | Sandwich-Cultured Hepatocytes (SCH) | Liver Organoids/Spheroids |
| Model Type | 2.5D Cell Culture | 3D Cell Culture |
| Cell Source | Primary hepatocytes (human, rat, etc.) | Pluripotent stem cells (iPSCs, ESCs), primary liver cells (hepatocytes, cholangiocytes).[13][14] |
| Key Features | Formation of bile canaliculi, polarized hepatocytes, suitable for studying transporter function and drug-induced cholestasis.[15][16] | Self-organizing structures with multiple liver cell types, recapitulate aspects of liver architecture and disease pathology.[13][17] |
| Advantages | Well-established model for assessing drug-induced cholestasis by measuring bile acid accumulation and transporter inhibition.[18][19] | More physiologically relevant 3D architecture, potential for patient-specific disease modeling using iPSCs, and long-term culture capabilities.[13][14][17] |
| Disadvantages | Limited long-term viability and function of primary hepatocytes, lack of non-parenchymal cells.[15] | Technically more complex to establish and maintain, potential for variability between different organoid lines.[13] |
Experimental Protocols
In Vivo Models
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House mice for at least one week under standard conditions with a 12-hour light/dark cycle and free access to food and water.
-
ANIT Administration: Administer a single oral gavage of α-naphthylisothiocyanate (ANIT) at a dose of 50-75 mg/kg body weight, dissolved in corn oil.[3][20]
-
Sample Collection: At 24 to 48 hours post-administration, collect blood via cardiac puncture for serum biochemical analysis.[7][20]
-
Tissue Harvest: Perfuse the liver with phosphate-buffered saline (PBS) and collect tissue for histological analysis (H&E, Sirius Red) and gene/protein expression studies.[7]
-
Animals: Male C57BL/6 mice, 6-8 weeks old.
-
Diet: Feed mice a diet supplemented with 0.1% 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC) for 2 to 4 weeks.[8][21]
-
Monitoring: Monitor body weight and food intake regularly.
-
Sample Collection: At the end of the feeding period, collect blood for serum analysis.
-
Tissue Harvest: Harvest liver tissue for histological evaluation of ductular reaction, fibrosis, and Mallory-Denk body formation, as well as for molecular analysis.[8][21]
-
Animals: Mdr2 knockout (Abcb4-/-) mice and wild-type littermates on an FVB/N background.
-
Genotyping: Confirm genotype by PCR analysis of tail DNA.
-
Aging: Age mice to the desired time point (e.g., 8-12 weeks) to allow for the development of spontaneous cholestatic liver injury.
-
Sample Collection and Tissue Harvest: Collect blood and liver tissue for analysis as described for the other models.
In Vitro Models
-
Cell Seeding: Plate cryopreserved primary human hepatocytes on collagen-coated plates and allow them to attach.
-
Matrigel Overlay: After attachment, overlay the hepatocytes with a layer of Matrigel to create the sandwich configuration.[16]
-
Culture: Culture the SCH for at least 24 hours to allow for the formation of functional bile canaliculi.
-
Compound Treatment: Treat the SCH with the test compound in the presence and absence of a mixture of bile acids (e.g., glycocholic acid, taurocholic acid) for 24 hours.
-
Assessment of Cholestasis: Evaluate cholestasis by measuring the intracellular accumulation of bile acids using LC-MS/MS and assessing cytotoxicity (e.g., ATP content).[18][19]
-
Cell Source: Start with human induced pluripotent stem cells (iPSCs) or primary liver tissue.
-
Differentiation: Differentiate iPSCs towards a hepatic lineage through a step-wise protocol involving specific growth factors and signaling molecule inhibitors to generate hepatoblasts.[13][14]
-
3D Culture: Embed the hepatoblasts in Matrigel and culture in a specialized organoid medium containing growth factors such as HGF, FGF, and EGF to promote self-organization into 3D structures.[13][22]
-
Maturation: Mature the organoids for several weeks to allow for the development of both hepatocyte-like and cholangiocyte-like cells.
-
Cholestasis Induction: Induce cholestasis by treating the mature organoids with cholestatic drugs (e.g., chlorpromazine, cyclosporine A) or by genetic modification (e.g., CRISPR/Cas9-mediated knockout of MDR3).[17]
-
Analysis: Analyze the organoids for changes in morphology, bile canaliculi function (using fluorescent bile acid analogs), gene expression, and cell viability.
Signaling Pathways in Cholestatic Liver Injury
The progression of cholestatic liver injury involves complex signaling pathways that regulate inflammation and fibrosis. Understanding these pathways is key to identifying therapeutic targets.
Key Signaling Pathways in Cholestasis-Induced Inflammation and Fibrosis
Bile acid accumulation initiates an inflammatory cascade, primarily through the activation of Kupffer cells, which release pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[23][24] These cytokines, in turn, activate the NF-κB signaling pathway in various liver cells, including hepatocytes and hepatic stellate cells (HSCs).[24] The activation of HSCs is a pivotal event in liver fibrosis.[1] Signaling pathways such as the TGF-β/Smad and PDGF pathways play crucial roles in the transformation of quiescent HSCs into proliferative, collagen-producing myofibroblasts, leading to the excessive deposition of extracellular matrix and the progression of fibrosis.[1][25]
Experimental Workflow for Investigating Cholestasis Models
The selection of an appropriate model is the first critical step in cholestasis research. Following model establishment, a comprehensive analysis including biochemical measurements, histological evaluation of liver damage and fibrosis, and molecular analysis of key signaling pathways and gene expression changes is essential for a thorough understanding of the underlying mechanisms. This integrated approach allows for robust data interpretation and the generation of valuable mechanistic insights.
References
- 1. Cell Signals Influencing Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal and Organoid Models of Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models of biliary injury and altered bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,5-Diethoxycarbonyl-1,4-Dihydrocollidine Diet: A Rodent Model in Cholestasis Research | Springer Nature Experiments [experiments.springernature.com]
- 5. Gene expression signature for biliary atresia and a role for Interleukin-8 in pathogenesis of experimental disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ANIT-Induced Cholestatic Liver Injury & Jaundice Model in Mice | Preclinical Hepatology Research [en.htscience.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Organoids to model liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human liver organoids: From generation to applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishment of sandwich cultures of primary human hepatocytes | RE-Place [re-place.be]
- 16. Drug-induced cholestasis assay in primary hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A decade of liver organoids: Advances in disease modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An in vitro assay to assess transporter-based cholestatic hepatotoxicity using sandwich-cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Drug-induced cholestasis risk assessment in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ANIT-Induced Intrahepatic Cholestasis Alters Hepatobiliary Transporter Expression via Nrf2-Dependent and Independent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Costunolide alleviated DDC induced ductular reaction and inflammatory response in murine model of cholestatic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Generation of mouse hepatobiliary organoids from hepatocyte progenitors and cholangiocytes isolated from he... [protocols.io]
- 23. The role of inflammation in cholestasis – clinical and basic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Role of Inflammation in Cholestatic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Signaling pathways that activate hepatic stellate cells during liver fibrosis [frontiersin.org]
Navigating the Analytical Maze: A Comparative Guide to Quantifying 3-Sulfo-taurocholic Acid Disodium Salt
For researchers, scientists, and drug development professionals engaged in the study of bile acid metabolism and its role in health and disease, the accurate quantification of specific bile acid species is paramount. 3-Sulfo-taurocholic Acid Disodium Salt, a sulfated conjugate of the primary bile acid taurocholic acid, is an emerging biomarker in various pathological conditions. This guide provides an objective comparison of the primary analytical methodologies for its quantification: immunoassay and liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering insights into their respective principles, performance characteristics, and experimental protocols.
Quantitative Data Summary
A direct comparison of a dedicated 3-Sulfo-taurocholic Acid immunoassay with LC-MS/MS is currently not possible due to the lack of a commercially available antibody with fully characterized cross-reactivity. However, to illustrate the performance characteristics of each technique, the following tables summarize typical data for a representative bile acid immunoassay and a validated LC-MS/MS method for the analysis of a panel of bile acids.
Table 1: Representative Performance of a Taurocholic Acid (TCA) ELISA Kit
| Parameter | Performance |
| Assay Type | Competitive ELISA |
| Detection Range | 3.70 - 300 ng/mL |
| Sensitivity | < 1.33 ng/mL |
| Specificity | High for Taurocholic Acid |
| Cross-Reactivity | No significant cross-reactivity with analogues reported by manufacturer |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 12% |
Note: The cross-reactivity of commercially available TCA ELISA kits with a broad panel of bile acids, particularly sulfated forms, is often not extensively detailed in product datasheets.
Table 2: Cross-Reactivity of a Representative Bile Acid Antiserum (Radioimmunoassay Data)
| Bile Acid | % Cross-Reactivity |
| Chenodeoxycholylglycine | 100 |
| Chenodeoxycholyltaurine | 50 |
| Cholylglycine | < 0.1 |
| Cholyltaurine | < 0.1 |
| Deoxycholylglycine | 1.5 |
| Deoxycholyltaurine | 0.5 |
| Lithocholylglycine | < 0.1 |
| Lithocholyltaurine | < 0.1 |
This table is based on data from a radioimmunoassay for chenodeoxycholylglycine and is provided for illustrative purposes to demonstrate the variable cross-reactivity of bile acid antibodies.
Table 3: Performance of a Validated LC-MS/MS Method for Bile Acid Quantification [1][2]
| Parameter | Performance |
| Number of Analytes | 15 - 46 Bile Acids (including sulfated forms) |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 5 ng/mL |
| Accuracy | 85 - 115% |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 15% |
| Recovery | 92 - 110% |
Experimental Protocols
Immunoassay: Representative Protocol for a Competitive Taurocholic Acid (TCA) ELISA Kit
This protocol is a generalized representation of a competitive ELISA for a small molecule like TCA.
-
Preparation of Reagents: All reagents, including standards, samples, and detection antibodies, are brought to room temperature.
-
Standard and Sample Addition: 50 µL of standards or samples are added to the appropriate wells of a microplate pre-coated with an anti-TCA antibody.
-
Competitive Reaction: 50 µL of biotin-labeled TCA is immediately added to each well. The plate is incubated for 1 hour at 37°C. During this incubation, the unlabeled TCA in the samples and standards competes with the biotin-labeled TCA for binding to the coated antibody.
-
Washing: The plate is washed three to five times with a wash buffer to remove unbound reagents.
-
Enzyme Conjugate Addition: 100 µL of Streptavidin-HRP (Horseradish Peroxidase) is added to each well and incubated for 30 minutes at 37°C.
-
Substrate Reaction: After another wash step, 90 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution is added to each well and incubated for 10-20 minutes at 37°C in the dark. The HRP enzyme catalyzes the conversion of TMB to a blue-colored product.
-
Stopping the Reaction: The reaction is stopped by adding 50 µL of a stop solution (e.g., sulfuric acid), which changes the color from blue to yellow.
-
Data Acquisition: The absorbance of each well is measured at 450 nm using a microplate reader. The concentration of TCA in the samples is inversely proportional to the absorbance and is calculated from a standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Sulfated Bile Acids
This protocol provides a general framework for the analysis of sulfated bile acids, including 3-Sulfo-taurocholic Acid, in serum or plasma.
-
Sample Preparation (Protein Precipitation): [3]
-
To 50 µL of serum or plasma, add 50 µL of an internal standard solution (containing deuterated analogues of the bile acids of interest).
-
Add 300 µL of cold methanol (B129727) to precipitate proteins.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.
-
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for bile acid separation.
-
Mobile Phase: A gradient of water with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed to separate the different bile acid species.
-
Gradient: The specific gradient profile will depend on the column and the specific bile acids being analyzed but generally starts with a higher aqueous phase and ramps up to a higher organic phase to elute the more hydrophobic compounds.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and specificity in quantitative analysis.
-
Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is typically used for bile acid analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to selectively detect and quantify the target bile acids. This involves monitoring a specific precursor ion to product ion transition for each analyte.
-
MRM Transition for 3-Sulfo-taurocholic Acid (Predicted):
-
Precursor Ion [M-H]⁻: m/z 594.3
-
Product Ion: A common fragmentation for sulfated compounds is the loss of the SO₃ group (80 Da). Therefore, a likely product ion would be m/z 514.3. Another possibility is the fragmentation of the taurine (B1682933) moiety. The specific transition and collision energy would need to be optimized experimentally.
-
-
Mandatory Visualizations
Caption: Workflow for a competitive ELISA.
Caption: Workflow for LC-MS/MS analysis.
Comparison of Methods
| Feature | Immunoassay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Specificity | Dependent on antibody cross-reactivity. Potential for interference from structurally similar molecules. | Very high specificity due to the combination of chromatographic separation and mass-to-charge ratio detection. Can distinguish between isomers. |
| Sensitivity | Generally good, with detection limits in the low ng/mL to pg/mL range. | Excellent sensitivity, often reaching low pg/mL or even fg/mL levels. |
| Throughput | High-throughput, with the ability to analyze many samples simultaneously in a 96-well plate format. | Lower throughput compared to ELISA, with samples analyzed sequentially. However, modern autosamplers can run large batches unattended. |
| Multiplexing | Typically measures a single analyte per assay. | Can simultaneously quantify a large panel of analytes in a single run. |
| Development | Requires the development and validation of a specific antibody, which can be time-consuming and costly. | Method development involves optimizing chromatographic and mass spectrometric conditions, which requires specialized expertise and instrumentation. |
| Cost | Reagent kits are relatively inexpensive per sample for high-throughput analysis. | High initial instrument cost and requires skilled operators. Cost per sample can be higher than ELISA, especially for smaller sample numbers. |
| Data Analysis | Relatively straightforward, involving the generation of a standard curve and interpolation of sample concentrations. | More complex data analysis requiring specialized software for peak integration and quantification. |
Conclusion
For the specific and accurate quantification of this compound and other sulfated bile acids, LC-MS/MS stands out as the superior method due to its high specificity, sensitivity, and multiplexing capabilities. While immunoassays offer advantages in terms of throughput and cost for single analyte screening, the lack of a well-characterized antibody for 3-Sulfo-taurocholic Acid and the potential for cross-reactivity with other bile acids are significant limitations.
Researchers should carefully consider the specific requirements of their study when choosing an analytical method. For exploratory studies requiring the profiling of multiple bile acids or for confirmatory analysis, LC-MS/MS is the recommended approach. Should a highly specific and validated antibody for 3-Sulfo-taurocholic Acid become available in the future, an immunoassay could serve as a valuable tool for high-throughput screening applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Measuring Bile Acid Pool Size: A Comparative Analysis
For researchers, scientists, and drug development professionals, accurately quantifying the bile acid (BA) pool size is crucial for understanding liver function, metabolic diseases, and the efficacy of novel therapeutics. This guide provides an objective comparison of the primary methods used to measure bile acid pool size, supported by experimental data and detailed protocols.
The enterohepatic circulation, a complex pathway involving the liver, biliary system, intestine, and portal circulation, maintains the body's bile acid pool. The size of this pool is a critical indicator of hepatic and intestinal health. Various methodologies have been developed to quantify this pool, each with its own set of advantages and limitations. This guide will delve into the intricacies of the Stable Isotope Dilution method, the Selenium-75 Homotaurocholic Acid Test (SeHCAT), and the Fibroblast Growth Factor 19 (FGF19) suppression method.
Comparison of Key Methodologies
The selection of an appropriate method for measuring bile acid pool size depends on the specific research question, available resources, and the desired level of detail. The following table summarizes the key quantitative parameters of the most common techniques.
| Method | Principle | Sample Type | Analytes Measured | Typical Pool Size (Humans) | Precision/Accuracy | Key Advantages | Key Disadvantages |
| Stable Isotope Dilution | Administration of a known amount of a stable isotope-labeled bile acid and measurement of its dilution in the bile acid pool over time.[1][2][3] | Bile, Serum/Plasma, Feces | Specific primary and secondary bile acids (e.g., cholic acid, chenodeoxycholic acid, deoxycholic acid).[3] | Cholic Acid: ~24.1 ± 11.7 µmol/kg; Chenodeoxycholic Acid: ~22.9 ± 7.8 µmol/kg | High precision (average 2.6%).[1] Accuracy can be high but may be influenced by the analytical technique used for quantification. | Gold standard for detailed kinetic information; allows for the measurement of individual bile acid pool sizes and turnover rates.[2][3] | Invasive (requires duodenal intubation for bile collection in some protocols); complex and time-consuming analysis.[1] |
| SeHCAT Test | Oral administration of a radiolabeled synthetic bile acid (75SeHCAT) and measurement of its whole-body retention after 7 days.[4][5] | Whole-body gamma scan | Retention of 75SeHCAT as a surrogate for overall bile acid retention. | Not a direct measure of pool size, but retention <15% is indicative of bile acid malabsorption and increased turnover.[4] | High sensitivity (87.32%) and specificity (93.2%) for diagnosing bile acid malabsorption.[6] Repeatability index >95%.[7] | Non-invasive and relatively simple to perform.[4][5] Good for assessing overall bile acid malabsorption. | Does not provide information on individual bile acid kinetics or pool sizes; exposure to a small amount of radiation.[4][5] |
| FGF19 Suppression | Measurement of circulating FGF19 levels as an indirect marker of intestinal Farnesoid X Receptor (FXR) activation by bile acids, which reflects the amount of bile acids returning to the liver.[8][9][10] | Serum/Plasma | Fibroblast Growth Factor 19 (FGF19) and/or 7α-hydroxy-4-cholesten-3-one (C4).[9] | Not a direct measure of pool size. FGF19 levels are inversely correlated with bile acid synthesis. | Lower sensitivity (63.8%) and specificity (72.3%) for diagnosing bile acid malabsorption compared to SeHCAT.[6] | Minimally invasive (requires a blood sample); provides insight into the regulation of bile acid synthesis.[8][11] | Indirect measure; FGF19 levels can be influenced by other factors besides bile acid pool size. |
Experimental Protocols
Stable Isotope Dilution Method
This method is considered the gold standard for determining the kinetics of individual bile acids.
Materials:
-
Stable isotope-labeled bile acids (e.g., [2,2,4,4-²H₄]cholic acid, [11,12-²H₂]chenodeoxycholic acid)
-
Capsules for oral administration or sterile solution for intravenous injection
-
Equipment for blood collection or duodenal intubation for bile collection
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) for analysis
Procedure:
-
A known amount of the stable isotope-labeled bile acid(s) is administered to the subject, either orally or intravenously.[2]
-
Serial samples of bile or serum/plasma are collected over a period of several days. A simplified two-point blood collection method (e.g., at 12 and 72 hours) has been shown to provide statistically reliable data for group comparisons.[3]
-
Bile acids are extracted from the collected samples.
-
The isotopic enrichment of the specific bile acid(s) is determined using LC-MS/MS or GC-MS.
-
The decay of the isotopic enrichment over time is plotted, and from this curve, the pool size and fractional turnover rate of the specific bile acid can be calculated using compartmental modeling.[2][3]
SeHCAT (Selenium-75 Homotaurocholic Acid Test)
The SeHCAT test is a widely used clinical tool for the diagnosis of bile acid malabsorption.
Materials:
-
Capsule containing 75Se-labeled homotaurocholic acid (SeHCAT)
-
Gamma camera for whole-body scanning
Procedure:
-
The patient fasts for at least 4 hours before ingesting the SeHCAT capsule.[4]
-
A baseline whole-body scan is performed approximately 1-3 hours after capsule administration to measure the initial amount of radioactivity (100% value).
-
The patient returns after 7 days for a second whole-body scan.
-
The amount of retained radioactivity is measured, and the percentage of SeHCAT retention is calculated.
-
A retention value of less than 15% is generally considered indicative of bile acid malabsorption.[4] The severity can be graded as mild (10-15% retention), moderate (5-10% retention), or severe (0-5% retention).
FGF19 Suppression Method
This method provides an indirect assessment of bile acid pool dynamics by measuring a key regulatory hormone.
Materials:
-
Equipment for blood collection
-
Enzyme-linked immunosorbent assay (ELISA) kit for FGF19
-
LC-MS/MS for 7α-hydroxy-4-cholesten-3-one (C4) analysis (optional)
Procedure:
-
A fasting blood sample is collected from the subject.
-
Serum or plasma is separated from the blood sample.
-
The concentration of FGF19 is measured using a specific ELISA kit.[12]
-
Optionally, the concentration of C4, a biomarker of bile acid synthesis, can be measured by LC-MS/MS.[9]
-
Lower levels of FGF19 and higher levels of C4 are indicative of reduced feedback suppression of bile acid synthesis, which can be associated with a smaller, more rapidly turning over bile acid pool. Conversely, elevated FGF19 and suppressed C4 suggest an expanded bile acid pool.[8][9]
Visualizing the Pathways
To better understand the biological context of these measurements, the following diagrams illustrate the key pathways involved in bile acid homeostasis.
Caption: Classical pathway of bile acid synthesis from cholesterol.
Caption: The enterohepatic circulation of bile acids.
Caption: FGF19-mediated feedback regulation of bile acid synthesis.
Conclusion
The measurement of bile acid pool size is a dynamic field with several well-established and emerging techniques. The stable isotope dilution method remains the gold standard for detailed kinetic analysis of individual bile acids, offering high precision. The SeHCAT test provides a reliable and non-invasive method for assessing overall bile acid malabsorption, making it a valuable clinical tool. The FGF19 suppression method offers a minimally invasive approach to understanding the regulatory dynamics of bile acid synthesis. The choice of method should be guided by the specific research objectives, the required level of detail, and practical considerations. As our understanding of the complex roles of bile acids in health and disease continues to grow, the accurate and appropriate application of these measurement techniques will be paramount for advancing research and developing effective therapies.
References
- 1. Determination of bile acid pool size in man: a simplified method with advantages of increases precision, shortened analysis time, and decreased isotope exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the pool size and synthesis rate of bile acids by measurements in blood of patients with liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two time-point assessment of bile acid kinetics in humans using stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. [PDF] Pros and Cons of the SeHCAT Test in Bile Acid Diarrhea: A More Appropriate Use of an Old Nuclear Medicine Technique | Semantic Scholar [semanticscholar.org]
- 6. Methods for diagnosing bile acid malabsorption: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The bile acid turnover rate assessed with the (75)SeHCAT test is stable in chronic diarrhoea but slightly decreased in healthy subjects after a long period of time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Circulating FGF19 closely correlates with bile acid synthesis and cholestasis in patients with primary biliary cirrhosis | PLOS One [journals.plos.org]
- 9. Fibroblast Growth Factor 19 Alters Bile Acids to Induce Dysbiosis in Mice With Alcohol-Induced Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Role of FGF19 and MALRD1 in Enterohepatic Bile Acid Signaling [frontiersin.org]
- 11. Serum fibroblast growth factor 19 serves as a potential novel biomarker for hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of FGF-19 and β-klotho as biomarkers in patients with intrahepatic cholestasis of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Sulfo-taurocholic Acid Disodium Salt and Ursodeoxycholic Acid in the Context of Liver Health
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 3-Sulfo-taurocholic Acid Disodium Salt and the well-established therapeutic agent, ursodeoxycholic acid (UDCA). While extensive data supports the efficacy of UDCA in various cholestatic liver diseases, research into the therapeutic potential of this compound is currently limited. This document summarizes the available information on both compounds, outlines their known and theoretical mechanisms of action, and provides standardized experimental protocols for their evaluation and comparison.
Executive Summary
Ursodeoxycholic acid is a hydrophilic bile acid widely used in the treatment of cholestatic liver diseases, with proven efficacy in improving liver biochemistry and, in some conditions, transplant-free survival. Its mechanisms of action are multifaceted, including cytoprotection, immunomodulation, and choleresis.
This compound is a sulfated metabolite of the primary conjugated bile acid, taurocholic acid. Its presence is elevated in cholestatic conditions, suggesting a role in the detoxification and elimination of excess bile acids. However, to date, no preclinical or clinical studies have been published that evaluate its therapeutic efficacy. Therefore, a direct comparison of efficacy based on experimental data is not currently possible. This guide presents a theoretical comparison based on the known properties of each molecule and the general role of sulfation in bile acid metabolism.
Comparative Data Overview
Due to the absence of therapeutic efficacy data for this compound, a direct quantitative comparison with UDCA is not feasible. The following table summarizes the available information.
| Feature | This compound | Ursodeoxycholic Acid (UDCA) |
| Chemical Class | Sulfated, taurine-conjugated primary bile acid | Hydrophilic secondary bile acid |
| Primary Role | Believed to be a detoxification metabolite of taurocholic acid.[1][2] | Therapeutic agent for cholestatic liver diseases.[3] |
| Mechanism of Action | Theoretical: Increases water solubility and promotes urinary and fecal excretion of taurocholic acid, reducing its potential toxicity.[1] | Protects hepatocytes and cholangiocytes from toxic bile acids, stimulates bile flow, reduces inflammation, and inhibits apoptosis.[3][4][5] |
| Clinical Efficacy | Not established. No published studies on therapeutic use. | Proven efficacy in Primary Biliary Cholangitis (PBC), Intrahepatic Cholestasis of Pregnancy (ICP), and for the dissolution of gallstones.[3] |
| Effect on Liver Enzymes | Unknown | Significantly reduces serum levels of alkaline phosphatase (ALP), aspartate aminotransferase (AST), and alanine (B10760859) aminotransferase (ALT).[6] |
| Safety Profile | Unknown | Generally well-tolerated with mild side effects such as diarrhea.[6] |
Mechanisms of Action and Signaling Pathways
Ursodeoxycholic Acid (UDCA)
UDCA exerts its therapeutic effects through several well-characterized mechanisms:
-
Cytoprotection: UDCA protects liver cells (hepatocytes) and bile duct cells (cholangiocytes) from the damaging effects of more toxic, hydrophobic bile acids.[3] It achieves this by stabilizing cell membranes and mitochondria.[4]
-
Choleretic Effect: UDCA stimulates the secretion of bile from the liver, a process known as choleresis. This helps to flush out toxic bile acids from the liver.
-
Anti-apoptotic Signaling: UDCA can inhibit the programmed cell death (apoptosis) of hepatocytes induced by toxic bile acids. This is partly mediated through the inhibition of the p53 signaling pathway and by preventing the translocation of the pro-apoptotic protein Bax to the mitochondria.[4][6]
-
Immunomodulation: UDCA has been shown to have immunomodulatory effects, which are beneficial in autoimmune liver diseases like PBC.
The signaling pathway for UDCA's anti-apoptotic effects is illustrated below.
References
- 1. academic.oup.com [academic.oup.com]
- 2. An Updated Review on Drug-Induced Cholestasis: Mechanisms and Investigation of Physicochemical Properties and Pharmacokinetic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile Acids as Signaling Molecules: Role of Ursodeoxycholic Acid in Cholestatic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. droracle.ai [droracle.ai]
- 6. Molecular Mechanisms of Ursodeoxycholic Acid Toxicity & Side Effects: Ursodeoxycholic Acid Freezes Regeneration & Induces Hibernation Mode - PMC [pmc.ncbi.nlm.nih.gov]
correlation of 3-Sulfo-taurocholic Acid Disodium Salt levels with liver function tests
For Immediate Release
A growing body of evidence suggests that serum levels of specific bile acids, particularly the sulfated forms, may serve as sensitive and early biomarkers for liver dysfunction, offering a more nuanced view of hepatic health compared to traditional liver function tests (LFTs). This guide provides a comprehensive comparison of 3-Sulfo-taurocholic Acid Disodium Salt, a key sulfated bile acid, with conventional LFTs, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Unveiling Liver Injury: 3-Sulfo-taurocholic Acid vs. Traditional Markers
Traditional LFTs, including alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), gamma-glutamyl transferase (GGT), and bilirubin, are the cornerstones of assessing liver health. However, their elevation often reflects existing liver damage. In contrast, alterations in bile acid profiles, such as the accumulation of 3-Sulfo-taurocholic Acid, may precede overt hepatocellular injury, particularly in cholestatic conditions where bile flow is impaired.
Sulfation, a crucial detoxification pathway in the liver, is catalyzed by sulfotransferase enzymes, with SULT2A1 being primarily responsible for sulfating bile acids.[1] In a healthy liver, this process enhances the water solubility of bile acids, facilitating their elimination and reducing their potential toxicity.[2] However, in the context of liver disease, the expression and activity of SULT2A1 can be significantly altered.[3] Studies have shown that in conditions like cholestasis, the levels of sulfated bile acids in the serum are markedly elevated, suggesting a potential role as early indicators of impaired biliary excretion.[2]
One study on the closely related sulfated bile acid, sulfolithocholylglycine (SLCG), demonstrated a significant correlation between its serum levels and the severity of various liver diseases.[4] The data from this study, presented below, offers a compelling case for the utility of monitoring sulfated bile acids in conjunction with standard LFTs.
Comparative Analysis: Sulfated Bile Acids and Liver Function Tests
The following table summarizes the correlation between fasting serum levels of sulfolithocholylglycine (SLCG), a sulfated bile acid, and standard liver function tests across different liver diseases. This data is derived from a study by Kim et al. and serves as a strong surrogate for understanding the potential clinical utility of this compound.[4]
| Liver Disease | Correlation of Fasting SLCG with: | ||||
| Albumin | Alkaline Phosphatase | GOT (AST) | GPT (ALT) | Total Bilirubin | |
| Acute Viral Hepatitis | 0.56 | 0.24 | 0.40 | 0.51 | 0.18 |
| Chronic Active Hepatitis | 0.50 | -0.54 | 0.93 | 0.85 | 0.60 |
| Liver Cirrhosis | 0.50* | -0.44 | 0.05 | 0.05 | -0.06 |
*p<0.05, **p<0.001. A positive 'r' value indicates a positive correlation, while a negative value indicates a negative correlation.[4]
Key Observations:
-
In acute and chronic active hepatitis, elevated SLCG levels show a significant positive correlation with liver enzymes (GOT/AST and GPT/ALT), indicating a relationship with hepatocellular injury.[4]
-
In liver cirrhosis, a significant positive correlation is observed with albumin, a marker of the liver's synthetic function.[4]
-
Notably, in chronic active hepatitis, there is a strong positive correlation with bilirubin, a marker of cholestasis.[4]
These findings suggest that monitoring sulfated bile acids could provide valuable insights into the specific nature and severity of liver disease, potentially offering a more detailed picture than LFTs alone.
Experimental Protocols
Accurate quantification of this compound and other bile acids is critical for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Protocol for Quantification of Sulfated Bile Acids in Serum using LC-MS/MS
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of serum, add 150 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., d4-Taurocholic acid).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50% methanol (B129727) in water with 0.1% formic acid).
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to separate the various bile acids.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for 3-Sulfo-taurocholic Acid and the internal standard.
-
Signaling Pathways and Experimental Workflows
The accumulation of bile acids, including their sulfated forms, can trigger complex signaling cascades within hepatocytes, contributing to either cellular protection or injury. The sulfation process itself is a key regulatory node.
Caption: Bile Acid Sulfation and Signaling in Hepatocytes.
This diagram illustrates the uptake of taurocholic acid into the hepatocyte, its sulfation by the SULT2A1 enzyme to form 3-Sulfo-taurocholic Acid, and the subsequent efflux of the sulfated form back into the bloodstream. Both sulfated and unsulfated bile acids can activate intracellular signaling pathways that ultimately influence cell fate.
Caption: Experimental Workflow for Bile Acid Analysis.
This workflow outlines the key steps involved in the quantitative analysis of this compound from serum samples, from collection to data analysis and correlation with standard liver function tests.
Conclusion
The measurement of serum this compound and other sulfated bile acids holds significant promise as a valuable adjunct to traditional liver function tests. Their elevation may provide an earlier and more specific indication of cholestatic liver injury and offer deeper insights into the underlying pathophysiology of various liver diseases. Further research and validation are warranted to fully establish their role in routine clinical practice and drug development.
References
- 1. The Role of Sulfotransferases in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative stress markers, secondary bile acids and sulfated bile acids classify the clinical liver injury type: Promising diagnostic biomarkers for cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Downregulation of Sulfotransferase Expression and Activity in Diseased Human Livers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiles of Serum Bile Acids in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo and In Vitro Effects of 3-Sulfo-taurocholic Acid Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known in vivo and in vitro effects of 3-Sulfo-taurocholic Acid Disodium Salt, a sulfated metabolite of the primary conjugated bile acid, taurocholic acid. While direct comparative studies on the in vivo versus in vitro actions of this specific sulfated bile acid are limited, this document synthesizes available data on the compound and its close structural relatives to offer insights for researchers in drug development and metabolic studies.
Introduction to this compound
This compound is a derivative of taurocholic acid, a primary bile acid conjugated with taurine.[1][2] Sulfation is a key metabolic pathway for bile acids, generally increasing their water solubility and facilitating their excretion, which can be a protective mechanism against the buildup of more toxic, hydrophobic bile acids. Emerging research indicates that the levels and activities of sulfated bile acids like 3-Sulfo-taurocholic Acid can be altered in pathological conditions, particularly those involving cholestatic liver injury.
In Vivo Observations
Current in vivo data for this compound primarily comes from animal models of liver disease. A key study demonstrated that plasma levels of this compound are significantly elevated in mice following bile duct ligation, a common experimental model for cholestasis.[3][4] This suggests that its formation and circulation are upregulated in response to impaired bile flow and may play a role in the pathophysiology of cholestatic liver injury.
In contrast, the parent compound, taurocholic acid, has been more extensively studied in vivo. For instance, in rats, taurocholic acid has been shown to be a potent inhibitor of hepatic bile salt synthesis, demonstrating a negative feedback mechanism.[5] It is approximately twice as potent as its unconjugated form, cholic acid, in this regard.[5]
Table 1: Summary of In Vivo Data
| Compound | Model Organism | Key Findings | Reference |
| This compound | Mice (Bile Duct Ligation Model) | Elevated plasma levels in cholestatic liver injury.[3][4] | --INVALID-LINK-- |
| Taurocholic Acid | Rats (Bile Fistula Model) | Potent inhibitor of hepatic bile salt synthesis.[5] | --INVALID-LINK-- |
| Taurocholic Acid | Rats | Can influence the intestinal absorption of various drugs. | --INVALID-LINK-- |
In Vitro Effects
Direct in vitro studies on this compound are not extensively documented in the current literature. However, research on a closely related compound, 3-sulfo-taurolithocholic acid (TLC-S), provides valuable insights into the potential cellular effects of sulfated bile acids. One study found that TLC-S modulates the activity of various ATPases.[6] Specifically, it was shown to increase Na+/K+ ATPase activity in colorectal cancer samples, while reducing Ca2+ ATPase activity and increasing basal Mg2+ ATPase activity in rat liver subcellular fractions.[6] These findings suggest that sulfated bile acids can influence ion transport and cellular energy homeostasis.
The parent compound, taurocholic acid, has been investigated more thoroughly in vitro. It has been shown to promote the activation of hepatic stellate cells, a key event in liver fibrosis, through the S1PR2/p38 MAPK/YAP signaling pathway. Furthermore, studies using the HepG2 human hepatoma cell line have shown that different bile acids, including the parent cholic acid, can have varying effects on cell viability and the expression of transport proteins.
Table 2: Summary of In Vitro Data
| Compound | Cell/System Model | Key Findings | Reference |
| 3-Sulfo-taurolithocholic Acid (related compound) | Human Colorectal Cancer Tissue; Rat Liver Fractions | Modulates Na+/K+, Ca2+, and Mg2+ ATPase activities.[6] | --INVALID-LINK-- |
| Taurocholic Acid | Human Hepatic Stellate Cells (LX-2) | Promotes cell activation via the S1PR2/p38 MAPK/YAP signaling pathway. | --INVALID-LINK-- |
| Various Bile Acids (including parent cholic acid) | Human Hepatoma Cells (HepG2) | Exert differential effects on cell viability and transporter expression. | --INVALID-LINK-- |
Experimental Protocols
In Vivo Bile Acid Analysis in Mice
This protocol is adapted from studies involving the analysis of bile acids in mouse models of liver injury.
1. Sample Collection:
-
Mice are anesthetized, and blood is collected via cardiac puncture into EDTA-coated tubes.
-
Plasma is separated by centrifugation at 2,000 x g for 15 minutes at 4°C and stored at -80°C.
-
Livers are excised, weighed, and immediately flash-frozen in liquid nitrogen and stored at -80°C.
2. Sample Preparation:
-
For plasma samples, proteins are precipitated by adding a 4-fold excess of cold acetonitrile (B52724). The mixture is vortexed and centrifuged at 13,000 x g for 10 minutes at 4°C. The supernatant is collected.
-
For liver tissue, a portion of the frozen tissue is homogenized in a suitable buffer. Proteins are precipitated with cold acetonitrile, and the supernatant is collected after centrifugation.
3. LC-MS/MS Analysis:
-
The extracted bile acids are analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
A C18 reverse-phase column is typically used for separation.
-
The mobile phase often consists of a gradient of water with a small percentage of formic acid and acetonitrile or methanol (B129727) with formic acid.
-
Detection and quantification are performed using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, with specific precursor and product ion transitions for each bile acid, including 3-Sulfo-taurocholic Acid.
In Vitro Cell Viability (MTT) Assay
This protocol is a standard method for assessing the effect of compounds like bile acids on cell viability.
1. Cell Culture:
-
Human cell lines, such as HepG2 (hepatocellular carcinoma), are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Treatment:
-
Cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to attach overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).
-
The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours at 37°C.
-
The MTT solution is then removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Signaling Pathways and Experimental Workflows
Taurocholic Acid-Induced Hepatic Stellate Cell Activation
The parent compound, taurocholic acid, has been shown to activate hepatic stellate cells (HSCs), a critical step in the development of liver fibrosis. This process is mediated through the Sphingosine-1-Phosphate Receptor 2 (S1PR2) and subsequent activation of the p38 MAPK and YAP signaling pathways.
Caption: Taurocholic acid signaling in hepatic stellate cells.
Experimental Workflow for In Vivo Bile Acid Profiling
The following diagram illustrates a typical workflow for the analysis of bile acids from in vivo samples.
References
- 1. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Taurocholate is more potent than cholate in suppression of bile salt synthesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The impact of 3-sulfo-taurolithocholic acid on ATPase activity in patients’ colorectal cancer and normal colon tissues, and its hepatic effects in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Sulfo-taurocholic Acid Disodium Salt: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of 3-Sulfo-taurocholic Acid Disodium Salt, a sulfated bile acid derivative used in research.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to adhere to standard laboratory safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid Inhalation and Contact: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhaling dust or aerosols. Prevent contact with skin and eyes.
-
Spill Management: In case of a spill, avoid generating dust. Carefully sweep or vacuum the solid material into a designated, labeled waste container.
Step-by-Step Disposal Procedure
Given the absence of specific regulatory disposal guidelines for this compound, a conservative approach is necessary. The following procedure outlines the recommended steps for the disposal of this compound and its containers.
-
Waste Identification and Segregation:
-
Treat all unused or waste this compound as chemical waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Segregate solid waste from solutions containing the compound.
-
-
Container Management:
-
Collect waste in a clearly labeled, sealed, and appropriate chemical waste container.
-
The label should include the full chemical name: "this compound," the quantity, and any known hazard information.
-
For empty containers, triple-rinse with a suitable solvent (e.g., water or as recommended by your institution). Dispose of the rinsate as chemical waste. The rinsed container can then be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.
-
-
Aqueous Solutions:
-
Do NOT dispose of aqueous solutions of this compound down the drain. The environmental impact of this compound is not well-documented.
-
Collect all aqueous waste containing this compound in a labeled hazardous waste container for liquids.
-
-
Consult Institutional Guidelines:
-
Crucially, always consult your institution's EHS office for specific guidance on chemical waste disposal. They will have established protocols that comply with local, state, and federal regulations.
-
Provide the EHS office with as much information as possible about the compound, including its name, any known hazard data from similar compounds, and the nature of the waste (solid, liquid, concentration).
-
-
Professional Disposal:
-
Arrange for the collection of the chemical waste by a licensed hazardous waste disposal contractor, as coordinated through your EHS office.
-
Summary of Chemical Data and Disposal Information
Due to the limited specific data for this compound, the following table summarizes general information and recommendations based on related compounds.
| Parameter | Information/Recommendation | Source/Rationale |
| GHS Hazard Classification | Not officially classified. Treat as a potential irritant. | Based on SDS for similar compounds like Sodium taurocholate hydrate. |
| Recommended PPE | Safety goggles, gloves, lab coat. | Standard laboratory practice for handling chemicals of unknown toxicity. |
| Primary Disposal Route | Licensed Hazardous Waste Contractor. | Precautionary measure due to lack of specific disposal information. |
| Drain Disposal | Prohibited. | Unknown environmental effects. |
| Empty Container Disposal | Triple-rinse with an appropriate solvent; collect rinsate as chemical waste. Dispose of the container as per institutional guidelines. | Standard procedure for chemical containers. |
Disposal Decision Workflow
The following diagram illustrates the logical steps for making decisions regarding the disposal of this compound.
By following these procedures and consulting with your institutional safety experts, you can ensure the safe and responsible disposal of this compound, contributing to a safer laboratory environment and environmental protection.
Personal protective equipment for handling 3-Sulfo-taurocholic Acid Disodium Salt
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Sulfo-taurocholic Acid Disodium Salt. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is essential to use appropriate personal protective equipment to prevent contact and inhalation. Although some safety data sheets (SDS) for structurally similar compounds indicate no specific hazards, adhering to standard laboratory safety protocols is paramount.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | Conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 to prevent eye contact with dust particles.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Use if ventilation is inadequate or if dust formation is likely, to prevent inhalation.[1][3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize exposure risk and ensure a safe laboratory environment.
Handling Workflow:
Caption: Workflow for the safe handling of this compound.
Procedural Steps:
-
Preparation :
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risks.[1]
-
Put on all required PPE as detailed in the table above.
-
Ensure all necessary equipment, including spatulas, weigh boats, and containers, are clean and readily accessible.
-
-
Handling :
-
Post-Handling :
-
Clean the work surface and any contaminated equipment thoroughly.
-
Remove PPE carefully to avoid cross-contamination.
-
Wash hands with soap and water after completing the work.[2]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Decision Tree:
Caption: Decision-making process for the disposal of this compound.
Disposal Procedures:
-
Chemical Waste : Dispose of unused or waste material by sweeping it up and placing it into a suitable, labeled container for disposal.[1] All chemical waste should be disposed of in accordance with federal, state, and local regulations.
-
Contaminated Materials : Any materials, such as gloves or weigh papers, that have come into contact with the compound should be disposed of as chemical waste.
-
Empty Containers : Unless thoroughly decontaminated, empty containers should be treated as chemical waste.
In case of a spill, ensure the area is well-ventilated and wear appropriate PPE.[1] Sweep up the spilled solid material, avoiding dust generation, and place it in a designated container for chemical waste disposal.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
